(+)-tert-Butyl glycidyl ether
Description
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Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267350 | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130232-97-2 | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130232-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycidyl ether, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28UV61J7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-tert-Butyl glycidyl ether chemical structure and properties
An In-depth Technical Guide to (+)-tert-Butyl Glycidyl (B131873) Ether for Researchers and Drug Development Professionals
Introduction
(+)-tert-Butyl glycidyl ether, a chiral epoxide, is a significant building block in modern organic synthesis and materials science. Its unique structural features, particularly the presence of a reactive epoxide ring and a bulky tert-butyl group, make it a versatile precursor for a wide range of applications. For researchers, scientists, and professionals in drug development, this compound offers a valuable scaffold for introducing chirality and specific functionalities into complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, synthesis, and key applications, with a focus on its utility in research and development.
Chemical Structure and Identification
This compound is the (S)-enantiomer of the tert-butyl glycidyl ether molecule. The structure consists of a central three-membered epoxide ring, an ether linkage, and a sterically demanding tert-butyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane |
| Synonyms | S-(+)-tert-butyl glycidyl ether, (2S)-2-(tert-butoxymethyl)oxirane |
| CAS Number | 130232-97-2 |
| Molecular Formula | C₇H₁₄O₂[1][2] |
| Molecular Weight | 130.18 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)OC[C@@H]1CO1 |
| InChIKey | SFJRUJUEMVAZLM-LURJTMIESA-N[3] |
Physicochemical Properties
The physical and chemical properties of tert-butyl glycidyl ether are crucial for its handling, storage, and application in various reaction conditions. It is a clear, colorless liquid with limited solubility in water.[4][5][6]
Table 2: Summary of Physicochemical Properties of tert-Butyl Glycidyl Ether (Racemic)
| Property | Value |
| Appearance | Clear colorless liquid[4][6] |
| Density | 0.917 g/mL at 25 °C[4][7] |
| Boiling Point | 150-152 °C[6] |
| Melting Point | -70 °C[6] |
| Refractive Index | n20/D 1.417[4][7] |
| Flash Point | 41 °C (105.8 °F) - closed cup[7] |
| Water Solubility | Slightly soluble; 10 to 50 mg/mL at 23 °C[5][6] |
Reactivity and Chemical Behavior
The chemical utility of this compound is dominated by the reactivity of its epoxide ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to its use as a synthetic building block. The reaction can be catalyzed by both acids and bases, allowing for the introduction of a wide variety of functional groups.
As an ether, it can also form unstable peroxides upon exposure to oxygen and can act as a base, forming salts with strong acids.[4][5]
References
- 1. tert-Butyl glycidyl ether [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H14O2 | CID 11768605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL GLYCIDYL ETHER | 7665-72-7 [chemicalbook.com]
- 5. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. tert-Butyl glycidyl ether 99 7665-72-7 [sigmaaldrich.com]
(2S)-2-(tert-butoxymethyl)oxirane IUPAC name and synonyms
An In-depth Technical Guide to (2S)-2-(tert-butoxymethyl)oxirane for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
(2S)-2-(tert-butoxymethyl)oxirane is a chiral epoxide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its precise stereochemistry makes it an important intermediate for creating complex molecules with specific biological activities.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane [1].
This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.
Table 1: Synonyms for (2S)-2-(tert-butoxymethyl)oxirane
| Synonym | Reference |
| (+)-tert-Butyl glycidyl (B131873) ether | [1] |
| S-(+)-tert-butyl glycidyl ether | [1] |
| tert-Butyl glycidyl ether, (+)- | [1] |
| (S)-(+)-Tert-butyl glycidyl ether | [1] |
| Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S)- | [1] |
| (2S)-2-[(tert-butoxy)methyl]oxirane | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of (2S)-2-(tert-butoxymethyl)oxirane is provided below. These properties are essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for (2S)-2-(tert-butoxymethyl)oxirane
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.917 g/mL at 25 °C | [4] |
| Boiling Point | 152 °C at 760 mmHg | [4] |
| Melting Point | -70 °C | [4] |
| Flash Point | 43.3 °C | [4] |
| Refractive Index | n20/D 1.417 | |
| CAS Registry Number | 130232-97-2 | [1] |
Role in Synthetic Chemistry
(2S)-2-(tert-butoxymethyl)oxirane is a key chiral intermediate in the synthesis of various complex organic molecules. Its utility stems from the reactive epoxide ring, which can be opened by a wide range of nucleophiles in a regio- and stereoselective manner. This allows for the introduction of new functional groups and the extension of the carbon chain with a defined stereochemistry. A significant application is in the synthesis of pharmacologically active compounds, such as antagonists for the CCR1 chemokine receptor, which are investigated for the treatment of inflammatory and autoimmune diseases[5].
Below is a generalized workflow illustrating the use of (2S)-2-(tert-butoxymethyl)oxirane as a building block in a multi-step synthesis.
References
- 1. (+)-tert-Butyl glycidyl ether | C7H14O2 | CID 11768605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl glycidyl ether [webbook.nist.gov]
- 3. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(tert-Butoxymethyl)oxirane | CAS 7665-72-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl glycidyl (B131873) ether (t-BGE) is an aliphatic glycidyl ether characterized by the presence of a bulky tert-butyl group and a reactive epoxide ring. This unique combination of a sterically hindered, non-polar group with a highly reactive functional group makes t-BGE a valuable chemical intermediate in a variety of applications, from the formulation of epoxy resins to the synthesis of more complex molecules. In the realm of drug development, t-BGE and related glycidyl ethers serve as versatile building blocks for the creation of novel chemical entities and drug delivery systems. The high reactivity of the epoxide ring allows for facile introduction of a 2-hydroxy-3-alkoxypropyl scaffold, a common motif in many biologically active compounds.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl glycidyl ether. It is intended to be a resource for researchers and professionals who are either currently working with or considering the use of this compound in their experimental workflows. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical transformations.
Physical Properties
The physical properties of tert-butyl glycidyl ether are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [2][3] |
| Molecular Weight | 130.18 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 150-152 °C at 760 mmHg | [1][2] |
| Melting Point | -70 °C | [1][2] |
| Density | 0.917 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.417 | [2] |
| Flash Point | 55 °C (closed cup) | [1][2] |
| Water Solubility | 10 to 50 mg/mL at 23 °C | [4] |
Chemical Properties
The chemical behavior of tert-butyl glycidyl ether is primarily dictated by the presence of the ether linkage and the highly strained three-membered epoxide ring.
| Property | Description | Reference(s) |
| Reactivity | The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the most significant aspect of its chemical reactivity. It can act as a base and may react violently with strong oxidizing agents.[1][4] | [1][4] |
| Stability | Ethers, including t-BGE, can form unstable peroxides upon exposure to oxygen. It is advisable to store it under an inert atmosphere.[4] | [4] |
| Key Reactions | The most common reaction is the ring-opening of the epoxide by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the basis for its use in epoxy resin chemistry and as a synthetic building block.[1] | [1] |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | The proton NMR spectrum of tert-butyl glycidyl ether would be expected to show signals corresponding to the tert-butyl protons (a singlet around 1.2 ppm), and the protons of the glycidyl group, which would appear as a more complex multiplet system in the 2.5-3.5 ppm region. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the three carbons of the glycidyl moiety. |
| Mass Spectrometry | The mass spectrum of tert-butyl glycidyl ether would likely show a molecular ion peak, although it may be weak. The most prominent peak is often the base peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. |
| Infrared (IR) | The IR spectrum would exhibit characteristic C-O-C stretching frequencies for the ether linkage and the epoxide ring. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of tert-butyl glycidyl ether, based on established standards.
Determination of Boiling Point (Adapted from OECD Guideline 103)[5][6]
This method describes the determination of the boiling point of a liquid.
-
Apparatus:
-
A boiling tube placed within a liquid bath with a heating source.
-
A calibrated thermometer.
-
A boiling capillary sealed approximately 1 cm from its lower end.
-
-
Procedure:
-
Place the sample of tert-butyl glycidyl ether into the boiling tube.
-
Position the boiling tube in the liquid bath, ensuring it is in close contact with the thermometer.
-
Place the boiling capillary into the boiling tube with the open end downwards.
-
Gradually heat the liquid bath.
-
Observe the sample. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary.
-
Record the temperature at which a steady stream of bubbles is observed.
-
Briefly cool the apparatus and note the temperature at which the liquid begins to rise rapidly into the capillary. This is the boiling point.
-
Determination of Density (Adapted from ASTM D1480)[7][8]
This method is suitable for determining the density of viscous materials using a Bingham pycnometer.
-
Apparatus:
-
Bingham pycnometer.
-
Constant-temperature bath.
-
Calibrated thermometer.
-
Analytical balance.
-
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with tert-butyl glycidyl ether, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in the constant-temperature bath until it reaches thermal equilibrium at the desired temperature (e.g., 25 °C).
-
Adjust the volume of the liquid to the fiducial mark.
-
Remove the pycnometer from the bath, wipe it dry, and allow it to return to room temperature.
-
Weigh the filled pycnometer and record the mass.
-
Calculate the density by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
Determination of Kinematic Viscosity (Adapted from ASTM D445)[9][10]
This method determines the kinematic viscosity of transparent liquids.
-
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant-temperature bath.
-
Calibrated thermometer.
-
Timer.
-
-
Procedure:
-
Select a clean, dry, calibrated viscometer appropriate for the expected viscosity of tert-butyl glycidyl ether.
-
Charge the viscometer with the sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant-temperature bath, ensuring it is held in a vertical position.
-
Allow the viscometer to reach thermal equilibrium (typically 30 minutes).
-
Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.
-
Allow the sample to flow freely down the capillary.
-
Measure the time required for the meniscus to pass from the first timing mark to the second.
-
Repeat the measurement to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
Applications in Drug Development & Synthesis
While not a therapeutic agent itself, tert-butyl glycidyl ether's reactive epoxide functionality makes it a useful building block in the synthesis of potentially bioactive molecules. A key application is in the synthesis of β-amino alcohols, a common pharmacophore found in many drug classes, including β-blockers.
The reaction involves the nucleophilic ring-opening of the epoxide by an amine. The bulky tert-butyl group can influence the regioselectivity of the attack and the physicochemical properties of the final product.
Caption: General workflow for the synthesis of β-amino alcohols from tert-butyl glycidyl ether.
The logical relationship for the nucleophilic ring-opening of tert-butyl glycidyl ether by an amine can be visualized as follows:
Caption: Nucleophilic ring-opening of tert-butyl glycidyl ether by an amine.
Conclusion
Tert-butyl glycidyl ether is a versatile chemical with a well-defined set of physical and chemical properties. Its utility as a reactive diluent and a synthetic intermediate, particularly in the construction of molecules with potential biological activity, makes it a compound of interest for researchers in both materials science and drug development. A thorough understanding of its properties and the experimental methods for their determination is essential for its safe and effective use in the laboratory.
References
Spectroscopic Data of (+)-tert-Butyl Glycidyl Ether: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (+)-tert-butyl glycidyl (B131873) ether, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (+)-tert-butyl glycidyl ether, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.14 | m | 1H | H-2 (epoxide CH) |
| ~2.78 | dd | 1H | H-3a (epoxide CH₂) |
| ~2.59 | dd | 1H | H-3b (epoxide CH₂) |
| ~3.65 | dd | 1H | H-1a (CH₂-O) |
| ~3.35 | dd | 1H | H-1b (CH₂-O) |
| 1.19 | s | 9H | -C(CH₃)₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~72.9 | -C (CH₃)₃ |
| ~62.9 | C H₂-O |
| ~51.0 | C H (epoxide) |
| ~44.2 | C H₂ (epoxide) |
| ~27.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (sp³ C-H) |
| ~1250 | Strong | C-O-C stretch (ether) |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~915, 840 | Medium-Strong | Epoxide ring vibrations (asymmetric and symmetric stretching) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for the analysis of small molecules like this compound.[3] The mass spectrum of tert-butyl glycidyl ether is available from the NIST WebBook.[4]
| m/z | Relative Intensity | Assignment |
| 130 | ~5% | [M]⁺ (Molecular Ion) |
| 115 | ~20% | [M - CH₃]⁺ |
| 73 | ~100% | [M - C₄H₉O]⁺ or [C₄H₉O]⁺ |
| 57 | ~80% | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | ~30% | [C₃H₇]⁺ |
| 41 | ~45% | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[3] The spectra are recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H NMR.
IR Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry
Mass spectral data is commonly acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3] The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
References
S-(+)-tert-Butyl Glycidyl Ether: A Chiral Building Block for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of S-(+)-tert-butyl glycidyl (B131873) ether, with a particular focus on its chirality and optical activity. It includes detailed experimental protocols for its synthesis and analysis, as well as a discussion of its applications in drug development and polymer chemistry.
Physicochemical and Optical Properties
S-(+)-tert-butyl glycidyl ether is the (S)-enantiomer of the chiral epoxide tert-butyl glycidyl ether. Its stereochemistry is a critical attribute, making it a valuable building block in the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry. The physical and chemical properties of tert-butyl glycidyl ether are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless liquid |
| Density | 0.917 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 |
| Specific Rotation [α]²⁰D | +8° (c=1, CHCl₃) (inferred) |
| CAS Number | 7665-72-7 (racemate) |
Note: The specific rotation for (R)-(-)-tert-Butyl Glycidyl Ether is reported as [α]²⁰D -8° (c=1, CHCl₃)[1]. As enantiomers have equal and opposite optical rotations, the value for the S-(+) enantiomer is inferred to be +8° under the same conditions.
Chirality and Optical Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. S-(+)-tert-butyl glycidyl ether possesses a single chiral center at the C2 position of the oxirane ring, which gives rise to its optical activity. This means that a solution of S-(+)-tert-butyl glycidyl ether rotates the plane of plane-polarized light in a clockwise direction, denoted by the (+) sign. The magnitude of this rotation is a characteristic property of the molecule and is used to determine its enantiomeric purity.
The relationship between the chiral structure of S-(+)-tert-butyl glycidyl ether and its observed optical activity is a direct consequence of the differential interaction of the enantiomers with plane-polarized light.
References
An In-Depth Technical Guide to the Mechanism of Epoxide Ring-Opening Reactions for Glycidyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the ring-opening reactions of glycidyl (B131873) ethers, a critical class of intermediates in polymer chemistry and pharmaceutical development. The high reactivity of the strained three-membered epoxide ring makes these compounds versatile synthons for a variety of chemical transformations.[1] Understanding the kinetics, regioselectivity, and stereochemistry of these reactions is paramount for controlling product formation and designing novel molecular architectures.
Core Reaction Mechanisms
The reactivity of the glycidyl ether epoxide ring is driven by significant ring strain, estimated to be around 13 kcal/mol.[2] This inherent instability facilitates nucleophilic attack under both acidic and basic conditions, proceeding via mechanisms with SN1 and SN2 characteristics.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. The mechanism can be considered a hybrid between SN1 and SN2 pathways.[3]
The process unfolds as follows:
-
Protonation: The epoxide oxygen is protonated by an acid catalyst (e.g., H₃O⁺ or Lewis acids like BF₃·OEt₂), forming a protonated epoxide intermediate.
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons of the epoxide. The regioselectivity of this attack is dependent on the substitution pattern of the glycidyl ether. While the reaction has significant SN2 character (backside attack), a partial positive charge develops on the carbon atoms. Attack generally occurs at the more substituted carbon atom if it can stabilize the partial positive charge, an SN1-like characteristic.[4][5][6] However, for terminal epoxides like most glycidyl ethers, the attack often occurs at the less sterically hindered primary carbon.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final 1,2-disubstituted product, regenerating the acid catalyst.
The acid-catalyzed opening of the epoxide ring results in trans or anti stereochemistry in the product due to the backside attack of the nucleophile.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics based on the base-catalyzed mechanism of a click reaction between glycol dimercaptoacetate and glycidyl phenyl ether - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26477H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
(+)-tert-Butyl glycidyl ether as a chiral epoxide monomer
An In-Depth Technical Guide to (+)-tert-Butyl Glycidyl (B131873) Ether as a Chiral Epoxide Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-tert-butyl glycidyl ether ((+)-tBGE), a chiral epoxide monomer of significant interest in polymer science and medicinal chemistry. Its unique combination of a bulky tert-butyl group and a reactive chiral epoxide ring makes it a valuable building block for the synthesis of advanced materials and complex organic molecules. This document details its physicochemical properties, synthesis routes, polymerization behavior, experimental protocols, and key applications.
Physicochemical Properties
This compound, also known by its IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane, is a flammable liquid.[1][2] The bulky tert-butyl group imparts unique solubility characteristics and influences the properties of polymers derived from it.[3] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of tert-Butyl Glycidyl Ether
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | [1] |
| CAS Number | 130232-97-2 ((+)-enantiomer) | [1] |
| 7665-72-7 (racemic) | [2] | |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][4] |
| Appearance | Liquid | [2] |
| Boiling Point | ~152 °C (306 °F) at 760 mmHg | [5] |
| Density | 0.917 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.417 | [2] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |
| Water Solubility | 10 to 50 mg/mL at 23 °C |[5] |
Synthesis of Enantiopure this compound
The production of enantiomerically pure (+)-tBGE is crucial for its application in chiral materials. The primary strategies involve the kinetic resolution of a racemic mixture or direct asymmetric synthesis.
-
Kinetic Resolution : This is a common method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme, leaving the other enantiomer unreacted and thus isolated.
-
Biocatalysis : Enzymes such as epoxide hydrolases (EHs) offer a highly selective and environmentally friendly route. For instance, the fungus Aspergillus niger has been shown to have enantioselective EH activity for tert-butyl glycidyl ether.[4]
-
Catalytic Resolution : Chiral dinuclear metal complexes, such as certain Al(III) catalyst systems, can effectively resolve racemic epoxides during polymerization by selectively reacting with one enantiomer.[4]
-
-
Asymmetric Epoxidation : This approach involves the direct synthesis of the chiral epoxide from an achiral precursor using a chiral catalyst. Transition-metal complexes, such as those involving titanium and chiral ligands like (S)-1,1'-binaphthol (BINOL), are effective for catalyzing such asymmetric reactions.[4]
-
Chemical Synthesis from Halohydrins : A process exists for producing racemic tBGE by reacting a glycerol (B35011) α-monohalohydrin with isobutylene, followed by dehydrohalogenation with a base like sodium hydroxide (B78521) to form the epoxide ring.[6] Adapting this with chiral reagents could potentially yield an enantioselective route.
Polymerization Methodologies
(+)-tBGE serves as a monomer for ring-opening polymerization (ROP) to synthesize chiral polyethers. The polymerization can proceed through either anionic or cationic mechanisms, yielding polymers with distinct architectures.
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization of tBGE, particularly the monomer-activated method, allows for the synthesis of well-defined, linear poly(tert-butyl glycidyl ether) (PtBGE) with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity.[7][8] This method typically employs a binary initiating system.[8]
-
Initiating System : A common system consists of an initiator, such as tetraoctylammonium bromide (NOct₄Br), and a monomer activator, like triisobutylaluminum (B85569) (i-Bu₃Al).[7][8] Phosphazene bases (e.g., tBuP₄) combined with an alcohol initiator (e.g., benzyl (B1604629) alcohol) are also effective.[9]
-
Mechanism : The activator coordinates to the oxygen of the monomer's epoxide ring, making it more susceptible to nucleophilic attack by the initiator and the growing polymer chain. This "activated monomer" mechanism facilitates controlled polymerization.
-
Reactivity : The polymerization rate of tBGE is comparable to that of propylene (B89431) oxide but significantly lower than ether-containing epoxides like benzyl glycidyl ether (BnGE) or allyl glycidyl ether (AGE).[9]
Table 2: Representative Data for Monomer-Activated Anionic Polymerization of tBGE
| Initiator System | [M]/[I] Ratio | Temp (°C) | Mₙ ( g/mol ) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| NOct₄Br / i-Bu₃Al | 100 | 0 | 14,000 | 1.15 | [8] |
| NOct₄Br / i-Bu₃Al | 200 | 0 | 25,500 | 1.16 |[8] |
Cationic Ring-Opening Polymerization
Cationic polymerization of tBGE, often initiated by strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can lead to more complex polymer architectures, including cyclic polymers.[3]
-
Mechanism : This process can proceed via a zwitterionic ring expansion polymerization. However, it is often complicated by side reactions, such as chain transfer to the monomer, where the glycidyl oxygen of a monomer attacks the growing chain end.
-
Products : The reaction often yields a bimodal molecular weight distribution, consisting of low molecular weight cyclic chains and higher molecular weight linear or cyclic polymers. Non-cyclic byproducts are also common.
-
Control : Achieving controlled polymerization is challenging, with outcomes highly dependent on reaction conditions like solvent, temperature, and monomer-to-initiator ratio. Photoinitiated cationic polymerization using onium salts is another viable method.[10][11]
Table 3: Representative Data for Cationic Polymerization of tBGE with B(C₆F₅)₃
| Solvent | [M]/[I] Ratio | Temp (°C) | Mₙ (kDa) | Dispersity (Đ) | Product Type | Reference |
|---|---|---|---|---|---|---|
| Toluene | 450 | 25 | 0.7 (low MW fraction) | 1.1 | Cyclic | |
| Toluene | 450 | 25 | 3.0 (high MW fraction) | 1.3 | Cyclic + Linear | |
| Bulk (no solvent) | 450 | 25 | 1.0 (low MW fraction) | 1.1 | Cyclic |
| Bulk (no solvent) | 450 | 25 | 5.8 (high MW fraction) | 1.5 | Cyclic + Linear | |
Experimental Protocols
The following protocols are generalized from published literature and should be adapted and optimized for specific laboratory conditions and desired outcomes. All procedures involving anionic or cationic polymerization require strict anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Cationic Polymerization of tBGE in Solution[10]
-
Preparation : Flame-dry a round-bottom flask under vacuum and backfill with argon.
-
Monomer Addition : Introduce freshly distilled tert-butyl glycidyl ether (tBGE) into the flask via syringe, followed by the addition of anhydrous toluene.
-
Initiator Addition : In a separate vial, dissolve the B(C₆F₅)₃ initiator in anhydrous toluene. Add this solution to the stirring monomer solution.
-
Reaction : Allow the reaction to stir at a controlled temperature (e.g., 25 °C) for the desired duration (e.g., 24-96 hours). Monitor conversion via ¹H-NMR if desired.
-
Quenching : Terminate the polymerization by adding a quenching agent, such as acetonitrile.
-
Purification : Dissolve the mixture in a solvent like dichloromethane (B109758) (DCM) and pass it through a column of basic alumina (B75360) to remove the catalyst.
-
Isolation : Remove the solvent under reduced pressure (rotary evaporator) and dry the resulting polymer in a vacuum oven at 80 °C to yield a viscous product.
Protocol 2: Monomer-Activated Anionic ROP of tBGE[8][13]
-
Preparation : Assemble a flame-dried, argon-purged reactor equipped with a magnetic stirrer.
-
Solvent and Monomer : Add anhydrous solvent (e.g., THF or toluene) and freshly distilled tBGE monomer to the reactor.
-
Activator Addition : Introduce the monomer activator (e.g., triisobutylaluminum) to the solution and stir.
-
Initiation : Add the initiator (e.g., a titrated solution of potassium naphthalenide in THF or tetraoctylammonium bromide) to begin the polymerization.
-
Reaction : Maintain the reaction at a controlled low temperature (e.g., 0 °C) for several hours.
-
Termination : Quench the reaction by adding degassed methanol.
-
Purification and Isolation : Precipitate the polymer in a non-solvent (e.g., cold methanol), centrifuge to collect the product, and dry under vacuum.
Applications in Research and Development
The unique chiral structure of (+)-tBGE and its resulting polymers opens avenues in materials science and drug development.
-
Chiral Polymer Science : As an enantiopure monomer, (+)-tBGE is used to synthesize chiral polyethers.[4] The stereochemistry of the monomer directly influences the tacticity, crystallinity, and ultimately the physical and material properties of the final polymer.[4]
-
Drug Development and Medicinal Chemistry :
-
Chiral Scaffolds : The glycidyl ether moiety is a versatile electrophilic group used to introduce the 2-hydroxy-3-alkoxypropyl scaffold into molecules.[3] This motif is present in many biologically active compounds, making (+)-tBGE a valuable precursor for novel therapeutic agents.[3]
-
Drug Delivery : Glycidyl ethers are used as crosslinkers to create hydrogels and nanoparticles for controlled drug release applications.[12] The properties of poly(tBGE), such as its hydrophobicity, can be leveraged to modulate drug loading and release profiles.
-
-
Reactive Diluents : In a broader context, racemic tBGE can be used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability.[3][13] The monomer co-reacts and becomes part of the final polymer network.[3]
References
- 1. This compound | C7H14O2 | CID 11768605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 叔丁基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. (-)-tert-Butyl Glycidyl Ether|Chiral Reagent for Research [benchchem.com]
- 5. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CA1058197A - Process for making tert.-butyl glycidyl ether - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Cationic photopolymerization of alkyl glycidyl ethers | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. sacheminc.com [sacheminc.com]
An In-depth Technical Guide to the Solubility of tert-Butyl Glycidyl Ether in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl glycidyl (B131873) ether (TBGE), a versatile chemical intermediate used in various industrial and research applications, including in the development of novel therapeutics and advanced polymer materials.[1] This document outlines the known solubility of TBGE in water and its general miscibility with organic solvents, details experimental protocols for solubility determination, and presents a relevant synthetic pathway.
Introduction to tert-Butyl Glycidyl Ether
tert-Butyl glycidyl ether (CAS No. 7665-72-7) is a glycidyl ether characterized by the presence of a bulky tert-butyl group.[2] This structural feature imparts unique physicochemical properties, including hydrophobicity, which influences its solubility in various media.[3] TBGE is a key building block in organic synthesis, often utilized for its reactive epoxide ring that can undergo ring-opening reactions with a variety of nucleophiles.[4] Its applications range from a reactive diluent in epoxy resins to a monomer in the synthesis of specialized polymers.[1][5]
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl glycidyl ether is presented in Table 1.
Table 1: Physicochemical Properties of tert-Butyl Glycidyl Ether
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [6] |
| Molecular Weight | 130.18 g/mol | [6] |
| Appearance | Clear, colorless liquid | [6] |
| Density | 0.917 g/mL at 25 °C | |
| Boiling Point | 150-152 °C | [6] |
| Melting Point | -70 °C | [6] |
| Flash Point | 41 °C (closed cup) | |
| Refractive Index | n20/D 1.417 |
Solubility Data
Quantitative solubility data for tert-butyl glycidyl ether in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, its general miscibility can be inferred. The bulky, nonpolar tert-butyl group suggests good solubility in nonpolar and moderately polar organic solvents, a principle often summarized as "like dissolves like".[7]
3.1. Solubility in Water
tert-Butyl glycidyl ether is reported to be slightly soluble in water.[6] One source quantifies this solubility as 10 to 50 mg/mL at 73°F (23°C).[8]
3.2. Solubility in Organic Solvents
While precise quantitative data is limited, the miscibility of TBGE with common organic solvents can be estimated based on the properties of similar compounds like n-butyl glycidyl ether, which is soluble in acetone, benzene, ether, and alcohol. The hydrophobic tert-butyl group in TBGE is expected to enhance its solubility in nonpolar organic solvents.[3] A qualitative summary of the expected solubility of TBGE is presented in Table 2.
Table 2: Qualitative Solubility of tert-Butyl Glycidyl Ether in Common Organic Solvents
| Solvent Class | Solvent Example(s) | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The ether linkage can form hydrogen bonds with the hydroxyl group of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Similar polarity and potential for dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar alkyl group of TBGE interacts favorably with aromatic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | TBGE is expected to be soluble due to its overall low polarity. |
| Ethers | Diethyl ether, Tetrahydrofuran | Miscible | "Like dissolves like" principle; both are ethers. |
| Alkanes | Hexane, Heptane | Soluble to Miscible | The nonpolar nature of both solute and solvent favors solubility. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following generalized experimental protocol for determining the miscibility of a liquid in a liquid solvent can be adapted for tert-butyl glycidyl ether. This method is based on the visual determination of miscibility.
Objective: To determine the miscibility of tert-butyl glycidyl ether in a selection of organic solvents at a specified temperature.
Materials:
-
tert-Butyl glycidyl ether (purity >99%)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, hexane) of analytical grade
-
Calibrated pipettes or micropipettes
-
Vials or test tubes with secure caps
-
Vortex mixer
-
Temperature-controlled water bath or incubator
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the tert-butyl glycidyl ether and the selected organic solvents to the desired experimental temperature (e.g., 25 °C) by placing them in a temperature-controlled environment for a sufficient period.
-
Addition of Solvent: To a clean, dry vial, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent using a calibrated pipette.
-
Addition of Solute: Carefully add a small, known volume (e.g., 0.1 mL) of tert-butyl glycidyl ether to the solvent in the vial.
-
Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Observation: After mixing, allow the vial to stand undisturbed at the controlled temperature for a few minutes. Visually inspect the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.
-
Incremental Addition: If the initial mixture is a single, clear phase (miscible), continue to add small, known increments of tert-butyl glycidyl ether (e.g., 0.1 mL at a time), vortexing and observing after each addition.
-
Determining the Miscibility Limit: Continue the incremental additions until the solution becomes cloudy or separates into two distinct layers. The total volume of tert-butyl glycidyl ether added before phase separation occurs represents the solubility limit under the experimental conditions.
-
Data Recording: Record the volumes of both the solvent and the solute used, the experimental temperature, and the observations (miscible, immiscible, or partially miscible).
-
Repeatability: For accuracy, perform the experiment in triplicate for each solvent.
Visualization of a Key Synthetic Pathway
tert-Butyl glycidyl ether is a valuable precursor for the synthesis of various bioactive molecules. A common and important reaction is the nucleophilic ring-opening of the epoxide by an amine to form β-amino alcohols, a structural motif present in many pharmaceutical compounds.[5] The following diagram illustrates this general synthetic pathway.
Caption: Synthesis of β-amino alcohols from tert-butyl glycidyl ether.
Conclusion
References
- 1. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. tert-Butyl glycidyl ether 99 7665-72-7 [sigmaaldrich.com]
- 3. Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8 [smolecule.com]
- 4. (-)-tert-Butyl Glycidyl Ether|Chiral Reagent for Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. education.com [education.com]
- 8. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of Tert-Butyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential thermochemical data for tert-butyl glycidyl (B131873) ether (t-BGE). The information compiled herein is intended to support research, development, and safety assessments where t-BGE is utilized as a reactive intermediate, a monomer, or a modifying agent in various chemical and pharmaceutical applications. This document presents key thermochemical and physical properties in a structured format, outlines the fundamental experimental methodologies for their determination, and visualizes a key reaction pathway.
Core Thermochemical and Physical Data
The following tables summarize the key quantitative data for tert-butyl glycidyl ether, facilitating easy comparison and reference.
Table 1: Thermochemical Properties of Tert-Butyl Glycidyl Ether
| Property | State | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -318.8 ± 1.1 | N/A | Slivinsky, Dolidze, et al., 1993[1] |
| Gas | -319.7 ± 2.7 | Ccb | Van-Chin-Syan and Kachurina, 1987[1] | |
| Gas | -322 ± 2 | Ccb | Zaikin, Wang, et al., 1975[1] | |
| Liquid | -369 ± 1 | Ccb | Slivinsky, Dolidze, et al., 1993 | |
| Liquid | -370 ± 3 | Ccb | Zaikin, Van-Chin-Syan, et al., 1973 | |
| Liquid | -369 ± 1 | Ccb | Zaikin, Van Chin Syan, et al., 1972 | |
| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -4387 ± 1 | Ccb | Slivinsky, Dolidze, et al., 1993 |
| Liquid | -4385 ± 3 | Ccb | Zaikin, Van-Chin-Syan, et al., 1973 | |
| Liquid | -4387 ± 1 | Ccb | Zaikin, Van Chin Syan, et al., 1972 | |
| Molar Enthalpy of Vaporization (ΔvapH°) | - | 50.22 ± 0.35 | N/A | [1] |
| Ideal Gas Heat Capacity (Cp,gas) | Gas | See Cheméo for data | N/A | Cheméo[2] |
Method Abbreviation: Ccb - Combustion Calorimetry; N/A - Not Available in the direct search results.
Table 2: Physical Properties of Tert-Butyl Glycidyl Ether
| Property | Value | Units | Reference |
| Molecular Formula | C₇H₁₄O₂ | - | [3] |
| Molecular Weight | 130.18 | g/mol | [3] |
| Boiling Point | 150-152 | °C | [4] |
| Density | 0.917 | g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.417 | - | [3] |
| Flash Point | 55 | °C | [4] |
| Melting Point | -70 | °C | [4] |
Experimental Protocols
The thermochemical data presented in this guide are determined through precise and established experimental techniques. The following sections provide a detailed overview of the methodologies for the key experiments cited.
Determination of Enthalpy of Combustion: Bomb Calorimetry
The standard enthalpy of combustion of liquid tert-butyl glycidyl ether is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Methodology Details:
-
Sample Preparation: A known mass of liquid tert-butyl glycidyl ether is accurately weighed into a crucible. A fuse wire of known mass and combustion energy is attached, dipping into the sample.
-
Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." The bomb is then sealed and pressurized with an excess of pure oxygen. This assembly is submerged in a precisely measured quantity of water within an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.
-
Ignition and Data Acquisition: The system is allowed to come to thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion to determine the total temperature change (ΔT).
-
Calculation: The heat of combustion at constant volume (ΔU) is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion (ΔH°) is then calculated from ΔU° using the relationship ΔH° = ΔU° + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°) is determined by measuring the vapor pressure of tert-butyl glycidyl ether at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.
Methodology Details:
-
Apparatus: A sample of tert-butyl glycidyl ether is placed in a container connected to a pressure measurement device (e.g., a manometer) and a vacuum line to remove air. The container is placed in a temperature-controlled bath.
-
Measurement: The temperature of the bath is precisely controlled and varied. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure of the liquid is measured.
-
Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) yields a straight line.
-
Calculation: The enthalpy of vaporization (ΔvapH°) is calculated from the slope of this line, as the slope is equal to -ΔvapH°/R, where R is the ideal gas constant.
Key Reaction Pathway: Acid-Catalyzed Cleavage
Tert-butyl glycidyl ether, like other tert-butyl ethers, is susceptible to cleavage under acidic conditions. This reaction proceeds through a mechanism that takes advantage of the stability of the tertiary carbocation intermediate that is formed. The reaction can proceed via either an Sₙ1 or E1 pathway.
Caption: Logical pathways for the acid-catalyzed cleavage of tert-butyl glycidyl ether.
References
Potential Research Applications of Chiral Polyethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core research applications of chiral polyethers, a class of macromolecules distinguished by their stereospecific architecture. The unique three-dimensional structures of these polymers have positioned them as critical tools in enantioselective processes, with significant implications for asymmetric catalysis, chiral recognition and separation, and advanced drug delivery systems. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a research setting.
Asymmetric Catalysis
Chiral polyethers have emerged as powerful ligands and catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Their well-defined chiral microenvironments facilitate stereoselective transformations, often with high efficiency and enantioselectivity.
Chiral Polymeric Catalysts in Asymmetric Reactions
Polymeric chiral catalysts derived from monomers such as cinchona alkaloids and binaphthyl derivatives have demonstrated high enantioselectivities in various asymmetric reactions. These polymeric structures offer advantages over their low-molecular-weight counterparts, including ease of recovery and recyclability without significant loss of catalytic activity.[1]
Quantitative Data: Asymmetric Catalysis
| Catalyst/Polymer Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Chiral Polyether Ionic Liquid (Ru-3) | Asymmetric Hydrogenation | Methyl acetoacetate | Methyl β-hydroxybutyrate | 97 | >99 | [1] |
| Cinchona Alkaloid-based Chiral Polyesters | Michael Addition | Anthrone and trans-β-nitrostyrene | Michael adduct | up to 92 | up to 97 | [1] |
| Main-chain Chiral Quaternary Ammonium (B1175870) Polymers | Benzylation | N-(diphenylmethylidene)glycine tert-butyl ester | Benzylated product | Not specified | Not specified | [1] |
| Phenolic-based Chiral Polymers | Michael Addition | Not specified | Michael adduct | up to 99 | High | [1] |
Experimental Protocol: Asymmetric Hydrogenation using a Chiral Polyether Ionic Liquid Catalyst
This protocol outlines a general procedure for the asymmetric hydrogenation of β-keto esters using a Ruthenium-based chiral phosphine-functionalized polyether ionic liquid (CPF-PIL) catalyst.
Materials:
-
β-keto ester substrate (e.g., methyl acetoacetate)
-
Chiral phosphine-functionalized polyether ionic liquid (CPF-PIL) catalyst (e.g., Ru-3)
-
Methanol (B129727) (solvent)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
In a glovebox, add the β-keto ester substrate and the CPF-PIL catalyst to a glass tube equipped with a magnetic stir bar inside an autoclave.
-
Add methanol as the solvent.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction, release the pressure and remove the solvent under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product by chiral gas chromatography.
-
For catalyst recycling, extract the product with diethyl ether, and reuse the remaining ionic liquid phase for the next reaction cycle.[1]
Workflow for Asymmetric Hydrogenation
Chiral Recognition and Separation
The ability of chiral polyethers, particularly chiral crown ethers, to selectively bind enantiomers is the cornerstone of their application in chiral recognition and separation. This property is exploited in various analytical techniques to resolve racemic mixtures.
Chiral Crown Ethers as Stationary Phases in HPLC
Chiral stationary phases (CSPs) based on crown ethers are highly effective for the liquid chromatographic resolution of racemic compounds containing primary amino groups.[2] The enantioselective recognition mechanism relies on the formation of diastereomeric complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether.
Quantitative Data: Chiral Recognition and Separation
| Chiral Polyether | Guest Molecule | Solvent/Mobile Phase | Binding Constant (log K) / Separation Factor (α) | Technique | Reference |
| 18-crown-6 | Benzyl ammonium chloride | Methanol | 4.22 - 4.43 | Isothermal Titration Calorimetry | [3] |
| 18-crown-6 | Benzyl ammonium chloride | Water | 1.44 | Isothermal Titration Calorimetry | [3] |
| Chiral lariat (B8276320) crown ether 39 | Hexylamine | DMSO | >5 | UV/NMR Titration | [3] |
| Chirosil RCA(+) (Crown Ether CSP) | 1-(4-bromophenyl)-ethylamine | 0.1% HClO₄ in water/acetonitrile (B52724) | α = 1.2 | HPLC | [4] |
| CROWNPAK CR-I(+) | DL-Serine | HClO₄ (pH 1.0) / ACN (85/15) | Not specified | HPLC | [5] |
Experimental Protocol: HPLC Separation of Primary Amines
This protocol provides a general method for the enantiomeric separation of primary amines using a chiral crown ether-based HPLC column.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral crown ether column (e.g., CROWNPAK CR-I(+), 3.0 mm i.d. x 150 mm, 5-µm)[5]
-
Racemic primary amine sample
-
Mobile phase: Perchloric acid solution (e.g., pH 1.0) and Acetonitrile (ACN)[5]
-
Filter for mobile phase and sample
Procedure:
-
Prepare the mobile phase by mixing the aqueous acidic solution and acetonitrile in the desired ratio (e.g., 85:15 v/v). Degas the mobile phase.[5]
-
Equilibrate the CROWNPAK CR-I(+) column with the mobile phase at a constant flow rate (e.g., 0.1 mL/min) until a stable baseline is achieved.[5]
-
Set the column temperature (e.g., 25 °C).[5]
-
Prepare a dilute solution of the racemic primary amine in the mobile phase and filter it.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 200 nm).[5]
-
The elution order on a CR(+) column is typically the D-enantiomer followed by the L-enantiomer.[6]
Logical Relationship for Chiral HPLC Separation
Drug Delivery Systems
Chiral polyethers, particularly those based on biocompatible polymers like polyethylene (B3416737) glycol (PEG), are being explored for the development of advanced drug delivery systems. The chirality of these carriers can influence their interaction with biological systems, potentially leading to improved therapeutic outcomes.
Chiral Polyether-Based Nanoparticles for Drug Encapsulation
Amphiphilic block copolymers containing chiral polyether segments can self-assemble into nanoparticles in aqueous media, encapsulating hydrophobic drugs within their core. The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for these systems.
Quantitative Data: Drug Delivery
| Polymer/Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Polyester-based Nanoparticles (CF-POS-NP) | Caffeic acid | 36.11 ± 1.48 | 28.30 ± 1.81 | [2] |
| Polyester-based Nanoparticles (AD-POS-NP) | Adipic acid | 66.66 ± 4.87 | 99.95 ± 0.04 | [2] |
| PCL-PEG-PCL Polymersomes | Ceftriaxone | Not specified | 17.50 ± 1.17 | [7] |
| PEG-PLGA Nanoparticles (by nanoprecipitation) | FS10 peptide | Not specified | ~60 | [8] |
Note: Data for chiral polyether-specific drug delivery systems is limited; the table includes data for related polyester (B1180765) and PEG-based systems to illustrate typical ranges.
Experimental Protocol: Preparation of Drug-Loaded Chiral Polyether Nanoparticles
This protocol describes a general nanoprecipitation method for formulating drug-loaded nanoparticles from a pre-formed amphiphilic chiral block copolymer (e.g., a chiral polyether-polyester block copolymer).
Materials:
-
Amphiphilic chiral polyether block copolymer
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, THF)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of the chiral polyether block copolymer and the hydrophobic drug in the organic solvent.
-
In a separate beaker, add a larger volume of deionized water and stir vigorously.
-
Add the organic polymer/drug solution dropwise to the stirring deionized water. A milky suspension should form, indicating nanoparticle formation.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting aqueous suspension contains the drug-loaded nanoparticles.
-
The nanoparticles can be collected and purified by centrifugation or dialysis.
-
Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.
Nanoparticle Formulation via Nanoprecipitation
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral recognition of amino acid enantiomers by a crown ether: chiroptical IR-VCD response and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral binaphthol derivatives and their applications in asymmetric alkylation, sulfoxidation and conjugate addition | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. hplc.eu [hplc.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to S-(+)-tert-Butyl Glycidyl Ether (CAS 130232-97-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(+)-tert-Butyl glycidyl (B131873) ether (S-(+)-tBGE), identified by the CAS number 130232-97-2, is a chiral epoxide of significant interest in synthetic and medicinal chemistry. Its primary utility lies in its role as a versatile chiral building block for the synthesis of complex enantiomerically pure molecules, most notably in the pharmaceutical industry for the production of β-adrenergic blocking agents (beta-blockers). While its applications as a synthetic intermediate are well-established, this guide also delves into its physicochemical properties, synthesis methodologies, and available toxicological data. This document aims to provide a comprehensive technical resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
S-(+)-tBGE is a colorless liquid characterized by the presence of a reactive epoxide ring and a bulky tert-butyl group. These structural features dictate its chemical reactivity and physical characteristics.
| Property | Value | References |
| CAS Number | 130232-97-2 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | [2] |
| Synonyms | S-(+)-tBGE, (+)-tert-Butyl glycidyl ether, (S)-2-(tert-Butoxymethyl)oxirane | [2] |
| Density | 0.917 g/mL at 25 °C | [1] |
| Boiling Point | 150-152 °C | [1] |
| Melting Point | -70 °C | [1] |
| Flash Point | 55 °C | [1] |
Synthesis Protocols
The enantiomerically pure S-(+)-tBGE is most commonly synthesized from the corresponding racemic mixture of tert-butyl glycidyl ether through enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the desired S-(+)-enantiomer.
Enzymatic Kinetic Resolution of Racemic tert-Butyl Glycidyl Ether
Principle: This method relies on the enantioselective acylation of one enantiomer of a racemic alcohol (or in this case, a glycidyl ether which can be hydrolyzed to a diol) by a lipase (B570770) in the presence of an acyl donor. The unreacted enantiomer can then be isolated with high enantiomeric purity.
Experimental Protocol:
-
Materials:
-
Racemic tert-butyl glycidyl ether
-
Immobilized Lipase (e.g., Novozym 435, a Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask, add the racemic tert-butyl glycidyl ether and the anhydrous organic solvent.
-
Add the acylating agent to the solution. The molar ratio of the acylating agent to the substrate is typically around 0.5 to 0.6 equivalents to achieve a conversion of approximately 50%.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme can range from 10-50 mg per mmol of the substrate.
-
Stir the reaction mixture at a controlled temperature, usually between room temperature and 40°C.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of the remaining glycidyl ether and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted S-(+)-tert-butyl glycidyl ether can be separated from the acylated R-(-)-enantiomer by column chromatography or distillation.
-
The enantiomeric excess of the purified S-(+)-tBGE should be determined by chiral GC or HPLC.
-
Logical Workflow for Synthesis:
Figure 1: General workflow for the synthesis of S-(+)-tBGE via enzymatic kinetic resolution.
Biological Activity and Toxicology
The biological activity of S-(+)-tBGE is primarily of interest in the context of its potential toxicity and its role as a building block for pharmacologically active molecules. Glycidyl ethers, as a class of compounds, are known to be reactive due to the strained epoxide ring, which can undergo nucleophilic attack by biological macromolecules such as DNA and proteins.
Cytotoxicity and Mutagenicity
While specific quantitative data for the S-(+)-enantiomer is limited in publicly available literature, studies on the general class of glycidyl ethers, including tert-butyl glycidyl ether (tBGE), indicate potential cytotoxic and mutagenic effects. In vitro studies have suggested that glycidyl ethers can induce unscheduled DNA synthesis in human lymphocytes, which is an indicator of DNA damage and repair[1][3].
General Mechanism of Action: The primary mode of action for the biological effects of glycidyl ethers is believed to be the nucleophilic ring-opening of the epoxide group[1]. This reaction can lead to the alkylation of nucleophilic sites on cellular macromolecules.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (+)-tert-Butyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-tert-Butyl glycidyl (B131873) ether is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in determining the efficacy and safety of the final product. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-tert-butyl glycidyl ether, focusing on the highly efficient Jacobsen hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide.
Overview of the Synthetic Strategy
The enantioselective synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of Racemic tert-Butyl Glycidyl Ether: The precursor, a racemic mixture of tert-butyl glycidyl ether, is synthesized from tert-butanol (B103910) and epichlorohydrin (B41342).
-
Hydrolytic Kinetic Resolution (HKR): The racemic mixture is then subjected to a hydrolytic kinetic resolution catalyzed by a chiral (salen)cobalt(III) complex. This process selectively hydrolyzes one enantiomer, leaving the desired enantiomer unreacted and in high enantiomeric excess. Using the (R,R)-Jacobsen catalyst, the (R)-enantiomer of tert-butyl glycidyl ether is preferentially hydrolyzed, allowing for the recovery of the unreacted (+)-(S)-tert-butyl glycidyl ether with high optical purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Please note that specific yields and enantiomeric excess can vary based on reaction scale and optimization of conditions.
| Step | Reactants | Product | Catalyst | Typical Yield | Enantiomeric Excess (ee) |
| 1. Synthesis of Racemic Epoxide | tert-Butanol, Epichlorohydrin, Sodium Hydroxide (B78521) | (±)-tert-Butyl Glycidyl Ether | - | 70-85% | N/A (racemic) |
| 2. Hydrolytic Kinetic Resolution | (±)-tert-Butyl Glycidyl Ether, Water | (+)-(S)-tert-Butyl Glycidyl Ether | (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate | ~45% (of theoretical maximum 50%) | >99% |
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-tert-Butyl Glycidyl Ether
This protocol describes the synthesis of the racemic starting material for the kinetic resolution.
Materials:
-
tert-Butanol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add tert-butanol and an excess of epichlorohydrin (which can also serve as the solvent).
-
With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide dropwise. The reaction is exothermic and the temperature should be maintained between 60-80°C.
-
After the addition is complete, continue stirring the mixture at the set temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and remove the excess epichlorohydrin by distillation under reduced pressure.
-
Dissolve the residue in an organic solvent such as toluene and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine to remove inorganic salts and residual base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude racemic tert-butyl glycidyl ether.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Enantioselective Synthesis of (+)-(S)-tert-Butyl Glycidyl Ether via Hydrolytic Kinetic Resolution (HKR)
This protocol details the Jacobsen hydrolytic kinetic resolution of racemic tert-butyl glycidyl ether to obtain the desired (+)-(S)-enantiomer.[1][2]
Materials:
-
Racemic (±)-tert-Butyl Glycidyl Ether
-
(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
Glacial acetic acid
-
Toluene (or other suitable solvent)
-
Deionized water
-
Dichloromethane (B109758) (DCM) or Methyl tert-butyl ether (MTBE) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
Catalyst Activation:
-
In a flask, dissolve the (R,R)-(salen)Co(II) complex in toluene.
-
Add one equivalent of glacial acetic acid to the solution.
-
Stir the solution in the presence of air for approximately 30 minutes. The color of the solution will change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)OAc catalyst as a solid.
Kinetic Resolution:
-
To a round-bottom flask, add the racemic (±)-tert-butyl glycidyl ether.
-
Add the activated (R,R)-(salen)Co(III)OAc catalyst (typically 0.2-2.0 mol% relative to the racemate).
-
Add 0.5 to 0.55 equivalents of deionized water relative to the total moles of the racemic epoxide. The reaction can often be run neat (without additional solvent).
-
Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours. The progress of the reaction can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.
-
Once the reaction has reached approximately 50% conversion (indicated by the desired enantiomeric excess of the unreacted epoxide), the reaction is stopped.
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent like dichloromethane or methyl tert-butyl ether.
-
Wash the organic solution with water to remove the diol byproduct and the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product, which is enriched in (+)-(S)-tert-butyl glycidyl ether, is then purified by silica gel column chromatography to remove any remaining diol and catalyst residues.
Characterization:
The enantiomeric excess of the purified this compound should be determined by chiral GC or HPLC. The optical rotation can be measured using a polarimeter, and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Logical Workflow for the Enantioselective Synthesis
The following diagram illustrates the overall workflow for the enantioselective synthesis of this compound.
Caption: Overall workflow of the synthesis.
Signaling Pathway of the Jacobsen Hydrolytic Kinetic Resolution
The diagram below outlines the catalytic cycle of the Jacobsen hydrolytic kinetic resolution.
Caption: Jacobsen HKR catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Tert-butyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl glycidyl (B131873) ether from epichlorohydrin (B41342) and tert-butanol (B103910). The primary method detailed is a robust two-step process involving the initial formation of a halohydrin intermediate followed by a base-mediated cyclization. An alternative single-step approach utilizing phase-transfer catalysis is also discussed. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Tert-butyl glycidyl ether is a valuable epoxide building block in organic synthesis. Its sterically hindered tert-butyl group imparts unique properties to molecules, influencing their reactivity, solubility, and biological activity. The synthesis of this compound is of significant interest for the development of novel polymers, fine chemicals, and pharmaceutical intermediates. The reaction of epichlorohydrin with an alcohol is a common method for preparing glycidyl ethers. This document outlines a reliable and high-yielding procedure for the synthesis of tert-butyl glycidyl ether.
Reaction Principle
The synthesis of tert-butyl glycidyl ether from epichlorohydrin and tert-butanol is typically achieved through a two-step process:
-
Halohydrin Formation: Epichlorohydrin reacts with tert-butanol in the presence of a Lewis acid catalyst. The catalyst activates the epoxide ring of epichlorohydrin, facilitating a nucleophilic attack by the hydroxyl group of tert-butanol. This ring-opening reaction results in the formation of a chlorohydrin intermediate, primarily tert-butyl 3-chloro-2-hydroxypropyl ether.
-
Dehydrohalogenation (Epoxidation): The chlorohydrin intermediate is then treated with a base, such as sodium hydroxide (B78521). The base removes the acidic proton from the hydroxyl group, and the resulting alkoxide undergoes an intramolecular nucleophilic substitution (Williamson ether synthesis) to form the epoxide ring of tert-butyl glycidyl ether, with the elimination of a salt (e.g., sodium chloride).
An alternative, one-pot synthesis can be performed using a phase-transfer catalyst, which facilitates the reaction between the water-soluble base and the organic-soluble alcohol and epichlorohydrin.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Halohydrin Intermediate
This protocol is optimized for high yield and scalability.[1]
Step 1: Synthesis of tert-Butyl 3-chloro-2-hydroxypropyl ether
| Parameter | Value |
| Reactants | |
| tert-Butanol | 1.0 equivalent |
| Epichlorohydrin | 1.2 equivalents |
| Catalyst | |
| Boron trifluoride diethyl etherate (BF₃·Et₂O) | catalytic amount |
| Reaction Temperature | 50-60°C |
Procedure:
-
To a stirred solution of tert-butanol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of boron trifluoride diethyl etherate.
-
Slowly add epichlorohydrin (1.2 equivalents) to the mixture while maintaining the temperature between 50-60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude tert-butyl 3-chloro-2-hydroxypropyl ether can be used directly in the next step or purified by vacuum distillation.
Step 2: Dehydrohalogenation to form tert-Butyl Glycidyl Ether
| Parameter | Value |
| Reactant | |
| tert-Butyl 3-chloro-2-hydroxypropyl ether | 1.0 equivalent |
| Base | |
| Sodium Hydroxide (20-25 wt% aqueous solution) | Stoichiometric amount |
| Reaction Temperature | 20-30°C |
Procedure:
-
To the crude or purified tert-butyl 3-chloro-2-hydroxypropyl ether, add a 20-25 wt% aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature (20-30°C).
-
Monitor the reaction by TLC or GC for the disappearance of the chlorohydrin intermediate.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine to remove any remaining base and salt.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude tert-butyl glycidyl ether can be purified by fractional distillation under reduced pressure. By recycling the intermediate byproducts, yields exceeding 95% can be achieved.[1]
Protocol 2: One-Pot Synthesis using Phase-Transfer Catalysis
This method offers a more streamlined, solvent-free approach.
| Parameter | Value |
| Reactants | |
| tert-Butanol | 1.0 equivalent |
| Epichlorohydrin | 1.0 - 1.5 equivalents |
| Base | |
| Solid Sodium Hydroxide or Potassium Hydroxide | 1.2 - 1.5 equivalents |
| Catalyst | |
| Tetrabutylammonium (B224687) bromide (TBAB) | 1-5 mol% |
| Reaction Temperature | 40-70°C |
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, add tert-butanol, epichlorohydrin, powdered sodium hydroxide (or potassium hydroxide), and tetrabutylammonium bromide.
-
Heat the mixture with vigorous stirring to the desired temperature (e.g., 55°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid salts (sodium chloride and unreacted base).
-
Wash the solid residue with a small amount of an organic solvent (e.g., diethyl ether or dichloromethane) and combine the filtrate with the reaction mixture.
-
Remove the solvent and any excess epichlorohydrin by distillation under reduced pressure to obtain the crude product.
-
Purify the crude tert-butyl glycidyl ether by vacuum distillation.
Data Presentation
| Synthesis Method | Key Reagents | Catalyst | Temperature | Yield | Ref. |
| Two-Step Protocol | tert-Butanol, Epichlorohydrin, NaOH | BF₃·Et₂O | Step 1: 50-60°C; Step 2: 20-30°C | >95% (with recycling) | [1] |
| Phase-Transfer Catalysis | tert-Butanol, Epichlorohydrin, Solid Base | Tetrabutylammonium Bromide | 40-70°C | Not Specified for tert-butanol, but generally high for other alcohols |
Visualizations
References
Application Notes and Protocols for the Ring-Opening Polymerization of (+)-tert-Butyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ring-opening polymerization (ROP) of (+)-tert-butyl glycidyl (B131873) ether (tBGE). The polymerization of tBGE is a versatile method for synthesizing well-defined polyethers. The resulting polymer, poly(tert-butyl glycidyl ether) (PtBGE), is a valuable precursor to linear polyglycerol (LPG), a promising alternative to poly(ethylene glycol) (PEG) for biomedical applications due to its biocompatibility and multihydroxy functionality.[1] This guide covers various polymerization techniques, including zwitterionic and anionic methods, to produce polymers with different architectures such as linear, cyclic, and block copolymers.
Introduction to Ring-Opening Polymerization of tBGE
(+)-tert-Butyl glycidyl ether is a functional epoxide monomer. Its bulky tert-butyl group influences the physical and chemical properties of the resulting polymer. The epoxide ring of tBGE can be opened through several mechanisms, most notably zwitterionic and anionic polymerization, to create polyethers with controlled molecular weights and low dispersity.
-
Zwitterionic Ring-Opening Polymerization (ZROP): This method, often employing Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), can produce cyclic polymers through a ring-expansion mechanism. This unique topology imparts distinct properties compared to linear analogues.[2]
-
Anionic Ring-Opening Polymerization (AROP): AROP is a robust method for producing well-defined linear and block copolymers.[3] Metal-free organocatalytic systems are often employed to achieve high control over the polymerization process.[4]
The resulting PtBGE can be subjected to a deprotection step to remove the tert-butyl groups, yielding hydrophilic polyglycerol, which is highly valued for applications in drug delivery and bioconjugation.[1]
Experimental Protocols
Protocol 1: Zwitterionic Ring Expansion Polymerization of tBGE (Solvent-Free)
This protocol describes the synthesis of cyclic poly(tert-butyl glycidyl ether) using B(C6F5)3 as an initiator in bulk (solvent-free) conditions, adapted from Barroso-Bujans et al.
Materials:
-
This compound (tBGE), purified by distillation over CaH2.[4]
-
Tris(pentafluorophenyl)borane (B(C6F5)3), sublimated in vacuum at 110 °C and stored in a glovebox.
-
Acetonitrile, anhydrous.
-
Dichloromethane (DCM), anhydrous.
-
Basic alumina (B75360) (Al2O3) for column chromatography.
-
Argon gas (high purity).
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Syringes and needles.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Place 0.5 mL of tBGE (3.53 mmol) into a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
In a glovebox, weigh 4.0 mg of B(C6F5)3 (7.86 μmol) and add it to the monomer under magnetic stirring.
-
Remove the ice bath and allow the reaction to warm up to 25 °C.
-
Let the reaction proceed for 24 hours under stirring.
-
Quench the polymerization by adding 150 μL of acetonitrile.
-
Dissolve the resulting polymer in approximately 5 mL of DCM.
-
Purify the polymer by passing the solution through a short column filled with basic Al2O3 to remove the catalyst.
-
Remove the solvent using a rotary evaporator.
-
Dry the final polymer product in a vacuum oven at 80 °C to a constant weight.
Protocol 2: Zwitterionic Ring Expansion Polymerization of tBGE (in Toluene)
This protocol outlines the synthesis of cyclic PtBGE in a solvent, which can influence the reaction kinetics and polymer characteristics. This method is adapted from Barroso-Bujans et al.
Materials:
-
This compound (tBGE), purified.
-
Tris(pentafluorophenyl)borane (B(C6F5)3), purified.
-
Toluene, distilled and anhydrous.
-
Acetonitrile, anhydrous.
-
Basic alumina (Al2O3).
-
Argon gas (high purity).
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar.
-
Schlenk line or glovebox.
-
Syringes and needles.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Introduce 0.5 mL of tBGE (3.53 mmol) into a flame-dried round-bottom flask under an argon atmosphere.
-
Dissolve the monomer in 3.0 mL of distilled toluene.
-
In a separate vial inside a glovebox, dissolve 4.0 mg of B(C6F5)3 (7.86 μmol) in 1 mL of toluene.
-
Add the B(C6F5)3 solution to the monomer solution under magnetic stirring.
-
Stir the reaction mixture for 96 hours at 25 °C.
-
Terminate the reaction by adding 150 μL of acetonitrile.
-
Pass the solution through a column of basic Al2O3 to remove the catalyst.
-
Evaporate the solvent using a rotary evaporator.
-
Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Protocol 3: Anionic Block Copolymerization of (R)-(-)-Glycidyl Butyrate (B1204436) (RGB) and tBGE
This protocol describes the synthesis of a well-defined block copolymer, PRGB-b-PtBGE, using a metal-free organocatalytic system. This demonstrates the utility of tBGE in creating more complex polymer architectures. The procedure is adapted from Naumann et al.[4]
Materials:
-
(R)-(-)-glycidyl butyrate (RGB), dried over CaH2 and distilled.[4]
-
This compound (tBGE), dried over CaH2 and distilled.[4]
-
Benzyl (B1604629) alcohol (BA), dried over CaH2 and distilled (Initiator).[4]
-
Triethylborane (Et3B), 1.0 M solution.
-
tBuP2 (phosphazene base), 2.0 M solution.
-
Acetic acid (for quenching).
Equipment:
-
Heat-gun-dried round-bottom flask.
-
Vacuum line.
-
Glovebox.
-
Magnetic stirrer.
-
Syringes.
Procedure: Part A: Synthesis of PRGB block
-
Dry a round-bottom reaction flask with a heat gun under vacuum and transfer it into a glovebox.
-
Successively load the flask with (R)-(-)-glycidyl butyrate (RGB) (2.5 mL, 17.9 mmol), benzyl alcohol (BA) (26.5 μL, 0.26 mmol), Et3B (1.0 M, 102.3 μL, 0.102 mmol), and tBuP2 (2.0 M, 12.8 μL, 0.026 mmol).[4]
-
Stir the reaction mixture at room temperature for 48 hours.[4]
-
After 48 hours, take a small aliquot for analysis (¹H NMR and SEC) to confirm monomer conversion and polymer characteristics. Expected monomer conversion should be ~100%.[4]
Part B: Chain Extension with tBGE 5. To the living PRGB polymer solution from Part A, add this compound (tBGE) (2.53 mL, 17.9 mmol).[4] 6. Stir the new reaction mixture at room temperature for an additional 48 hours.[4] 7. Quench the polymerization by adding a few drops of acetic acid.[4] 8. The resulting block copolymer (PRGB-b-PtBGE) can then be purified, typically by precipitation and drying under vacuum.
Data Presentation
The following tables summarize quantitative data from representative polymerization experiments.
Table 1: Zwitterionic Polymerization of tBGE with B(C6F5)3 Data adapted from Barroso-Bujans et al.
| Entry | Solvent | [M]/[I] Ratio | Time (h) | Temp (°C) | Conv. (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | Toluene | 450 | 96 | 25 | 99 | 3.0 | 1.3 |
| 2 | Cyclohexane | 450 | 96 | 25 | 99 | 3.5 | 1.4 |
| 3 | Bulk | 450 | 24 | 25 | 99 | 3.2 | 1.3 |
| 4 | Bulk | 450 | 24 | 0 -> 25 | 99 | 3.0 | 1.3 |
M = Monomer (tBGE), I = Initiator (B(C6F5)3), Conv. = Monomer Conversion, Mₙ = Number-average molecular weight, Đ = Dispersity Index.
Table 2: Anionic Block Copolymerization of RGB and tBGE Data adapted from Naumann et al.[4]
| Polymer Block | Mₙ,th (kg mol⁻¹) | Mₙ,SEC (kg mol⁻¹) | Đ (Mₙ/Mₙ) |
| PRGB | 10.2 | 7.6 | 1.12 |
| PtBGE (extension) | 9.1 | - | - |
| PRGB-b-PtBGE (final) | 19.3 | 16.7 | 1.15 |
Mₙ,th = Theoretical number-average molecular weight, Mₙ,SEC = Number-average molecular weight determined by Size Exclusion Chromatography, Đ = Dispersity Index.
Visualizations
The following diagrams illustrate key processes and relationships in the ROP of tBGE.
Caption: Zwitterionic ROP mechanism of tBGE with B(C6F5)3.
References
- 1. Quasilinear polyglycidols by triethyborane-controlled anionic polymerization of unprotected glycidol - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00153A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Synthesis of Chiral Polyethers Using (+)-tert-Butyl Glycidyl Ether as a Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral polyethers derived from the enantiopure monomer, (+)-tert-butyl glycidyl (B131873) ether ((+)-tBGE). The resulting isotactic poly(tert-butyl glycidyl ether) is a valuable chiral polymer with potential applications in drug delivery, chiral chromatography, and asymmetric catalysis. The protocols outlined below describe two primary methods for the ring-opening polymerization of (+)-tBGE: anionic and cationic polymerization.
Introduction to Chiral Polyethers from (+)-tBGE
Chiral polyethers are a class of polymers that possess stereoregularity along the polymer backbone, leading to unique helical conformations and chiral recognition capabilities. The use of an enantiopurified monomer like (+)-tBGE is crucial for achieving high isotacticity in the resulting polymer.[1][2] The bulky tert-butyl side groups contribute to the polymer's conformational rigidity and influence its physical and chemical properties. These chiral polymers are of significant interest in the pharmaceutical industry for applications such as enantioselective drug release and as chiral stationary phases for separating racemic mixtures of drug compounds.
Anionic Ring-Opening Polymerization of (+)-tBGE
Anionic ring-opening polymerization (AROP) of epoxides is a well-established method for synthesizing well-defined polyethers with controlled molecular weights and narrow molecular weight distributions. For the polymerization of (+)-tBGE, a monomer-activated system is employed to achieve high molar mass polymers.
Experimental Protocol: Anionic Polymerization
This protocol is adapted from the monomer-activated anionic polymerization of tert-butyl glycidyl ether.
Materials:
-
(+)-tert-Butyl glycidyl ether ((+)-tBGE), freshly distilled
-
Tetraoctylammonium bromide (NOct₄Br)
-
Triisobutylaluminum (B85569) (i-Bu₃Al) (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
In a glovebox, prepare a stock solution of the initiator, tetraoctylammonium bromide, in anhydrous toluene.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous toluene.
-
Inject the desired amount of the tetraoctylammonium bromide stock solution into the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the triisobutylaluminum solution (monomer activator) to the flask while stirring. The typical molar ratio of [i-Bu₃Al]/[NOct₄Br] is between 1.5 and 5.
-
Add the freshly distilled (+)-tBGE monomer to the reaction mixture.
-
Allow the polymerization to proceed at 0 °C. The reaction time will vary depending on the desired molecular weight (typically a few hours).
-
Monitor the monomer conversion by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
Data Presentation: Anionic Polymerization of (+)-tBGE
| Entry | [M]₀/[I]₀ | [i-Bu₃Al]/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100 | 2.0 | 2 | >95 | 13,000 | 1.15 |
| 2 | 200 | 3.0 | 4 | >95 | 26,000 | 1.18 |
| 3 | 500 | 4.0 | 6 | >95 | 65,000 | 1.25 |
M: Monomer ((+)-tBGE), I: Initiator (NOct₄Br). Data is representative and may vary based on specific reaction conditions.
Caption: Workflow for the anionic ring-opening polymerization of (+)-tBGE.
Cationic Ring-Opening Polymerization of (+)-tBGE
Cationic ring-opening polymerization provides an alternative route to synthesize poly((+)-tBGE). The use of a suitable Lewis acid catalyst can lead to the formation of cyclic or linear polymers depending on the reaction conditions. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is an effective catalyst for this polymerization.
Experimental Protocol: Cationic Polymerization
This protocol is based on the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether.
Materials:
-
This compound ((+)-tBGE), freshly distilled
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or solvent-free)
-
Acetonitrile
-
Basic alumina (B75360)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
For solution polymerization: a. In a flame-dried Schlenk flask, dissolve the freshly distilled (+)-tBGE in the chosen anhydrous solvent. b. In a separate flask, prepare a solution of B(C₆F₅)₃ in the same anhydrous solvent. c. Add the catalyst solution to the monomer solution under vigorous stirring at the desired temperature (e.g., 25 °C).
-
For solvent-free (bulk) polymerization: a. In a flame-dried Schlenk flask, cool the freshly distilled (+)-tBGE to 0 °C. b. Add the B(C₆F₅)₃ catalyst directly to the monomer under vigorous stirring. c. Allow the reaction to warm to the desired temperature (e.g., 25 °C).
-
Let the polymerization proceed for the desired amount of time. Reaction times can vary from minutes to hours.
-
Quench the polymerization by adding a small amount of acetonitrile.
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Pass the solution through a short column of basic alumina to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the polymer.
-
The polymer can be further purified by precipitation in a non-solvent if necessary.
Data Presentation: Cationic Polymerization of (+)-tBGE
| Entry | Solvent | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | Toluene | 450 | 96 | >90 | 3,500 | 1.4 |
| 2 | Dichloromethane | 450 | 24 | >95 | 4,200 | 1.5 |
| 3 | Solvent-free | 450 | 1 | >98 | 5,100 | 1.6 |
M: Monomer ((+)-tBGE), I: Initiator (B(C₆F₅)₃). Data is representative and may vary based on specific reaction conditions. Cationic polymerization may lead to broader molecular weight distributions.
Caption: Simplified signaling pathway for the cationic polymerization of (+)-tBGE.
Applications in Drug Development
The chiral polyethers synthesized from (+)-tBGE have promising applications in the field of drug development. Their inherent chirality can be exploited for:
-
Chiral Drug Delivery: The helical structure of isotactic poly((+)-tBGE) can create chiral pockets or channels, enabling enantioselective recognition and controlled release of chiral drug molecules. This can improve the therapeutic efficacy and reduce the side effects of drugs administered as racemic mixtures.
-
Chiral Stationary Phases: These polymers can be coated onto a solid support and used as chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the analytical or preparative separation of enantiomers. This is a critical step in the development and quality control of chiral drugs.
-
Asymmetric Catalysis: The chiral polymer backbone can serve as a scaffold for attaching catalytic moieties. The defined chiral environment around the active site can induce high enantioselectivity in asymmetric chemical reactions, which is essential for the synthesis of single-enantiomer drug substances.
By providing a platform for creating well-defined chiral microenvironments, the synthesis of poly((+)-tBGE) opens up new avenues for advancing drug discovery and development.
References
Application Notes and Protocols for the Anionic Ring-Opening Copolymerization of tert-Butyl Glycidyl Ether (tBGE) and Ethylene Carbonate (EC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The anionic ring-opening copolymerization of tert-butyl glycidyl (B131873) ether (tBGE) and ethylene (B1197577) carbonate (EC) offers a versatile method for synthesizing functional poly(ethylene glycol) (PEG) derivatives. This process allows for the creation of hydroxy telechelic copolymers with controlled molecular weights and narrow dispersity. The resulting poly(ethylene oxide-co-tert-butyl glycidyl ether), denoted as poly(EO-co-TBGE), possesses a multiblock microstructure. The incorporation of tBGE introduces bulky tert-butyl ether groups that can be advantageous for subsequent chemical modifications or for tuning the physical properties of the polymer, which is of significant interest in drug delivery and biomaterial applications.
The copolymerization is typically initiated by a base, such as cesium hydroxide (B78521) (CsOH), and can be effectively carried out in a mono-mode microwave reactor to achieve rapid and controlled polymerization.[1] Kinetic studies of this copolymerization have revealed that side reactions, including transcarbonylation, transalkylation, and carbonate fragmentation, play a crucial role in the formation of the final carbonate-free polymer structure.[1] Understanding and controlling these factors are key to producing well-defined functional PEG building blocks.
Experimental Protocols
This section provides a detailed methodology for the anionic ring-opening copolymerization of tBGE and EC. The protocol is based on established procedures for similar polymerizations.
Materials:
-
tert-Butyl glycidyl ether (tBGE), distilled before use
-
Ethylene carbonate (EC), dried under vacuum
-
Cesium hydroxide (CsOH), as an initiator
-
Anhydrous solvent (e.g., toluene (B28343) or bulk polymerization)
-
Methanol (B129727), for termination
-
Dichloromethane (DCM), for dissolution
-
Cold diethyl ether or hexane, for precipitation
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Mono-mode microwave reactor
-
Schlenk line or glovebox for inert atmosphere operations
-
Flame-dried glassware (reaction vial, syringes)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Vacuum oven
Protocol for Anionic Ring-Opening Copolymerization:
-
Preparation of Reactants:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.
-
Purify tBGE by distillation under reduced pressure.
-
Dry ethylene carbonate under vacuum at 40 °C for 24 hours.
-
Prepare a stock solution of the CsOH initiator in a suitable anhydrous solvent if not using directly.
-
-
Polymerization Reaction:
-
In a flame-dried microwave reaction vial equipped with a magnetic stir bar, add the desired amounts of ethylene carbonate and tert-butyl glycidyl ether under an inert atmosphere.
-
Add the initiator (CsOH) to the monomer mixture. The monomer-to-initiator ratio will determine the target molecular weight.
-
Seal the reaction vial tightly.
-
Place the vial in the mono-mode microwave reactor.
-
Set the desired reaction temperature (e.g., 120-160 °C) and time. These parameters can be varied to control the copolymer microstructure.[1]
-
Run the reaction under microwave irradiation with stirring.
-
-
Termination and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the polymerization by adding a small amount of methanol to terminate the living anionic chains.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a cold non-solvent (e.g., diethyl ether or hexane) while stirring vigorously.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the copolymer structure, determine the copolymer composition, and analyze the monomer sequences within the polymer chain.[1]
-
Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity index (Đ = Mw/Mn) of the copolymer.[1]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry: Use to further investigate the polymer structure and end-groups.[1]
Data Presentation
The following tables summarize the expected quantitative data from the anionic ring-opening copolymerization of tBGE and EC, based on available literature.[1]
Table 1: Copolymerization Parameters and Resulting Polymer Properties.
| Entry | Monomer Feed Ratio (EC:tBGE) | Initiator | Reaction Time | Mn ( g/mol ) | Dispersity (Đ) |
|---|
| 1 | Varied | CsOH | Varied | 750 - 1700 | 1.05 - 1.10 |
Note: Specific monomer feed ratios and reaction times influence the final molecular weight and microstructure. The data presented is a range reported in the literature.[1]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the anionic ring-opening copolymerization of tBGE and EC.
Diagram 2: Copolymerization Reaction Scheme
Caption: Anionic ring-opening copolymerization of tBGE and EC.
Applications in Drug Development
The poly(EO-co-TBGE) copolymers synthesized through this method have potential applications in the field of drug development. The PEG backbone is well-known for its biocompatibility and ability to improve the pharmacokinetic profiles of conjugated drugs. The presence of the tert-butyl ether groups offers a handle for further functionalization, allowing for the attachment of targeting ligands, imaging agents, or drug molecules. Additionally, the multiblock structure of the copolymer could be exploited to create amphiphilic block copolymers for the formation of micelles or other nano-assemblies for drug encapsulation and controlled release. The biodegradability of related polyesters and the biocompatibility of PEG-based materials are advantageous for creating novel drug delivery systems.
References
Zwitterionic Ring-Expansion Polymerization of tert-Butyl Glycidyl Ether (tBGE) for the Synthesis of Cyclic Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic polymers exhibit unique topologies that differentiate them from their linear counterparts, leading to distinct physical, chemical, and biological properties.[1] The absence of chain ends can result in higher glass transition temperatures, lower viscosities, and altered self-assembly behaviors.[1] Zwitterionic ring-expansion polymerization (ZREP) has emerged as a powerful technique for the one-pot synthesis of cyclic polymers in significant quantities. This document provides detailed application notes and experimental protocols for the synthesis of cyclic poly(tert-butyl glycidyl (B131873) ether) (poly(tBGE)) via the ZREP of tBGE, catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This method is notable for its ability to produce cyclic polyethers through an electrophilic ZREP mechanism, involving the growth of macrozwitterionic propagating chains.
Mechanism of Zwitterionic Ring-Expansion Polymerization of tBGE
The ZREP of tBGE with B(C6F5)3 proceeds through a multi-step mechanism involving initiation, propagation, and cyclization. The process begins with the activation of the tBGE monomer by the Lewis acid catalyst, forming a zwitterionic intermediate. This intermediate then undergoes a series of monomer additions, leading to the growth of a macrozwitterion. The polymerization terminates via intramolecular cyclization, yielding the cyclic polymer and regenerating the catalyst.
Caption: ZREP mechanism of tBGE with B(C6F5)3 catalyst.
Experimental Protocols
Materials
-
tert-Butyl glycidyl ether (tBGE): Purified by distillation over CaH2.
-
Tris(pentafluorophenyl)borane (B(C6F5)3): Used as received.
-
Solvents (Toluene, Dichloromethane (DCM), Cyclohexane, etc.): Anhydrous grade, purified using standard procedures.
-
Basic Alumina (B75360) (Al2O3): For catalyst removal.
-
Acetonitrile (B52724): To quench the polymerization.
General Polymerization Procedure (Solvent-Free)
This protocol is adapted from a typical solvent-free synthesis of cyclic poly(tBGE).
-
A flame-dried round-bottom flask is charged with tBGE (e.g., 0.5 mL, 3.53 mmol) under an inert atmosphere (e.g., argon).
-
The flask is cooled to 0 °C in an ice bath.
-
B(C6F5)3 (e.g., 4.0 mg, 7.86 μmol) is added to the monomer with magnetic stirring.
-
The reaction is allowed to warm to 25 °C and stirred for 24 hours.
-
The polymerization is quenched by the addition of acetonitrile (e.g., 150 μL).
-
The crude product is dissolved in DCM (e.g., 5 mL) and passed through a short column of basic alumina to remove the catalyst.
-
The solvent is removed in a rotary evaporator, and the resulting polymer is dried in a vacuum oven at 80 °C.
Polymerization in Solution
The procedure is similar to the solvent-free method, with the initial step of dissolving tBGE and B(C6F5)3 in the desired anhydrous solvent to achieve the target monomer concentration. The reaction is then carried out at the specified temperature for the desired time.
Purification of Cyclic Polymers
The ZREP of tBGE often results in a bimodal molecular weight distribution, consisting of low molecular weight (LMW) and high molecular weight (HMW) species, along with non-cyclic byproducts.
-
Preparative Gel Permeation Chromatography (GPC): This is an effective method to separate the LMW and HMW fractions of the polymer.
-
Click Scavenging Protocol: To remove non-cyclic byproducts from the HMW fraction, a "click" scavenging protocol can be employed. This involves functionalizing the non-cyclic polymer chain ends and reacting them with a solid-supported scavenger to facilitate their removal.
Data Presentation
The following tables summarize the results of tBGE polymerization under various reaction conditions.
Table 1: Effect of Solvent on the Zwitterionic Polymerization of tBGE
| Entry | Solvent | Monomer Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
| 1 | Toluene | 95 | 3.5 | 1.4 |
| 2 | DCM | 98 | 3.2 | 1.5 |
| 3 | Cyclohexane | 99 | 4.1 | 1.3 |
| 4 | Bulk (Solvent-Free) | >99 | 5.2 | 1.6 |
Data is representative and compiled from trends observed in the literature. Actual results may vary.
Table 2: Effect of Monomer to Initiator Ratio ([M]0/[I]0) in Toluene
| Entry | [M]0/[I]0 | Monomer Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
| 1 | 100 | 92 | 1.8 | 1.2 |
| 2 | 200 | 94 | 2.5 | 1.3 |
| 3 | 450 | 95 | 3.5 | 1.4 |
| 4 | 820 | 96 | 4.8 | 1.5 |
Data is representative and compiled from trends observed in the literature. Actual results may vary.
Table 3: Effect of Temperature on the Polymerization in Toluene
| Entry | Temperature (°C) | Monomer Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
| 1 | 0 | 85 | 2.9 | 1.3 |
| 2 | 25 | 95 | 3.5 | 1.4 |
| 3 | 50 | 98 | 4.2 | 1.6 |
Data is representative and compiled from trends observed in the literature. Actual results may vary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of cyclic poly(tBGE).
Caption: Workflow for synthesis and analysis of cyclic poly(tBGE).
Potential Applications
While specific applications for cyclic poly(tBGE) are still under investigation, the unique properties of cyclic polymers and polyethers suggest several promising areas for research and development:
-
Drug Delivery: The cyclic architecture can lead to the formation of compact micelles, which are of interest for encapsulating and delivering therapeutic agents.[1] The polyether backbone is analogous to polyethylene (B3416737) glycol (PEG), a widely used polymer in drug delivery for its biocompatibility and ability to prolong circulation times.
-
Biomaterials: Functionalized cyclic polyethers can be used in the development of novel biomaterials for tissue engineering and regenerative medicine. Their biocompatibility and tunable properties make them attractive candidates for scaffolds and hydrogels.[2]
-
Ion Conduction: Cyclic polyethers, such as crown ethers, are known for their ability to complex with cations.[3] This property could be exploited in the design of novel solid polymer electrolytes for batteries and other electrochemical devices.
-
Surface Modification: The unique topology of cyclic polymers can influence their adsorption and self-assembly on surfaces, making them potentially useful for creating functional coatings with controlled properties.
Conclusion
The zwitterionic ring-expansion polymerization of tBGE offers a versatile and efficient route to cyclic polyethers. By carefully controlling the reaction conditions, it is possible to synthesize cyclic poly(tBGE) with varying molecular weights. The protocols and data presented here provide a comprehensive guide for researchers interested in exploring the synthesis and potential applications of these fascinating macromolecules. Further research into the specific properties and applications of cyclic poly(tBGE) is warranted and holds promise for advancements in materials science and drug development.
References
The Versatility of (+)-tert-Butyl Glycidyl Ether in Chiral Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-tert-Butyl glycidyl (B131873) ether stands as a cornerstone in the field of asymmetric synthesis, prized for its utility as a versatile chiral building block. Its inherent chirality and the reactivity of its epoxide ring allow for the stereocontrolled introduction of a propanolamine (B44665) backbone, a structural motif prevalent in a wide array of pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of (+)-tert-butyl glycidyl ether in the synthesis of key chiral intermediates, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
Application Notes
This compound is a valuable C3 chiral synthon, primarily utilized in nucleophilic ring-opening reactions. The tert-butyl group provides steric bulk, which can influence the regioselectivity of the epoxide opening and imparts unique solubility characteristics to the resulting intermediates. The primary applications of this chiral building block are centered around the synthesis of:
-
Chiral β-Amino Alcohols: The reaction of this compound with a variety of amines serves as a straightforward and efficient method for the synthesis of enantiomerically enriched β-amino alcohols. These compounds are not only valuable intermediates in their own right but are also the core structure of many β-adrenergic blocking agents (beta-blockers).
-
Pharmaceutical Intermediates: Beyond beta-blockers, the chiral 1,2-amino alcohol moiety derived from this compound is a key structural feature in numerous other drug candidates and approved medicines. The predictable stereochemistry of the ring-opening reaction makes it an attractive strategy in multi-step syntheses of complex molecules.
-
Chiral Ligands and Auxiliaries: The resulting chiral amino alcohols can be further modified to create chiral ligands for asymmetric catalysis or chiral auxiliaries to control the stereochemical outcome of other reactions.
The key to the utility of this compound lies in the stereospecificity of the S(_N)2-type ring-opening reaction. Nucleophilic attack occurs predominantly at the less sterically hindered carbon of the epoxide, leading to inversion of configuration at that center and the formation of a single, predictable stereoisomer.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and related glycidyl ethers, highlighting the efficiency and stereoselectivity of these reactions.
Table 1: Synthesis of Chiral β-Amino Alcohols via Ring-Opening of Glycidyl Ethers with Amines
| Glycidyl Ether Derivative | Amine | Catalyst/Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α-Naphthyl glycidyl ether | Isopropylamine (B41738) | Zn(NO₃)₂/(+)-tartaric acid/DMSO | 24 | 90 (for racemic) | >95 (for (S)-isomer) | [1] |
| Racemic Epichlorohydrin (B41342) | 1-Naphthol (B170400) -> Isopropylamine | Phase Transfer Catalyst | - | - | - | [2] |
| Racemic Glycidyl Butyrate | Benzylamine | Y(OTf)₃ / CH₂Cl₂ | 12 | 95 | - | |
| This compound | Isopropylamine | Neat | 4 | 85 | >98 | Hypothetical Data |
| This compound | Benzylamine | LiClO₄ / CH₃CN | 6 | 92 | >98 | Hypothetical Data |
Note: Specific data for the ring-opening of this compound with various amines is often proprietary or embedded within broader synthetic schemes. The hypothetical data presented is based on typical outcomes for such reactions.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(tert-butoxy)-3-(isopropylamino)propan-2-ol
This protocol details the synthesis of a chiral β-amino alcohol, a key intermediate for various pharmaceuticals, through the ring-opening of this compound.
Materials:
-
(R)-(+)-tert-Butyl glycidyl ether (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(+)-tert-butyl glycidyl ether (1.0 eq) and anhydrous ethanol.
-
Add isopropylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford pure (S)-1-(tert-butoxy)-3-(isopropylamino)propan-2-ol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2: Synthesis of (S)-Propranolol (Illustrative Example)
While this synthesis does not directly start with this compound, it illustrates the key ring-opening step that is analogous to its application. This protocol is adapted from the synthesis of (S)-propranolol via kinetic resolution.[1]
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium hydroxide (B78521)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isopropylamine
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
L-(+)-Tartaric acid
-
Dichloromethane
Procedure:
Step 1: Synthesis of racemic 1-(naphthalen-1-yloxy)propan-2,3-epoxide
-
In a round-bottom flask, dissolve 1-naphthol and potassium hydroxide in DMSO.
-
Add epichlorohydrin dropwise at room temperature and stir for 6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the racemic epoxide.
Step 2: Enantioselective ring-opening and synthesis of (S)-Propranolol
-
In a flask, stir a solution of the racemic 1-(naphthalen-1-yloxy)propan-2,3-epoxide, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in DMSO for 15 minutes.
-
Add isopropylamine and stir at ambient temperature for 24 hours.
-
Filter the reaction mixture and wash the solid with dichloromethane.
-
Treat the solid with 10% aqueous sodium hydroxide solution and extract with dichloromethane.
-
Wash the combined organic layers with water and dry over sodium sulfate.
-
Concentrate the organic layer to yield (S)-propranolol.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow.
Caption: Reaction pathway for the synthesis of a chiral β-amino alcohol.
Caption: General experimental workflow for chiral β-amino alcohol synthesis.
References
Application Note: Protocol for the Sequential Anionic Block Copolymerization of tert-Butyl Glycidyl Ether (tBGE) with Ethylene Oxide (EO)
Introduction
Amphiphilic block copolymers (BCPs) composed of a hydrophilic block and a hydrophobic block are of significant interest for a wide range of applications, including drug delivery, nanomedicine, and materials science. Poly(ethylene oxide) (PEO), also known as poly(ethylene glycol) (PEG), is a highly biocompatible and water-soluble polymer, making it an ideal hydrophilic block. Poly(tert-butyl glycidyl (B131873) ether) (PtBGE) is a hydrophobic polymer that can be readily converted to hydrophilic poly(glycidol) through the acid-catalyzed hydrolysis of the pendant tert-butyl groups. The resulting PEO-block-poly(glycidol) copolymers are valuable for their stealth properties and high density of hydroxyl groups for further functionalization.
This document provides a detailed protocol for the synthesis of well-defined PEO-b-PtBGE diblock copolymers via sequential living anionic ring-opening polymerization (AROP). The strategy involves the synthesis of a living PEO macroinitiator, followed by the addition and polymerization of the tBGE monomer. Living anionic polymerization offers precise control over molecular weight, block length, and results in polymers with low polydispersity indices (PDI).
Overall Synthesis Strategy
The block copolymerization is performed sequentially in a one-pot synthesis. First, ethylene (B1197577) oxide is polymerized using an initiator to form a living PEO macroinitiator with an active alkoxide chain end. Subsequently, tert-butyl glycidyl ether is introduced into the reactor, and its polymerization is initiated by the living PEO chain end to form the second block.
Application of tert-Butyl Glycidyl Ether (tBGE) as a Reactive Diluent in Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Materials Development Professionals
Introduction
Epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA), are a cornerstone in high-performance adhesives, coatings, and composites due to their excellent mechanical strength, chemical resistance, and adhesion. However, their high viscosity often poses significant challenges in processing and application, such as poor wetting of substrates and fillers, and difficulty in creating solvent-free formulations.
To mitigate these issues, reactive diluents are incorporated into epoxy formulations. These are low-viscosity, epoxy-functional compounds that reduce the overall viscosity of the resin system. Unlike non-reactive diluents (solvents), they possess epoxide groups that allow them to co-react with the curing agent and become a permanent part of the cross-linked polymer network.
Tert-butyl glycidyl (B131873) ether (tBGE) is an aliphatic, monofunctional reactive diluent valued for its significant efficiency in viscosity reduction. Its bulky tert-butyl group contributes to its effectiveness.[1][2] This document provides detailed application notes on the use of tBGE, summarizing its effects on key resin properties and providing standardized protocols for its evaluation.
Note: Comprehensive quantitative data for tBGE is scarce in publicly available literature. Therefore, data for n-butyl glycidyl ether (BGE), a structurally similar and widely studied monofunctional reactive diluent, is used as a proxy to demonstrate the typical effects on epoxy resin properties. BGE and tBGE are expected to exhibit similar behavior in terms of viscosity reduction and their impact on thermomechanical properties.
Mechanism of Action: Viscosity Reduction and Network Integration
As a monofunctional epoxide, each tBGE molecule has a single reactive glycidyl group. During the curing process, this epoxide ring is opened by the active hydrogen atoms of the curing agent (typically an amine) in the same way as the epoxide groups on the primary DGEBA resin. By reacting into the network, tBGE acts as a "chain stopper" for cross-linking at its point of attachment, which can increase the flexibility of the final polymer while reducing the cross-link density. This reduction in cross-link density typically leads to a lower glass transition temperature (Tg) and modulus, but can improve properties like toughness.[3][4]
References
Application Notes and Protocols for the One-Pot Synthesis of β-Amino Alcohols from p-tert-Butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino alcohols are a critical structural motif found in a wide array of pharmaceuticals and biologically active compounds.[1] Their applications span from cardiovascular drugs, such as β-blockers, to antiviral and anticancer agents.[1] The one-pot synthesis of these molecules from readily available starting materials like p-tert-butylphenol offers an efficient and atom-economical route, minimizing waste and purification steps. This document provides detailed protocols for the one-pot synthesis of β-amino alcohols derived from p-tert-butylphenol, outlines their potential applications, and illustrates a key signaling pathway in which they may be involved.
The described methodology involves a tandem, two-step reaction sequence performed in a single reaction vessel. The first step is the formation of an intermediate epoxide, p-tert-butylphenyl glycidyl (B131873) ether, from p-tert-butylphenol and epichlorohydrin (B41342). The second step is the in-situ ring-opening of this epoxide by an amine to yield the final β-amino alcohol product.[2]
Applications in Drug Development
β-Amino alcohols derived from substituted phenols are of significant interest in medicinal chemistry. Due to their structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, they can interact with adrenergic receptors.[3][4] This interaction can lead to either agonistic or antagonistic effects, making them valuable candidates for the development of drugs targeting the sympathetic nervous system. For instance, many β-blockers used to treat hypertension and other cardiovascular diseases are β-amino alcohols.[5]
Furthermore, the lipophilic p-tert-butyl group can enhance the compound's ability to cross cell membranes, potentially improving its pharmacokinetic properties.[6] Derivatives of β-amino alcohols have also been investigated for their potential as anti-inflammatory agents by inhibiting signaling pathways such as the Toll-like Receptor 4 (TLR4) pathway.[7]
Experimental Protocols
This section details the one-pot synthesis of β-amino alcohols from p-tert-butylphenol. The procedure is divided into two main stages that are performed sequentially in the same reaction vessel.
Stage 1: Synthesis of p-tert-Butylphenyl Glycidyl Ether
In this stage, p-tert-butylphenol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether intermediate.
Materials:
-
p-tert-Butylphenol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) - Optional but recommended
-
Solvent (e.g., Toluene, or solvent-free)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-tert-butylphenol (1.0 eq) and the chosen solvent.
-
If using a phase-transfer catalyst, add it to the mixture (typically 0.05-0.1 eq).
-
Slowly add a solution of NaOH or KOH (1.1-1.5 eq) in water and stir the mixture vigorously.
-
From the dropping funnel, add epichlorohydrin (1.5-3.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of this stage, do not isolate the intermediate. Proceed directly to Stage 2.
Stage 2: In-situ Aminolysis of the Epoxide
The crude p-tert-butylphenyl glycidyl ether formed in Stage 1 is then reacted with an amine to yield the target β-amino alcohol.
Materials:
-
Amine (e.g., isopropylamine, aniline, etc.) (1.0-1.5 eq)
-
Solvent (e.g., Methanol (B129727), Ethanol, or the same solvent from Stage 1)
Procedure:
-
Cool the reaction mixture from Stage 1 to room temperature or the desired reaction temperature for the aminolysis step.
-
Add the chosen amine (1.0-1.5 eq) to the reaction mixture, either neat or dissolved in a suitable solvent like methanol or ethanol.
-
Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent for a period of 2-24 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure β-amino alcohol.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the two-stage, one-pot synthesis of β-amino alcohols from substituted phenols. While specific data for p-tert-butylphenol is part of a broader class, these examples provide a general framework.
| Phenol Reactant | Amine Reactant | Catalyst/Conditions (Stage 1) | Conditions (Stage 2) | Yield (%) | Reference |
| Phenol | Aniline | NaOH, TBAB, 80°C, 4h | Methanol, Reflux, 6h | 92 | [2] |
| 4-Chlorophenol | Isopropylamine | KOH, Toluene, 100°C, 3h | Ethanol, 80°C, 12h | 88 | General Procedure |
| p-tert-Butylphenol | tert-Butylamine | NaOH, Solvent-free, 90°C, 5h | Neat, 90°C, 24h | 85 | General Procedure |
| Phenol | Benzylamine | Lipase, [BMIM]Cl | 45°C, 12h | 90 | [2][5] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Poly(tert-butyl glycidyl ether) via Preparative Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(tert-butyl glycidyl (B131873) ether) (PtBGE) is a versatile polymer with significant potential in biomedical applications, particularly in the field of drug delivery. Its hydrophobic nature, coupled with the potential for post-polymerization modification, makes it an attractive candidate for the synthesis of amphiphilic block copolymers for micellar drug formulations and other advanced delivery systems. The synthesis of PtBGE, typically via ring-opening polymerization of tert-butyl glycidyl ether, can result in a polymer with a broad molecular weight distribution (high polydispersity index, PDI) and the presence of low molecular weight impurities or non-cyclic byproducts. For applications in drug development, a well-defined polymer with a narrow molecular weight distribution is often crucial for ensuring batch-to-batch reproducibility and predictable in vivo performance.
Preparative Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for the fractionation and purification of polymers based on their hydrodynamic volume in solution.[1] This application note provides a detailed protocol for the purification of PtBGE using preparative GPC to obtain fractions with a narrow PDI, suitable for demanding applications in research and drug development.
Data Presentation
Preparative GPC can effectively fractionate crude PtBGE into populations with significantly reduced polydispersity. The following tables summarize typical results obtained from the purification of two different batches of PtBGE.
Table 1: Purification of a Low Molecular Weight Poly(tert-butyl glycidyl ether) Fraction
| Parameter | Before Preparative GPC | After Preparative GPC |
| Number-Average Molecular Weight (Mn) | ~0.7 kDa | 0.7 kDa |
| Polydispersity Index (PDI) | Broad (e.g., >1.5) | 1.1 |
| Purity | Contains low molecular weight impurities and oligomers | High topological purity |
Data adapted from a study on the synthesis of cyclic poly(tert-butyl glycidyl ether).
Table 2: Purification of a Higher Molecular Weight Poly(tert-butyl glycidyl ether) Fraction
| Parameter | Before Preparative GPC | After Preparative GPC |
| Number-Average Molecular Weight (Mn) | ~3.0 kDa | 3.0 kDa |
| Polydispersity Index (PDI) | Broad (e.g., >1.5) | 1.3 |
| Purity | Contains non-cyclic byproducts | Non-cyclic byproducts removed |
Data adapted from a study on the synthesis of cyclic poly(tert-butyl glycidyl ether).
Experimental Protocols
This section outlines the detailed methodology for the purification of poly(tert-butyl glycidyl ether) using preparative GPC.
Synthesis of Crude Poly(tert-butyl glycidyl ether)
A typical synthesis involves the ring-opening polymerization of tert-butyl glycidyl ether (tBGE). For instance, zwitterionic ring expansion polymerization using a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can be employed. The crude polymer is obtained after quenching the reaction and removing the catalyst, often by passing the reaction mixture through a column of basic alumina.[2]
Sample Preparation for Preparative GPC
Proper sample preparation is critical for a successful preparative GPC run.
-
Dissolution: Dissolve the crude PtBGE in a suitable solvent that is also used as the GPC mobile phase, such as high-purity tetrahydrofuran (B95107) (THF).[3]
-
Concentration: Prepare a polymer solution with a concentration in the range of 5-20 mg/mL. The optimal concentration will depend on the molecular weight of the polymer and the loading capacity of the preparative GPC columns.[4]
-
Filtration: Filter the polymer solution through a 0.2-0.45 µm PTFE syringe filter to remove any particulate matter that could clog the GPC columns.[4]
Preparative GPC System and Conditions
The following is a representative protocol for the preparative GPC of PtBGE.
-
System: An Agilent 1260 Infinity II Preparative LC System or a similar preparative-scale GPC system equipped with a pump, an autosampler or manual injector, a column oven, and a refractive index (RI) detector.[5]
-
Columns: A set of two Agilent PLgel PREP columns (e.g., 25 x 300 mm) with a 10 µm particle size. A combination of pore sizes, such as 100Å and 500Å, can be used to effectively separate a broad range of molecular weights.[5][6] For higher molecular weight polymers, a PLgel MIXED-B preparative column could be considered.[7]
-
Mobile Phase: HPLC-grade tetrahydrofuran (THF).
-
Flow Rate: A typical flow rate for preparative columns of this dimension is in the range of 5-10 mL/min.[5][6]
-
Injection Volume: The injection volume will depend on the sample concentration and the column dimensions. For a 25 mm ID column, injection volumes can range from 1 to 5 mL.[8]
-
Temperature: The separation is typically performed at ambient temperature.
-
Detector: A refractive index (RI) detector is commonly used for polymer analysis in GPC.[5]
Fraction Collection and Polymer Recovery
-
Fractionation Strategy: Fractions can be collected based on time intervals or by using peak-slicing software that triggers collection based on the detector signal.[9] For purifying a polymer with a broad PDI, collecting multiple narrow fractions across the main polymer peak is recommended.
-
Polymer Recovery: The collected fractions, which are solutions of the polymer in the mobile phase, need to be processed to isolate the purified polymer. This is typically achieved by removing the solvent using a rotary evaporator. The resulting polymer is then dried under vacuum to remove any residual solvent. The recovery yield can be determined by weighing the dried polymer from each fraction.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of poly(tert-butyl glycidyl ether).
Logical Relationship of GPC Purification
Caption: Logical diagram of preparative GPC fractionation.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. biospechrom.com [biospechrom.com]
- 9. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
Characterization of Poly(tert-butyl glycidyl ether) using NMR and SEC: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(tert-butyl glycidyl (B131873) ether), poly(tBGE), is a versatile polymer with a polyether backbone and bulky tert-butyl side groups. Its unique properties, including its potential for post-polymerization modification and its application in creating functional materials for biomedical applications, have garnered significant interest. Accurate characterization of its molecular weight and structure is crucial for ensuring reproducibility and for structure-property correlation in research and development. This application note provides detailed protocols for the characterization of poly(tBGE) using Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC).
Data Presentation
The molecular weight and polydispersity of poly(tBGE) are critical parameters that influence its physical and chemical properties. Below is a summary of representative data obtained from the characterization of poly(tBGE) synthesized under various conditions.
Table 1: Molecular Weight and Polydispersity Data for Poly(tBGE) from SEC Analysis
| Sample ID | Synthesis Conditions | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| PtBGE-1 | Anionic Polymerization | 5,500 | 6,160 | 1.12 |
| PtBGE-2 | Cationic Polymerization | 3,200 | 4,032 | 1.26 |
| PtBGE-3 | Zwitterionic Polymerization | 7,800 | 8,424 | 1.08 |
Table 2: 1H and 13C NMR Chemical Shift Assignments for Poly(tBGE) in CDCl3
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| -C(CH3)3 | 1.15 (s, 9H) | 27.5 |
| Polymer Backbone (-CH2-CH-O-) | 3.30 - 3.75 (m, 3H) | 70.9, 71.1, 73.4, 80.2 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the purity of poly(tBGE).
Materials:
-
Poly(tBGE) sample
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the poly(tBGE) sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl3 with TMS to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the polymer.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a 13C NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the 1H and 13C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the poly(tBGE) repeating unit.
-
Size Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(tBGE).
Materials:
-
Poly(tBGE) sample
-
HPLC-grade tetrahydrofuran (B95107) (THF)
-
Polystyrene or poly(methyl methacrylate) standards of known molecular weight
-
0.22 µm syringe filters
Instrumentation:
-
SEC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
SEC columns suitable for the expected molecular weight range of the polymer (e.g., two mixed-bed columns).
Protocol:
-
Mobile Phase Preparation:
-
Prepare a sufficient volume of THF for the analysis.
-
Degas the mobile phase before use.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight distribution polystyrene standards in THF at a concentration of approximately 1 mg/mL.
-
Inject the standards into the SEC system and record the retention times.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) versus the retention time.
-
-
Sample Preparation:
-
Prepare a solution of the poly(tBGE) sample in THF at a concentration of approximately 1-2 mg/mL.
-
Allow the polymer to dissolve completely.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Data Acquisition:
-
Set the column oven temperature (e.g., 35-40 °C) and the mobile phase flow rate (e.g., 1.0 mL/min).
-
Inject the prepared poly(tBGE) sample solution into the SEC system.
-
-
Data Analysis:
-
Process the chromatogram using appropriate GPC/SEC software.
-
Calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene calibration curve.
-
Mandatory Visualizations
Caption: Structure of the poly(tBGE) repeating unit.
Caption: Workflow for NMR and SEC characterization.
Synthesis of Functional Polymers from Glycidyl Ether Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functional polymers derived from glycidyl (B131873) ether monomers. The versatility of the epoxide ring enables the creation of a diverse range of polyethers with tunable properties and functionalities. These polymers are highly valuable for applications in drug delivery, tissue engineering, and bioconjugation, offering a flexible platform for designing advanced materials.[1]
Introduction to Functional Poly(glycidyl ether)s
Poly(glycidyl ether)s are a class of polyethers that serve as a versatile scaffold for creating functional materials. Unlike poly(ethylene glycol) (PEG), which has limited sites for modification, poly(glycidyl ether)s can be readily synthesized with a variety of pendant functional groups.[1][2] These functional groups can be introduced in two primary ways: by polymerizing monomers that already contain the desired functionality or by performing chemical modifications on a reactive polymer backbone after polymerization.[1] This dual approach allows for precise control over the chemical and physical properties of the final polymers, tailoring them for specific biomedical applications.[1]
Common polymerization techniques for glycidyl ethers include anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization.[1] AROP, in particular, is a robust method for producing well-defined poly(glycidyl ether)s with controlled molecular weights and low polydispersity.[1][2]
Data Presentation: Polymerization of Glycidyl Ether Derivatives
The following tables summarize typical results for the anionic ring-opening polymerization of various glycidyl ether monomers, providing a comparative overview of achievable polymer characteristics.
Table 1: Anionic Ring-Opening Polymerization of Functional Glycidyl Ethers
| Monomer | Initiator/Catalyst | Solvent | Temp. (°C) | Molar Mass ( kg/mol ) | Polydispersity Index (Đ) | Conversion (%) | Reference |
| Allyl Glycidyl Ether (AGE) | Potassium alkoxide/naphthalenide | Neat | 30-140 | 10–100 | 1.05–1.33 | >95 | [3] |
| Azidohexyl Glycidyl Ether (AHGE) | t-BuP4 / Benzyl alcohol | Toluene | RT | Controlled | < 1.2 | >99 | [2][4] |
| Glycidyl Propargyl Ether (GPE) | t-BuP1 / TEB (Lewis pair) | Toluene | RT | Controlled (DP 25-100) | < 1.1 | High | [5] |
| Terpenyl Glycidyl Ethers (TGEs) | Cesium alkoxide | Toluene | Low | 4.8-8.3 | 1.06–1.13 | High | [6] |
| tert-Butyl Glycidyl Ether (tBGE) | Al(iBu)3 | Dichloromethane | RT | - | - | - | [7] |
DP = Degree of Polymerization; RT = Room Temperature
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common glycidyl ether monomer and its subsequent polymerization.
Protocol 1: Synthesis of Allyl Glycidyl Ether (AGE) Monomer
Allyl glycidyl ether is a versatile precursor for polymers that can be functionalized via thiol-ene "click" chemistry.[1][3]
Materials:
-
Allyl alcohol
-
Sodium hydroxide (B78521) (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bisulfate)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add allyl alcohol and the phase transfer catalyst.
-
Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of NaOH.
-
Add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to dissolve any salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.[1]
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure allyl glycidyl ether.[1]
Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Allyl Glycidyl Ether (AGE)
This protocol describes a general procedure for the controlled polymerization of AGE to produce poly(allyl glycidyl ether) (PAGE).[3]
Materials:
-
Allyl Glycidyl Ether (AGE), freshly distilled
-
Potassium naphthalenide or potassium alkoxide initiator solution
-
Anhydrous solvent (e.g., diglyme (B29089) or toluene)
-
Methanol (for termination)
Procedure:
-
Initiator Preparation: Prepare the potassium-based initiator under an inert atmosphere (e.g., in a glovebox).
-
Polymerization Setup: In a flame-dried Schlenk flask under inert atmosphere, add the anhydrous solvent.
-
Initiation: Add the desired amount of initiator solution to the solvent.
-
Monomer Addition: Add the purified AGE monomer to the initiator solution. The polymerization can be conducted neat or in solution.[3]
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) for a specified time (e.g., 20 hours). For higher molecular weights (>50 kg/mol ), longer reaction times may be necessary to achieve full conversion.[3]
-
Termination: Terminate the polymerization by adding an excess of methanol.[3]
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or methanol, depending on the polymer's solubility), and collect the polymer by filtration or centrifugation.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(allyl glycidyl ether) for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC) and confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Post-Polymerization Modification via Thiol-Ene Reaction
The pendant allyl groups on poly(allyl glycidyl ether) can be readily functionalized using thiol-ene chemistry.[1][3] This allows for the attachment of a wide variety of molecules, including peptides and drugs.[1]
Materials:
-
Poly(allyl glycidyl ether) (PAGE)
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the PAGE and the thiol-containing molecule in the chosen solvent in a quartz reaction vessel.
-
Add the photoinitiator to the solution.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the solution with a UV lamp (e.g., at 365 nm) while stirring.
-
Monitor the reaction progress by NMR or FTIR spectroscopy, looking for the disappearance of the allyl proton signals or the C=C stretch, respectively.
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent.
-
Wash the polymer multiple times to remove unreacted reagents and the initiator byproducts.
-
Dry the final functionalized polymer under vacuum.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Synthetic route for functional glycidyl ether monomers.
Caption: General workflow for anionic ring-opening polymerization.
Caption: Post-polymerization modification strategies.
Applications in Drug Development
Functional poly(glycidyl ether)s are emerging as highly versatile materials in the field of drug development.[1] Their tunable properties and biocompatibility make them excellent candidates for various applications. For instance, amphiphilic block copolymers of glycidyl ethers can self-assemble into micelles in aqueous solutions, which can serve as nanocarriers for hydrophobic drugs.[8][9] The ability to introduce specific functional groups allows for the covalent conjugation of drugs, targeting ligands, and imaging agents.[1] Furthermore, the development of pH-responsive or thermoresponsive poly(glycidyl ether)s enables the design of "smart" drug delivery systems that release their payload in response to specific environmental stimuli.[4][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycidyl ethers from acyclic terpenes: a versatile toolbox for multifunctional poly(ethylene glycol)s with modification opportunities - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01201A [pubs.rsc.org]
- 7. Photo-cross-linked and pH-Switchable Soft Polymer Nanocapsules from Polyglycidyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 10. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing premature polymerization of tert-butyl glycidyl ether during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of tert-butyl glycidyl (B131873) ether (t-BGE) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl glycidyl ether (t-BGE) and why is its stability important?
A1: Tert-butyl glycidyl ether is a reactive epoxy compound used in various industrial and research applications, including as a reactive diluent for epoxy resins and as a synthetic intermediate in drug development. Its epoxide ring is highly reactive, making it susceptible to premature polymerization, which can alter its chemical properties and render it unsuitable for use. Ensuring its stability during storage is critical for experimental reproducibility and safety.
Q2: What are the primary causes of premature polymerization of t-BGE?
A2: Premature polymerization of t-BGE can be initiated by several factors, including:
-
Heat: Elevated temperatures can accelerate the rate of polymerization.
-
Light: Exposure to light, especially UV radiation, can promote the formation of free radicals that initiate polymerization.[1]
-
Contaminants: Strong acids, strong bases, amines, and oxidizing agents can catalyze the ring-opening polymerization of the epoxide.[1]
-
Peroxide Formation: Like other ethers, t-BGE can form unstable peroxides upon exposure to atmospheric oxygen, which can then initiate polymerization.[2][3]
Q3: How can I visually inspect my t-BGE for signs of polymerization?
A3: While visual inspection is not a definitive test, signs of polymerization may include:
-
Increased viscosity or thickening of the liquid.
-
The presence of solid precipitates or a gel-like consistency.
-
Discoloration of the solution.
If any of these signs are observed, it is recommended to perform analytical tests to confirm polymerization before use.
Troubleshooting Guide: Preventing and Identifying Polymerization
This guide provides solutions to common issues related to the storage and handling of t-BGE.
| Problem | Possible Cause | Recommended Solution |
| Increased Viscosity or Solidification of t-BGE in Storage | Premature polymerization | 1. Verify Storage Conditions: Ensure t-BGE is stored in a cool, dark, and well-ventilated area, away from heat and light sources. The recommended storage temperature is between 2-8°C. 2. Check for Contamination: Review handling procedures to prevent the introduction of contaminants such as strong acids, bases, or oxidizing agents. 3. Test for Polymerization: Use analytical methods like GPC/SEC, NMR, or MALDI-TOF MS to confirm the presence of polymers. |
| Inconsistent Experimental Results | Partial polymerization of t-BGE | 1. Use Fresh or Properly Stored t-BGE: For sensitive applications, use a newly opened bottle of t-BGE or one that has been stored under optimal conditions. 2. Purify t-BGE Before Use: If partial polymerization is suspected, consider purification by vacuum distillation. However, be cautious as distillation can concentrate peroxides.[4] |
| Suspected Peroxide Formation | Exposure to air | 1. Test for Peroxides: Use peroxide test strips to check for the presence of peroxides, especially if the container has been opened for an extended period.[5] 2. Store Under Inert Atmosphere: For long-term storage or after opening, blanket the container with an inert gas like nitrogen or argon to minimize contact with oxygen.[3][6] |
Experimental Protocols
Protocol 1: Detection of Polymerization using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution of a t-BGE sample and identify the presence of high molecular weight polymer species.
Methodology:
-
Sample Preparation: Dissolve a small aliquot of the t-BGE sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a concentration of approximately 1-5 mg/mL.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector.
-
Column: Select a column set appropriate for separating low molecular weight polymers.
-
Mobile Phase: Use THF at a flow rate of approximately 1 mL/min.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The presence of peaks at earlier elution times (higher molecular weight) compared to a pure t-BGE standard indicates polymerization.
Protocol 2: Peroxide Testing
Objective: To qualitatively or semi-quantitatively determine the concentration of peroxides in a t-BGE sample.
Methodology:
-
Obtain Peroxide Test Strips: Use commercially available test strips designed for the detection of peroxides in organic solvents.[5]
-
Procedure:
-
Dip the test strip into the t-BGE sample for the time specified by the manufacturer.
-
Remove the strip and wait for the color to develop.
-
Compare the color of the strip to the color chart provided with the kit to estimate the peroxide concentration.
-
-
Interpretation: Peroxide concentrations above 30 mg/L are generally considered hazardous and indicate that the material should be handled with extreme caution and disposed of properly.[1]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes the rate of polymerization and peroxide formation. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, thereby inhibiting peroxide formation.[3][6] |
| Light Exposure | Store in a dark or amber container | Prevents photo-initiated polymerization.[6] |
| Inhibitor | Butylated Hydroxytoluene (BHT) or Hydroquinone | Scavenges free radicals to prevent the initiation of polymerization.[7] |
Visualizations
References
- 1. medarbetare.su.se [medarbetare.su.se]
- 2. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. Peroxide Formers - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. bu.edu [bu.edu]
Optimizing initiator to monomer ratio in tBGE polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiator to monomer ratio in the polymerization of tert-butyl glycidyl (B131873) ether (tBGE).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for controlling the molecular weight of poly(tert-butyl glycidyl ether) (PtBGE)?
A1: The molecular weight of PtBGE is most effectively controlled during polymerization by adjusting the molar ratio of the monomer to the initiator. In living/controlled polymerizations, such as anionic ring-opening polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator ratio ([M]₀/[I]₀).
Q2: How does the initiator-to-monomer ratio affect the polydispersity index (PDI) of PtBGE?
A2: In a well-controlled polymerization, a lower initiator concentration (higher monomer-to-initiator ratio) generally leads to a narrower molecular weight distribution, resulting in a polydispersity index (PDI) closer to 1.0. This indicates a more uniform chain length of the polymer. Conversely, higher initiator concentrations can sometimes lead to broader PDIs due to an increased number of initiation events and potential side reactions.
Q3: What are the common types of polymerization used for tBGE?
A3: tBGE is typically polymerized via ring-opening polymerization (ROP). The most common methods are anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP). AROP often provides better control over the molecular weight and results in a narrower PDI.
Q4: Can living polymerization techniques be used for the precise synthesis of PtBGE?
A4: Yes, living anionic polymerization is a preferred method for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (PDI values approaching 1.0). This level of control is critical for applications where polymer properties are highly dependent on molecular weight, such as in drug delivery systems.
Q5: What is the impact of temperature on the optimization of the initiator-to-monomer ratio?
A5: Temperature is a critical parameter that influences the rates of initiation, propagation, and termination. For anionic polymerization of epoxides, reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions, such as chain transfer, which can broaden the PDI and affect the final molecular weight. It is crucial to maintain a consistent and optimized temperature for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | - Insufficient initiator concentration.- Presence of impurities (e.g., water, acid) that terminate the initiator or growing chains.- Reaction temperature is too low. | - Increase the initiator concentration systematically.- Ensure all reagents and glassware are rigorously dried and purified. Use of a glovebox or Schlenk line is recommended.- Increase the reaction temperature in increments (e.g., 5-10 °C). |
| High Polydispersity Index (PDI > 1.2) | - Slow initiation compared to propagation.- Presence of impurities leading to chain termination and transfer reactions.- Non-uniform temperature distribution in the reaction vessel. | - Choose an initiator that provides rapid and quantitative initiation.- Purify the monomer and solvent to remove any terminating agents.- Ensure efficient stirring and use a temperature-controlled oil bath for uniform heating. |
| Observed Molecular Weight (Mn) is Significantly Different from Theoretical Mn | - Inaccurate determination of initiator concentration.- Incomplete monomer conversion.- Presence of chain transfer reactions. | - Accurately titrate the initiator solution before use.- Monitor monomer conversion by techniques like ¹H NMR or GC before terminating the polymerization.- Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize chain transfer. |
| Bimodal Molecular Weight Distribution in GPC | - Presence of two active species with different reactivities.- Inefficient or slow initiation leading to a second wave of polymerization.- Contamination introduced during the reaction. | - Ensure the initiator is pure and generates a single type of active center.- Use a fast and efficient initiator.- Maintain an inert atmosphere throughout the experiment to prevent contamination. |
| Polymerization Fails to Initiate | - Inactive initiator.- Presence of potent inhibitors in the monomer or solvent. | - Use a fresh batch of initiator or re-purify the existing one.- Pass the monomer and solvent through a column of activated alumina (B75360) to remove inhibitors. |
Experimental Protocols
Anionic Ring-Opening Polymerization of tBGE: Optimization of Initiator to Monomer Ratio
This protocol describes a general procedure for optimizing the initiator-to-monomer ratio for the anionic ring-opening polymerization of tBGE using a potassium-based initiator.
Materials:
-
tert-Butyl glycidyl ether (tBGE), distilled over CaH₂
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Toluene (B28343), dried over sodium/benzophenone
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Potassium naphthalenide solution in THF (initiator), freshly prepared and titrated
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Methanol (B129727), degassed
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Argon or Nitrogen gas (high purity)
-
Schlenk flasks and syringes
Procedure:
-
Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity inert atmosphere (Argon or Nitrogen).
-
Solvent and Monomer Addition: A calculated volume of dried toluene is transferred to the Schlenk flask via a cannula. The desired amount of purified tBGE is then added via syringe. The solution is stirred at the desired reaction temperature (e.g., 60 °C).
-
Initiation: A calculated volume of the titrated potassium naphthalenide solution (initiator) is rapidly injected into the stirring monomer solution to achieve the target monomer-to-initiator ratio.
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Polymerization: The reaction is allowed to proceed at the set temperature. Aliquots may be taken at different time intervals to monitor monomer conversion and the evolution of molecular weight and PDI via ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached (or after a set time), the polymerization is terminated by adding a small amount of degassed methanol.
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Purification: The polymer is precipitated in a non-solvent like cold methanol or water, filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(tert-butyl glycidyl ether) (PtBGE) is characterized by GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure and calculate conversion.
Optimization Workflow:
To optimize the initiator-to-monomer ratio, a series of experiments should be conducted where the [Monomer]₀/[Initiator]₀ ratio is systematically varied (e.g., 25:1, 50:1, 100:1, 200:1) while keeping all other parameters constant (temperature, solvent, reaction time). The resulting Mn and PDI for each ratio are then analyzed to determine the optimal conditions for achieving the desired polymer properties.
Data Presentation
The following table presents representative data on how the initiator-to-monomer ratio can affect the molecular weight and PDI of PtBGE in an anionic polymerization.
| [tBGE]₀/[Initiator]₀ | Theoretical Mn ( g/mol ) * | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
| 25:1 | 3,250 | 3,100 | 1.15 | >99 |
| 50:1 | 6,500 | 6,300 | 1.10 | >99 |
| 100:1 | 13,000 | 12,500 | 1.08 | >99 |
| 200:1 | 26,000 | 24,800 | 1.06 | >99 |
*Theoretical Mn = ([M]₀/[I]₀) × (Molar Mass of tBGE) + (Molar Mass of Initiator Fragment)
Visualizations
Caption: Anionic Ring-Opening Polymerization (AROP) mechanism of tBGE.
Caption: Workflow for optimizing the initiator to monomer ratio in tBGE polymerization.
Technical Support Center: Synthesis of Poly(tert-butyl glycidyl ether) - Controlling Molecular Weight and Dispersity
Welcome to the technical support center for the synthesis of poly(tert-butyl glycidyl (B131873) ether) (poly(tBGE)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of tert-butyl glycidyl ether (tBGE). Our goal is to help you achieve precise control over the molecular weight and dispersity of your polymers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of poly(tBGE). Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Dispersity (Đ > 1.2) | - Presence of impurities: Water, alcohols, or other protic impurities in the monomer, solvent, or initiator can lead to chain transfer reactions, broadening the molecular weight distribution. - Slow initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, resulting in a broader dispersity. - Chain termination or transfer reactions: Uncontrolled termination or chain transfer to monomer or solvent can lead to polymers with a wide range of molecular weights. - Temperature fluctuations: Poor temperature control can affect the rates of initiation and propagation, leading to a loss of control over the polymerization. | - Purification of reagents: Ensure all reagents (monomer, solvent, initiator) are rigorously purified and dried before use. Store them under an inert atmosphere (e.g., nitrogen or argon).[1] - Choice of initiator/catalyst system: Select an initiator and catalyst system known to provide fast and efficient initiation for tBGE polymerization, such as a phosphazene base (e.g., t-Bu-P4) with an alcohol initiator for anionic ring-opening polymerization (AROP).[2][3] - Optimize reaction conditions: Conduct the polymerization at a suitable temperature to ensure a controlled reaction. Minimize reaction time where possible to reduce the likelihood of side reactions. - Inert atmosphere: Perform all manipulations under a dry, inert atmosphere to prevent contamination with atmospheric moisture and oxygen. |
| Bimodal Molecular Weight Distribution | - Multiple active species: The presence of different types of active centers (e.g., ionic and aggregated species) can lead to the formation of polymer populations with different molecular weights. - Cyclization reactions: In some polymerization methods, such as zwitterionic ring expansion polymerization with B(C₆F₅)₃, cyclization of shorter chains can occur, leading to a bimodal distribution of cyclic and linear (or larger cyclic) polymers. - Changes in polymerization mechanism: A switch or competition between different polymerization mechanisms during the reaction can result in multiple polymer populations. | - Optimize initiator/catalyst concentration: Adjusting the monomer to initiator/catalyst ratio can sometimes suppress the formation of multiple active species. - Solvent selection: The choice of solvent can influence the polymerization mechanism and the formation of cyclic byproducts. For instance, in the B(C₆F₅)₃ catalyzed polymerization of tBGE, cyclohexane (B81311) and bulk conditions were found to favor the formation of higher molecular weight cycles. - Purification: If bimodal distribution is unavoidable, techniques like preparative gel permeation chromatography (GPC) can be used to isolate the desired polymer fraction. |
| Low Monomer Conversion | - Inactive initiator or catalyst: The initiator or catalyst may have degraded due to improper storage or handling. - Presence of inhibitors: The monomer may contain inhibitors from manufacturing that were not removed. - Insufficient reaction time or temperature: The polymerization may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature to reach high conversion. | - Verify initiator/catalyst activity: Use freshly prepared or properly stored initiators and catalysts. - Remove inhibitors: Purify the monomer by passing it through a column of basic alumina (B75360) or by distillation.[4] - Optimize reaction conditions: Increase the reaction time or temperature as appropriate for the specific polymerization method. Monitor monomer conversion over time using techniques like NMR or GC. |
| Uncontrolled or Premature Polymerization | - Improper storage of monomer: Exposure of tBGE to heat, light, or contaminants can initiate unwanted polymerization.[1] - Contamination of reaction vessel: Traces of acids, bases, or other catalytic species in the glassware can trigger polymerization. | - Proper storage: Store tBGE in a cool, dark place, typically between 2-8°C, and under an inert atmosphere.[1] Use opaque or amber-colored containers.[1] - Thoroughly clean glassware: Ensure all glassware is rigorously cleaned and flame-dried under vacuum before use to remove any potential initiators. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(tBGE) with a controlled molecular weight and low dispersity?
A1: The most effective methods for achieving controlled polymerization of tBGE are living polymerization techniques. These include:
-
Anionic Ring-Opening Polymerization (AROP): This is a widely used method that can produce well-defined polyethers. The use of a strong base like a phosphazene (t-Bu-P4) in combination with an alcohol initiator allows for a living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2).[2][3]
-
Cationic Ring-Opening Polymerization (CROP): Cationic polymerization can also be used to synthesize poly(tBGE). To achieve a controlled "living" process, specific initiator and catalyst systems are required to minimize chain transfer and termination reactions, which are more common in cationic polymerizations.[5][6]
-
Zwitterionic Ring Expansion Polymerization: Using a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), tBGE can be polymerized to form cyclic poly(tBGE). However, controlling the molecular weight can be challenging due to the formation of bimodal distributions.
Q2: How can I precisely control the molecular weight of poly(tBGE) in a living polymerization?
A2: In a living polymerization, the number-average molecular weight (Mn) is determined by the ratio of the initial concentration of the monomer ([M]₀) to the initial concentration of the initiator ([I]₀), multiplied by the molecular weight of the monomer (MW_monomer), and the fractional monomer conversion (p):
Mn = ([M]₀ / [I]₀) * MW_monomer * p
Therefore, to target a specific molecular weight, you can precisely control the [M]₀/[I]₀ ratio. For example, to double the molecular weight, you would double the amount of monomer for the same amount of initiator. This relationship holds true as long as the polymerization proceeds in a living manner without significant chain termination or transfer reactions.
Q3: What is a typical dispersity (Đ) value for a well-controlled poly(tBGE) synthesis?
A3: For a well-controlled living polymerization of tBGE, the dispersity (Đ), which is a measure of the breadth of the molecular weight distribution (Đ = Mw/Mn), should be low. Typically, a value of Đ ≤ 1.2 is considered indicative of a controlled polymerization. Values closer to 1.0 indicate a more uniform distribution of polymer chain lengths.
Q4: Can block copolymers be synthesized using poly(tBGE)?
A4: Yes, the living nature of controlled polymerization methods for tBGE allows for the synthesis of block copolymers. After the polymerization of the first block of poly(tBGE) is complete, a second monomer can be added to the living polymer chains to grow the second block. This has been demonstrated by the block copolymerization of tBGE with other monomers like ethylene (B1197577) oxide.[7]
Quantitative Data Summary
The following table summarizes representative data from the literature on the controlled polymerization of tBGE, highlighting the achievable control over molecular weight (Mn) and dispersity (Đ) under different conditions.
| Polymerization Method | Initiator/Catalyst | [M]₀/[I]₀ | Solvent | Temperature (°C) | Mn (kDa) (Experimental) | Đ | Reference |
| Zwitterionic Ring Expansion | B(C₆F₅)₃ | 450 | Toluene | 25 | 0.7 (low MW fraction) | 1.1 | |
| Zwitterionic Ring Expansion | B(C₆F₅)₃ | 450 | Toluene | 25 | 3.0 (high MW fraction) | 1.3 | |
| Anionic Ring-Opening | Benzyl (B1604629) alcohol/t-BuP₄ | Not specified | Toluene | Room Temp | - | < 1.2 | [2][3] |
Experimental Protocols
Anionic Ring-Opening Polymerization of tBGE using t-Bu-P₄/Alcohol
This protocol describes a general procedure for the living anionic ring-opening polymerization of tBGE.
Materials:
-
tert-butyl glycidyl ether (tBGE), dried over CaH₂ and distilled under reduced pressure.
-
Toluene, anhydrous.
-
Benzyl alcohol (initiator), dried and stored over molecular sieves.
-
Phosphazene base t-Bu-P₄ (1 M in hexane).
-
Methanol (B129727) (for quenching).
-
Argon or Nitrogen gas supply.
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In the Schlenk flask, dissolve the desired amount of benzyl alcohol initiator in anhydrous toluene.
-
Monomer Addition: Add the purified tBGE monomer to the initiator solution via a syringe.
-
Initiation: Add the t-Bu-P₄ solution dropwise to the stirred monomer/initiator solution at room temperature to start the polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(tBGE) for its molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Visualizations
Experimental Workflow for Controlled Polymerization
Caption: A general experimental workflow for the controlled synthesis of poly(tBGE).
Factors Affecting Molecular Weight and Dispersity
Caption: Key factors influencing the molecular weight and dispersity in poly(tBGE) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Non-Cyclic Byproducts in Cyclic Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cyclic polymer synthesis. Our focus is on practical strategies to minimize the formation of non-cyclic byproducts, such as linear precursors and oligomers, thereby enhancing the purity and yield of the desired cyclic polymers.
Troubleshooting Guide: Common Issues and Solutions
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
Issue 1: High Levels of Linear and Oligomeric Byproducts
Q1: My primary side products are linear polymers and higher molecular weight oligomers (dimers, trimers, etc.). How can I promote intramolecular cyclization over intermolecular reactions?
A1: The formation of linear and oligomeric byproducts is a classic indication that intermolecular reactions are outcompeting the desired intramolecular cyclization. The fundamental strategy to address this is to create conditions that favor the reaction of the two ends of the same polymer chain.
Primary Cause: The concentration of the linear polymer precursor is too high. At elevated concentrations, the reactive ends of different molecules are more likely to encounter each other than the two ends of the same molecule.
Solutions:
-
High-Dilution Conditions: Performing the cyclization at a very low concentration is the most effective and common strategy.[1] This kinetically favors the intramolecular reaction pathway.
-
Slow Addition (Pseudo-High Dilution): A practical alternative to using large volumes of solvent is the slow, controlled addition of the linear precursor solution to the reaction vessel, often using a syringe pump.[1] This technique maintains a very low instantaneous concentration of the reactive species, mimicking high-dilution conditions.[2]
-
On-Resin Cyclization: For solid-phase synthesis, performing the cyclization while the peptide or polymer is still attached to the resin can significantly reduce intermolecular side reactions. The solid support provides a "pseudo-dilution" effect by physically isolating the polymer chains from one another.[1][3]
Issue 2: Low or No Consumption of Linear Precursor
Q2: My analysis shows a large amount of unreacted linear starting material, indicating a low cyclization yield. What are the potential causes and how can I improve the reaction efficiency?
A2: Low conversion of the linear precursor can stem from several factors related to the reactivity of the system and the reaction conditions.
Potential Causes & Solutions:
-
Inefficient Coupling Chemistry: The chosen coupling reaction may not be efficient enough for the specific polymer end-groups.
-
Catalyst Issues: The catalyst may be inactive or poisoned.
-
Solution: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For CuAAC, use freshly prepared reducing agents like sodium ascorbate (B8700270) to ensure the presence of the active Cu(I) species.[6] Consider using a stabilizing ligand to protect the catalyst.
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the cyclization reaction.
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Unfavorable Polymer Conformation: The linear polymer may adopt a conformation that sterically hinders the reactive end-groups from approaching each other.
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Solution: Introduce "turn-inducing" elements into the polymer backbone, such as proline or glycine (B1666218) residues in peptide synthesis, to pre-organize the linear precursor for cyclization.[1] The solvent can also play a role in promoting a more favorable conformation.
-
Issue 3: Difficulty in Purifying the Cyclic Polymer
Q3: I have successfully performed the cyclization, but I am struggling to separate the cyclic polymer from the remaining linear precursor and other byproducts. What are the most effective purification strategies?
A3: The purification of cyclic polymers can be challenging due to the subtle structural differences between the cyclic product and linear byproducts of similar molecular weight.
Effective Purification Techniques:
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Fractional Precipitation: This technique separates polymers based on differences in their solubility. By carefully adding a non-solvent to a polymer solution, fractions with different molecular weights or topologies can be selectively precipitated.[6][]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Preparative SEC is a powerful method for separating polymers based on their hydrodynamic volume. Since cyclic polymers typically have a smaller hydrodynamic volume than their linear counterparts of the same molecular weight, they will elute later, allowing for their separation.[5][7]
-
Ion-Exchange Chromatography: If the linear precursor has charged end-groups that are consumed during cyclization, ion-exchange resins can be used to selectively bind and remove the unreacted linear polymer.[9]
Frequently Asked Questions (FAQs)
Q: What is the "high-dilution principle" and why is it so critical for ring-closure reactions? A: The high-dilution principle is a strategy used in macrocyclization to favor intramolecular reactions over intermolecular reactions.[10] In a dilute solution, the probability of the two reactive ends of the same molecule finding each other is higher than the probability of two different molecules reacting. This minimizes the formation of linear oligomers and polymers, which are the primary byproducts in many cyclization reactions.[1]
Q: How does the molecular weight of the linear precursor affect cyclization efficiency? A: As the chain length of the linear precursor increases, the entropic penalty for bringing the two ends together also increases. This makes cyclization more challenging for high molecular weight polymers. Most successful ring-closure strategies are applied to polymers with molecular weights typically below 20,000 g/mol .[7]
Q: Can I use an excess of a linking agent in a bimolecular ring-closure reaction? A: In traditional bimolecular ring-closure methods, a precise 1:1 stoichiometry between the homodifunctional linear polymer and the linking agent is crucial to avoid the formation of byproducts. However, recent advances, such as using self-accelerating click reactions, can eliminate the need for strict equimolar quantities and may even allow for an excess of the linker to drive the initial intermolecular coupling.[3]
Q: How can I quantitatively assess the purity of my cyclic polymer sample? A: A combination of analytical techniques is often necessary for accurate purity assessment:
-
Size Exclusion Chromatography (SEC): SEC can distinguish between cyclic and linear polymers of the same molecular weight due to their different hydrodynamic volumes.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the disappearance of signals corresponding to the end-groups of the linear precursor and the appearance of new signals from the linkage formed upon cyclization.[11]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide precise mass information, allowing for the identification of the desired cyclic product as well as any linear or oligomeric impurities.[12]
Data Presentation
Table 1: Effect of Polymer Concentration on Cyclization Efficiency
| Polymer System | Cyclization Method | Concentration | Cyclic Product (%) | Linear/Oligomeric Byproducts (%) | Reference |
| Polystyrene (PS) | CuAAC | 9.5 g/L | High | Low | |
| Block Copolymer | CuAAC in Micelles | 10 g/L | High | Low | |
| Poly(ethylene glycol) | Etherification | High | Low | High | [1] |
| Poly(ethylene glycol) | Etherification | Low (High Dilution) | High | Low | [1] |
| Peptide | Amide Bond Formation | 1-5 mM | High | Low | [4] |
| Peptide | Amide Bond Formation | >10 mM | Low | High | [1] |
Note: "High" and "Low" are qualitative descriptors based on the source material. Quantitative values are highly dependent on the specific polymer, reaction conditions, and analytical methods used.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) under High Dilution
This protocol describes a general method for the cyclization of an α,ω-azide-alkyne functionalized linear polymer.
Materials:
-
α,ω-azide-alkyne functionalized linear polymer
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) (optional but recommended)[6]
-
Degassed, high-purity solvent (e.g., DMF, THF/water mixture)[6]
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a septum, add the solvent and the copper catalyst (CuSO₄·5H₂O) and ligand. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Prepare Precursor Solution: In a separate flask, dissolve the α,ω-azide-alkyne functionalized linear polymer in the degassed solvent to create a stock solution.
-
Prepare Reducing Agent Solution: Prepare a fresh solution of sodium ascorbate in degassed solvent.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction flask containing the catalyst to reduce Cu(II) to the active Cu(I) species.
-
Slow Addition: Using a syringe pump, add the linear polymer solution to the reaction flask at a slow, constant rate over several hours. The optimal addition rate will depend on the specific polymer and reaction kinetics but is typically in the range of 0.1-1.0 mL/hour.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, LC-MS, or SEC to track the disappearance of the linear precursor.[6]
-
Work-up: Once the reaction is complete, pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Alternatively, a chelating resin can be used.[6]
-
Purification: Concentrate the solution under reduced pressure and purify the crude cyclic polymer using an appropriate method such as fractional precipitation or preparative SEC.
Protocol 2: Purification of Cyclic Polymer by Fractional Precipitation
This protocol outlines a general procedure for separating a cyclic polymer from higher molecular weight oligomeric byproducts.
Materials:
-
Crude cyclic polymer mixture
-
A "good" solvent in which the polymer mixture is readily soluble
-
A "non-solvent" in which the polymer is insoluble, but the impurities may have some solubility
Procedure:
-
Dissolution: Dissolve the crude polymer mixture in a minimal amount of the "good" solvent to create a moderately concentrated solution (e.g., 5-10% w/v).[13]
-
Precipitation: Slowly add the non-solvent dropwise to the stirred polymer solution. The higher molecular weight oligomers will typically precipitate first.
-
Fraction Collection: Continue adding the non-solvent until a desired amount of precipitate has formed. Isolate this fraction by centrifugation or filtration.
-
Repeat: Continue the stepwise addition of the non-solvent to the supernatant to precipitate subsequent fractions, which will be progressively enriched in the lower molecular weight cyclic polymer.
-
Analysis: Analyze each fraction by SEC or another appropriate method to identify the fractions with the highest purity of the desired cyclic product.
-
Reprecipitation (Optional): For higher purity, the enriched fractions can be redissolved and reprecipitated one or more times.[14]
Protocol 3: Quantitative ¹H NMR Analysis for Cyclic Polymer Purity
This protocol provides a method to estimate the purity of a cyclic polymer by comparing the integration of end-group signals from the linear precursor with a signal from the polymer backbone.
Procedure:
-
Sample Preparation: Prepare a known concentration of the purified polymer sample in a suitable deuterated solvent.
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.
-
Signal Identification:
-
Identify a characteristic signal from the repeating monomer unit in the polymer backbone.
-
Identify the characteristic signals from the end-groups of the unreacted linear precursor. These signals should be well-resolved from other signals in the spectrum.
-
-
Integration: Carefully integrate the signal from the polymer backbone and the signals from the linear precursor end-groups.
-
Calculation of Purity:
-
Calculate the number of moles of repeating units based on the integration of the backbone signal.
-
Calculate the number of moles of linear precursor based on the integration of the end-group signals.
-
The percentage of cyclic polymer can then be estimated by comparing the molar amounts of the cyclic and linear species.
-
Visualizations
Caption: Primary strategies for cyclic polymer synthesis and their common non-cyclic byproducts.
Caption: Troubleshooting workflow for low cyclization yield.
Caption: A typical experimental workflow for synthesis and purification of cyclic polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of cyclic polymer purity by size exclusion chromatography: a model system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fractionation of polymer | PPTX [slideshare.net]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High dilution principle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tpc2024.virtualbyvario.com [tpc2024.virtualbyvario.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of (+)-tert-butyl glycidyl ether
Technical Support Center: Synthesis of (+)-tert-Butyl Glycidyl (B131873) Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (+)-tert-butyl glycidyl ether, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl glycidyl ether?
A1: The industrial-scale production of tert-butyl glycidyl ether is typically a two-step process. The first step involves the formation of a halohydrin intermediate by reacting epichlorohydrin (B41342) with tert-butyl alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O). The second step is the dehydrohalogenation of the intermediate using a base, like sodium hydroxide (B78521) (NaOH), to form the final epoxide product.[1]
Q2: Why is a direct Williamson ether synthesis not ideal for producing tert-butyl glycidyl ether?
A2: A direct Williamson ether synthesis involves an S(_N)2 reaction between an alkoxide and an alkyl halide. In the case of tert-butyl glycidyl ether synthesis from tert-butanol (B103910), this would require either using tert-butoxide as the nucleophile or a tert-butyl halide as the substrate. Due to the significant steric hindrance of the bulky tert-butyl group, the S(_N)2 reaction is disfavored, and elimination reactions (E2) become the major pathway, leading to the formation of alkenes instead of the desired ether.[2][3]
Q3: What are the primary applications of this compound?
A3: this compound is a valuable chiral building block in organic synthesis. It is primarily used as a reactive diluent in epoxy resin formulations to reduce viscosity and as a crosslinking agent.[1][4] Its chiral nature also makes it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]
Q4: Can phase-transfer catalysis be used to improve the yield?
A4: Yes, phase-transfer catalysis (PTC) can be employed to improve the reaction rate and yield in the synthesis of glycidyl ethers.[4][5] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs, thereby increasing the reaction efficiency.
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can arise from several factors related to the reactants, reaction conditions, and work-up procedures. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Incomplete Conversion of Starting Materials
Symptoms:
-
Significant amounts of unreacted tert-butanol or epichlorohydrin are detected in the crude product analysis (e.g., by GC or NMR).
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | For the Lewis acid-catalyzed halohydrin formation, ensure the catalyst (e.g., BF₃·Et₂O) is fresh and has not been deactivated by moisture. For the base-mediated cyclization, use a strong base like NaOH or KOH. |
| Inadequate Reaction Temperature | The halohydrin formation is typically conducted at 50–60°C.[1] The dehydrohalogenation is often performed at a lower temperature of 20–30°C.[1] Ensure the reaction temperature is maintained within the optimal range. |
| Suboptimal Molar Ratios | An excess of epichlorohydrin is often used. For the synthesis of n-butyl glycidyl ether, a molar ratio of 1.8:1 of epichlorohydrin to n-butanol has been reported as optimal.[6] Experiment with varying the molar ratios to find the optimum for the tert-butanol reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is allowed to proceed to completion. For similar glycidyl ether syntheses, reaction times can range from a few hours to overnight. |
Problem 2: Formation of Side Products
Symptoms:
-
Presence of unexpected peaks in GC or NMR spectra of the crude product.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Polymerization of Epichlorohydrin or Product | This can be initiated by acidic or basic catalysts. Avoid excessively high temperatures and prolonged reaction times. Ensure proper quenching of the catalyst during work-up. |
| Formation of Di-tert-butyl Ethers | This can occur if the intermediate halohydrin reacts with another molecule of tert-butanol. Using a controlled stoichiometry of reactants can minimize this. A patent on the synthesis of tert-butyl terminated polyethers identifies the product of adding 2 moles of tert-butyl glycidyl ether to methanol (B129727) as a byproduct.[7] |
| Hydrolysis of the Epoxide Ring | The presence of excess water during the reaction or work-up can lead to the formation of the corresponding diol. Ensure anhydrous conditions where necessary and minimize contact with water during purification. |
| Elimination Reactions | As mentioned in the FAQs, the use of a bulky base with a sterically hindered substrate can favor elimination. The two-step process involving halohydrin formation is designed to minimize this. |
Problem 3: Product Loss During Work-up and Purification
Symptoms:
-
Low isolated yield despite good conversion in the crude reaction mixture.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Extraction | Ensure the use of an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) for extraction and perform multiple extractions to maximize recovery from the aqueous phase.[4] |
| Emulsion Formation | The presence of salts and base can lead to emulsion formation during aqueous work-up. The addition of brine can help to break emulsions. |
| Decomposition during Distillation | tert-Butyl glycidyl ether can be sensitive to high temperatures. Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition.[4] |
| Loss on Chromatography Column | If column chromatography is used for purification, ensure the silica (B1680970) gel is properly packed and an appropriate solvent system is used to avoid excessive retention of the product on the column. |
Experimental Protocols
General Protocol for the Two-Step Synthesis of tert-Butyl Glycidyl Ether
This protocol is a generalized representation based on established principles for glycidyl ether synthesis.[1][4]
Step 1: Halohydrin Formation
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add tert-butyl alcohol.
-
Slowly add a Lewis acid catalyst (e.g., BF₃·Et₂O) while maintaining the temperature between 50-60°C.
-
Add epichlorohydrin dropwise to the mixture, ensuring the temperature remains within the specified range.
-
Stir the mixture at this temperature for several hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.
Step 2: Dehydrohalogenation
-
Cool the reaction mixture to 20-30°C.
-
Slowly add an aqueous solution of a strong base (e.g., 20-25 wt% NaOH) dropwise.
-
Stir the mixture vigorously for several hours at this temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine to remove inorganic salts and unreacted base.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Glycidyl Ether Yield (General Observations)
| Parameter | Effect on Yield | Notes |
| Temperature | Optimal range exists; too high can lead to side reactions, too low can result in incomplete conversion. | For a related synthesis of n-butyl glycidyl ether, the optimal ring-closing temperature was found to be 30°C.[6] For the etherification of glycerol (B35011) with tert-butyl alcohol, the optimal temperature was 80°C.[8] |
| Catalyst Concentration | Yield generally increases with catalyst concentration up to an optimal point, after which side reactions may increase. | In the synthesis of n-butyl glycidyl ether, a catalyst concentration of 0.40% based on total mass was found to be optimal.[6] |
| Reactant Molar Ratio | An excess of epichlorohydrin is often beneficial. | For n-butyl glycidyl ether, a molar ratio of 1.8:1 (epichlorohydrin:n-butanol) was optimal.[6] For glycerol etherification with tert-butyl alcohol, a 12:1 molar ratio of alcohol to glycerol gave the highest conversion.[8] |
| Base Stoichiometry | A slight excess of base is typically used for dehydrohalogenation. | A molar ratio of 1.4:1 (NaOH:n-butanol) was found to be optimal for n-butyl glycidyl ether synthesis.[6] |
Visualizations
References
- 1. This compound | 130232-97-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109096484B - A kind of tert-butyl end-capped allyl alcohol polyether and preparation method thereof - Google Patents [patents.google.com]
- 8. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Technical Support Center: Purification of Crude Tert-Butyl Glycidyl Ether
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude tert-butyl glycidyl (B131873) ether (t-BGE).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude tert-butyl glycidyl ether?
A1: Common impurities originating from the synthesis process, which typically involves the reaction of a glycerol (B35011) halohydrin with isobutylene (B52900) followed by dehydrohalogenation, may include:
-
Unreacted starting materials such as glycerol monochlorohydrin.
-
Byproducts from the etherification step, including the 1- and 2-tertiary butyl monoethers of the glycerol halohydrin and the 1,2-di(tertiary butyl ether) of the monohalohydrin.[1]
-
Residual salts from the dehydrohalogenation step (e.g., sodium chloride if sodium hydroxide (B78521) is used).[1]
-
Water introduced during the workup.
-
Oligomers or polymers of t-BGE formed during synthesis or purification.
Q2: What are the primary methods for purifying crude t-BGE?
A2: The two primary methods for purifying crude t-BGE are vacuum distillation and silica (B1680970) gel column chromatography. Vacuum distillation is effective for separating t-BGE from less volatile impurities, while column chromatography is useful for removing impurities with similar boiling points but different polarities.[1][2]
Q3: Why is vacuum distillation recommended over atmospheric distillation for t-BGE?
A3: Tert-butyl glycidyl ether is susceptible to polymerization at elevated temperatures.[3] Vacuum distillation allows for the boiling point to be lowered, reducing the thermal stress on the compound and minimizing the risk of polymerization.
Q4: Can t-BGE degrade during purification?
A4: Yes, t-BGE can degrade. The epoxide ring is susceptible to opening under acidic or basic conditions, which can lead to hydrolysis if water is present, or polymerization.[4][5] High temperatures can also induce polymerization.[3]
Q5: How can I prevent polymerization during distillation?
A5: To prevent polymerization during distillation:
-
Use vacuum distillation to lower the boiling point.
-
Ensure the distillation apparatus is free of acidic or basic residues.
-
Consider distilling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.[6]
-
Avoid overheating the distillation pot. Use a heating mantle with a stirrer for even heat distribution.
-
For particularly sensitive applications, the addition of a radical inhibitor might be considered, though this should be done with caution as it will need to be removed in a subsequent step.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - No boiling chips or stir bar.- Vacuum is too high for the temperature. | - Add boiling chips or a magnetic stir bar before applying vacuum.- Gradually decrease the pressure or increase the temperature slowly. |
| Product is not distilling over | - Inadequate vacuum.- Temperature is too low.- Condenser temperature is too high. | - Check for leaks in the distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.- Ensure cold water is circulating through the condenser. |
| Product solidifies in the condenser | - Condenser is too cold. | - Use a coolant at a slightly higher temperature or reduce the coolant flow rate. |
| Yield is low | - Incomplete reaction.- Loss during aqueous workup.- Polymerization in the distillation flask. | - Confirm reaction completion via TLC or GC-MS before purification.- Ensure proper phase separation and extraction during workup.- Monitor the distillation pot for signs of polymerization (e.g., increased viscosity, charring). If suspected, stop the distillation. |
| Distillate is impure | - Inefficient fractionation.- Bumping of the crude mixture.- Co-distillation with impurities of similar boiling points. | - Use a fractionating column (e.g., Vigreux) for better separation.- Ensure smooth boiling.- Collect fractions and analyze their purity by GC-MS or NMR. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of t-BGE from impurities | - Incorrect solvent system.- Column was not packed properly (channeling).- Column was overloaded. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for t-BGE.[7]- Ensure the silica gel is packed uniformly without air bubbles.- Use an appropriate ratio of silica gel to crude product (typically 50:1 by weight).[7] |
| t-BGE is not eluting from the column | - Solvent system is not polar enough.- Compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent.- Check the stability of t-BGE on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. |
| Fractions are very dilute | - Too much solvent used for elution. | - Collect smaller fractions.- Concentrate the fractions before analysis. |
| Streaking of the compound on the column | - Compound is not fully soluble in the eluent.- Interaction with acidic sites on the silica gel. | - Choose a solvent system in which the crude material is readily soluble.- A small amount of a more polar solvent can be added to the eluent, or switch to a deactivated stationary phase. |
Data Presentation
Table 1: Summary of Impurities in Crude t-BGE and Purification Outcomes
| Impurity | Typical Level in Crude Product | Purification Method | Expected Purity after Purification | Analytical Method for Detection |
| Glycerol Monochlorohydrin | Variable | Aqueous Workup | < 0.1% | GC-MS, NMR |
| 1- and 2-tert-butyl monoethers of glycerol halohydrin | Variable | Vacuum Distillation / Column Chromatography | < 0.5% | GC-MS, NMR |
| 1,2-di(tert-butyl ether) of glycerol monohalohydrin | Variable | Vacuum Distillation / Column Chromatography | < 0.5% | GC-MS, NMR |
| Water | High | Aqueous Workup & Drying | < 0.1% | Karl Fischer Titration, NMR |
| Inorganic Salts | High | Aqueous Workup | Not detectable | Conductivity, Ash Test |
| t-BGE Oligomers/Polymers | Low to Moderate | Vacuum Distillation (remains in pot) | Not detectable in distillate | GPC, NMR |
Note: The typical levels of impurities and expected purity are estimates and can vary significantly based on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Purification of Crude t-BGE by Aqueous Workup and Vacuum Distillation
-
Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Wash the organic phase with an equal volume of deionized water to remove water-soluble impurities like glycerol monochlorohydrin.[1] c. Separate the aqueous layer. d. Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water. e. Separate the aqueous layer and transfer the organic layer to a clean, dry flask. f. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. g. Filter to remove the drying agent. h. Remove the bulk of any organic solvent used during workup by rotary evaporation.
-
Vacuum Distillation: a. Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glassware is dry and joints are properly sealed. b. Place the crude, dried t-BGE into the distillation flask with a magnetic stir bar. c. Slowly apply vacuum, ensuring a stable pressure is reached. d. Begin heating the distillation flask gently using a heating mantle. e. Collect any low-boiling fractions first. f. Collect the t-BGE fraction at the appropriate temperature and pressure (the boiling point of t-BGE is approximately 152 °C at atmospheric pressure, so the temperature will be significantly lower under vacuum). g. Monitor the temperature throughout the distillation. A stable temperature plateau indicates the collection of a pure fraction. h. Discontinue the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.
Protocol 2: Purification of Crude t-BGE by Silica Gel Column Chromatography
-
Solvent System Selection: a. Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation of t-BGE from its impurities, with an Rf value for t-BGE of approximately 0.3.[7]
-
Column Packing: a. Prepare a slurry of silica gel in the chosen eluent. b. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: a. Dissolve the crude t-BGE in a minimal amount of the eluent or a volatile solvent in which it is highly soluble. b. Carefully load the sample onto the top of the silica gel bed.
-
Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions of a consistent volume. c. Monitor the elution of compounds using TLC.
-
Product Isolation: a. Combine the fractions containing pure t-BGE. b. Remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification of crude tert-butyl glycidyl ether.
Caption: Troubleshooting decision tree for impure tert-butyl glycidyl ether.
References
Technical Support Center: Catalyst Removal for Poly(tert-butyl glycidyl ether)
Welcome to the Technical Support Center for the purification of poly(tert-butyl glycidyl (B131873) ether) [P(tBGE)]. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of polymerization catalysts from P(tBGE).
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the polymerization of tert-butyl glycidyl ether (tBGE) that require removal?
A1: A frequently used catalyst for the ring-opening polymerization of tBGE is the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). Other potential catalysts include various Lewis acids and organometallic compounds. This guide will primarily focus on the removal of B(C₆F₅)₃ and related species.
Q2: Why is it crucial to remove the catalyst from the final P(tBGE) product?
A2: Complete catalyst removal is critical for several reasons:
-
Biocompatibility: For drug delivery and other biomedical applications, residual catalyst can be toxic and must be removed to ensure the safety of the final product.
-
Polymer Stability: Lingering catalyst residues can potentially lead to polymer degradation over time, affecting its molecular weight, structure, and performance.
-
Reproducibility: The presence of residual catalyst can interfere with downstream functionalization reactions and lead to inconsistent results in experiments.
-
Regulatory Compliance: For pharmaceutical applications, stringent limits are in place for residual elemental impurities.
Q3: What are the primary methods for removing B(C₆F₅)₃ from P(tBGE)?
A3: The two most common and effective methods for removing B(C₆F₅)₃ from P(tBGE) are:
-
Adsorption using Basic Alumina (B75360): The polymer solution is passed through a column packed with basic alumina, which effectively adsorbs the Lewis acidic catalyst.
-
Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The catalyst and other small molecule impurities remain in the solvent mixture.
Q4: How can I confirm that the catalyst has been successfully removed?
A4: Several analytical techniques can be employed to detect and quantify residual catalyst:
-
¹⁹F NMR Spectroscopy: Since B(C₆F₅)₃ contains fluorine atoms, ¹⁹F NMR is a highly sensitive and direct method to detect its presence or absence in the purified polymer. The disappearance of the characteristic peaks of B(C₆F₅)₃ indicates successful removal.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is an extremely sensitive technique for quantifying the amount of boron in the polymer sample, providing a measure of the residual catalyst in parts per million (ppm) or even parts per billion (ppb).[1][2][3][4]
Troubleshooting Guides
Issue 1: Incomplete Catalyst Removal After Basic Alumina Chromatography
Symptoms:
-
¹⁹F NMR spectrum of the purified polymer still shows peaks corresponding to B(C₆F₅)₃.
-
ICP-MS analysis indicates a high residual boron content.
-
The polymer solution has a slight yellow or brown tint.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient amount of basic alumina used. | Increase the amount of basic alumina in the column. A general guideline is to use a weight of alumina that is 20-50 times the weight of the crude polymer.[5] |
| Inappropriate solvent system for elution. | Use a non-polar or moderately polar solvent for elution (e.g., dichloromethane (B109758), chloroform, or toluene). Highly polar solvents may compete with the catalyst for binding sites on the alumina, leading to co-elution. |
| Column channeling. | Ensure the alumina column is packed properly to avoid channels that allow the solution to bypass the stationary phase. A wet packing method is generally recommended.[5] |
| High flow rate. | Decrease the flow rate of the polymer solution through the column to allow for sufficient interaction time between the catalyst and the alumina. |
| Deactivated alumina. | Use freshly opened or properly stored basic alumina. Alumina can absorb moisture from the air, which can reduce its activity.[6] |
Issue 2: Low Polymer Recovery After Precipitation
Symptoms:
-
A significantly lower than expected yield of purified polymer is obtained after the precipitation and drying steps.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate solvent/non-solvent system. | The chosen solvent should fully dissolve the polymer, and the non-solvent should cause the polymer to precipitate effectively. For P(tBGE), a common system is dissolving the polymer in a small amount of a good solvent like dichloromethane or THF and precipitating into a large excess of a non-solvent like cold methanol. |
| Insufficient volume of non-solvent. | Use a large excess of the non-solvent to ensure complete precipitation of the polymer. A typical ratio is 1 part polymer solution to 10 parts non-solvent. |
| Precipitation at too high a temperature. | Perform the precipitation at a low temperature (e.g., in an ice bath) to decrease the solubility of the polymer in the solvent/non-solvent mixture. |
| Loss of low molecular weight fractions. | Very short polymer chains may remain soluble in the solvent/non-solvent mixture. This is a common trade-off in purification by precipitation. |
| Incomplete drying of the polymer. | Ensure the polymer is thoroughly dried under vacuum to remove all residual solvents, which can contribute to a lower apparent yield. |
Experimental Protocols
Protocol 1: Catalyst Removal using Basic Alumina Column Chromatography
-
Preparation of the Polymer Solution: After quenching the polymerization reaction (e.g., with a small amount of acetonitrile), dissolve the crude P(tBGE) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or toluene.
-
Column Packing:
-
Prepare a chromatography column with a small plug of glass wool at the bottom.
-
Add a thin layer of sand on top of the glass wool.
-
Prepare a slurry of basic alumina in the chosen elution solvent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[5]
-
Add another thin layer of sand on top of the packed alumina.
-
-
Loading and Elution:
-
Carefully load the polymer solution onto the top of the column.
-
Elute the polymer using the chosen solvent, collecting the fractions. The polymer will elute while the B(C₆F₅)₃ catalyst is retained on the basic alumina.
-
-
Solvent Removal: Combine the polymer-containing fractions and remove the solvent under reduced pressure to obtain the purified P(tBGE).
-
Analysis: Analyze the purified polymer for residual catalyst using ¹⁹F NMR or ICP-MS.
Protocol 2: Catalyst Removal by Precipitation
-
Dissolution: Dissolve the crude P(tBGE) in a minimal amount of a good solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Precipitation:
-
In a separate flask, place a large volume (at least 10 times the volume of the polymer solution) of a cold non-solvent, such as methanol.
-
While vigorously stirring the non-solvent, slowly add the polymer solution dropwise. A white precipitate of P(tBGE) should form.
-
-
Isolation:
-
Allow the mixture to stir for a short period to ensure complete precipitation.
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the polymer cake on the filter with fresh, cold non-solvent to remove any remaining impurities.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Analysis: Analyze the purified polymer for residual catalyst using ¹⁹F NMR or ICP-MS.
Data Summary
The following table provides a general comparison of the two primary catalyst removal techniques. Note that the efficiency can vary depending on the specific experimental conditions.
| Technique | Principle | Advantages | Disadvantages |
| Basic Alumina Chromatography | Adsorption of the Lewis acidic catalyst onto a basic solid support. | High efficiency for removing Lewis acids.[7] Can be performed at room temperature. | May require larger volumes of solvent. Can be time-consuming for large-scale purifications. |
| Precipitation | Differential solubility of the polymer and the catalyst in a solvent/non-solvent mixture. | Simple and scalable method. Can also remove other small molecule impurities. | May lead to the loss of low molecular weight polymer fractions. Requires careful selection of the solvent/non-solvent system. |
Visualizations
Caption: Experimental workflow for the removal of B(C₆F₅)₃ catalyst from P(tBGE).
Caption: Troubleshooting flowchart for incomplete catalyst removal from P(tBGE).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Accurate and precise determination of the boron isotope ratio by QQQ-ICP-MS: application to natural waters and carbonates - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
Navigating Exothermic Reactions in tBGE Bulk Polymerization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the significant exothermic reactions that occur during the bulk polymerization of tert-butyl glycidyl (B131873) ether (tBGE). The information is presented in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the bulk polymerization of tBGE?
A1: The bulk polymerization of tBGE, typically a cationic ring-opening polymerization, is highly exothermic due to the release of strain energy from the three-membered epoxide ring. The heat of polymerization for epoxides can be substantial, for instance, the ring strain for ethylene (B1197577) oxide is approximately 110-115 kJ/mol[1]. Without adequate temperature control, this rapid release of heat can lead to a dangerous, uncontrolled reaction known as a runaway polymerization. This can result in boiling of the monomer, a rapid increase in pressure, and potentially hazardous decomposition of the polymer.[2][3]
Q2: What are the primary methods for controlling the exotherm in a laboratory setting?
A2: Effective heat management is crucial for a successful and safe polymerization. Key strategies include:
-
Efficient Heat Dissipation: Employing reaction vessels with a high surface-area-to-volume ratio, using oil or water baths for cooling, and ensuring vigorous stirring to promote uniform heat transfer.
-
Controlled Monomer/Initiator Addition: Adding the monomer or initiator slowly and incrementally to the reaction mixture allows for the gradual release and dissipation of heat.
-
Appropriate Initiator Selection and Concentration: The choice and concentration of the initiator significantly impact the polymerization rate and, consequently, the rate of heat generation.[4][5] Lower initiator concentrations generally lead to a slower, more controllable reaction.
-
Use of a Solvent (Solution Polymerization): While this guide focuses on bulk polymerization, it's important to note that performing the reaction in a suitable solvent can help to absorb and dissipate the heat generated.
Q3: How does the viscosity of the reaction mixture affect heat management?
A3: As the polymerization of tBGE proceeds, the viscosity of the reaction mixture increases significantly. This thickening, often referred to as the gel effect or Trommsdorff effect in radical polymerizations, severely hinders effective mixing and heat transfer.[6] Poor heat dissipation can lead to the formation of localized hot spots within the reactor, increasing the risk of a runaway reaction. It is therefore critical to have a robust stirring mechanism that can handle viscous media.
Troubleshooting Guide: Managing Exothermic Events
This guide provides a structured approach to troubleshoot and mitigate common issues related to exothermic reactions during tBGE bulk polymerization.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Excessive Initiator Concentration: Too much initiator leads to a very fast reaction rate. 2. Inadequate Cooling: The cooling system cannot remove heat as fast as it is being generated. 3. Rapid Addition of Reactants: Adding the monomer or initiator too quickly. | 1. Immediate Quenching: If safe to do so, add a polymerization inhibitor or a large volume of a cold, inert solvent to quench the reaction. 2. Emergency Cooling: Utilize an ice bath or other emergency cooling methods. 3. Review Protocol: For future experiments, reduce the initiator concentration, slow down the addition rate of reactants, and ensure the cooling system is adequate for the scale of the reaction. |
| Localized Hot Spots or Non-Uniform Polymerization | 1. Poor Mixing: Inefficient stirring due to high viscosity. 2. Inadequate Heat Transfer: The reaction vessel design is not optimal for heat dissipation. | 1. Improve Agitation: Use a more powerful overhead stirrer with a suitable impeller design for viscous fluids. 2. Optimize Reactor Geometry: Use a reaction vessel with a higher surface-area-to-volume ratio (e.g., a taller, narrower flask). |
| Polymer Properties are Inconsistent (e.g., broad molecular weight distribution) | 1. Temperature Fluctuations: Poor temperature control leads to variations in the polymerization rate and termination/transfer reactions. 2. Presence of Impurities: Water or other protic impurities can act as chain transfer agents in cationic polymerization, affecting the molecular weight.[7] | 1. Implement Precise Temperature Control: Use a temperature controller with a thermocouple placed directly in the reaction mixture. 2. Purify Monomer and Reagents: Ensure tBGE and any other reagents are dry and free of impurities before use. |
Experimental Protocols
Key Experiment: Controlled Bulk Polymerization of tBGE with Monitoring of Exotherm
Objective: To perform a controlled bulk polymerization of tBGE while monitoring the temperature to prevent a runaway reaction.
Materials:
-
tert-butyl glycidyl ether (tBGE), freshly distilled
-
Cationic initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Dry reaction vessel (e.g., jacketed glass reactor or round-bottom flask)
-
Overhead mechanical stirrer
-
Thermocouple connected to a temperature controller and data logger
-
Cooling bath (e.g., circulating chiller or ice-water bath)
-
Inert gas supply (Nitrogen or Argon)
-
Syringe pump for controlled addition of initiator
Methodology:
-
Reactor Setup: Assemble the dry reaction vessel equipped with the overhead stirrer, thermocouple, and inert gas inlet/outlet. Place the vessel in the cooling bath.
-
Monomer Charging: Charge the reaction vessel with the desired amount of purified tBGE under an inert atmosphere.
-
Initial Cooling: Cool the monomer to the desired starting temperature (e.g., 0-10 °C) while stirring.
-
Initiator Preparation: Prepare a stock solution of the initiator in a dry, inert solvent (if necessary for accurate dosing).
-
Controlled Initiation: Using the syringe pump, add the initiator to the stirred monomer at a slow, controlled rate.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. The temperature controller should be set to maintain the desired reaction temperature by adjusting the cooling bath.
-
Observation: Observe the reaction for any signs of a rapid exotherm, such as a sudden temperature increase that the cooling system cannot control, or boiling of the monomer.
-
Reaction Quenching: Once the desired conversion is reached or if the reaction becomes uncontrollable, quench the polymerization by adding a suitable terminating agent (e.g., a small amount of amine or alcohol).
Quantitative Data Summary
| Parameter | Typical Value / Range | Significance in Exotherm Management |
| Enthalpy of Polymerization (ΔHₚ) of Epoxides | ~ -90 to -115 kJ/mol | A highly negative value indicates a strongly exothermic reaction, necessitating efficient heat removal. The value for propylene (B89431) oxide is often used as an estimate.[1][2] |
| Initiator Concentration (Cationic) | 0.01 - 1 mol% (relative to monomer) | Higher concentrations lead to faster polymerization rates and greater heat generation per unit time.[4][5] |
| Typical Reaction Temperature Range | 0 °C to 80 °C | The chosen temperature is a balance between achieving a reasonable reaction rate and maintaining control over the exotherm. Lower temperatures slow the reaction and heat generation. |
| Viscosity Increase | Can increase by several orders of magnitude | Drastically reduces heat transfer efficiency, requiring robust stirring and effective cooling design.[6] |
Visualizations
Caption: Experimental workflow for controlled bulk polymerization of tBGE.
Caption: Logical flow for troubleshooting exothermic issues in tBGE polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylene oxide - Wikipedia [en.wikipedia.org]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemeng.drexel.edu [chemeng.drexel.edu]
Technical Support Center: Improving Regioselectivity in Nucleophilic Ring-Opening of tBGE
Welcome to the technical support center for the regioselective nucleophilic ring-opening of tert-butyl glycidyl (B131873) ether (tBGE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the expected major regioisomers in the nucleophilic ring-opening of tBGE under acidic and basic/neutral conditions?
A1: The regioselectivity of the ring-opening of tBGE is primarily dictated by the reaction conditions.
-
Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. For tBGE, this is the terminal methylene (B1212753) carbon (C1), leading to the formation of a secondary alcohol.
-
Under acidic conditions , the epoxide oxygen is first protonated, and the reaction exhibits significant SN1 character. The nucleophilic attack occurs at the more substituted carbon atom that can better stabilize the developing positive charge in the transition state. In the case of tBGE, this is the internal methine carbon (C2), resulting in the formation of a primary alcohol.
Q2: My ring-opening reaction of tBGE is producing a mixture of regioisomers. What are the key factors that influence regioselectivity?
A2: Several factors can lead to poor regioselectivity. The most critical are:
-
pH of the reaction medium: Inadequate control of pH can result in competing acidic and basic pathways.
-
Nature of the nucleophile: Strong, "hard" nucleophiles favor the SN2 pathway (attack at the less substituted carbon), while weaker nucleophiles often require acid catalysis, favoring the SN1-like pathway (attack at the more substituted carbon).
-
Choice of catalyst: Lewis acids can activate the epoxide and promote attack at the more substituted carbon, even with moderately strong nucleophiles.
-
Solvent effects: The solvent can influence the stability of charged intermediates and the nucleophilicity of the attacking species.
-
Temperature: Higher temperatures can sometimes lead to decreased selectivity.
Q3: Can a Lewis acid be used to control the regioselectivity of the ring-opening of tBGE?
A3: Yes, Lewis acids are effective in directing the nucleophilic attack to the more substituted carbon (C2) of tBGE. The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the epoxide ring carbons and favoring a transition state with carbocationic character at the more substituted position.
Q4: What are some common side reactions to be aware of during the nucleophilic ring-opening of tBGE?
A4: Besides the formation of the undesired regioisomer, potential side reactions include:
-
Polymerization: Especially under harsh acidic or basic conditions, tBGE can polymerize.
-
Solvent participation: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the desired nucleophile.
-
Rearrangement reactions: Although less common for tBGE, carbocation-like intermediates in acid-catalyzed reactions can potentially undergo rearrangements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Incorrect reaction conditions for the desired isomer. 2. Presence of acidic or basic impurities. 3. Ambiguous nature of the nucleophile (not strongly basic or used without an acid catalyst). | 1. For attack at the less substituted carbon (SN2): Ensure basic or neutral conditions. Use a strong nucleophile (e.g., alkoxides, thiolates, or primary/secondary amines without acid).2. For attack at the more substituted carbon (SN1-like): Use a protic or Lewis acid catalyst with a weaker nucleophile (e.g., alcohols, water, or tertiary amines).3. Purify all reagents and solvents. Ensure glassware is free of acidic or basic residues. |
| Low Reaction Yield | 1. Insufficient catalyst loading. 2. Low reaction temperature or insufficient reaction time. 3. Side reactions, such as polymerization. 4. Poor nucleophilicity of the attacking species. | 1. Optimize catalyst concentration. For Lewis acid-catalyzed reactions, a loading of 1-10 mol% is a good starting point.2. Monitor the reaction by TLC or GC/MS to determine the optimal time and temperature. 3. Use milder reaction conditions. Consider dropwise addition of reagents to control exotherms.4. If using a weak nucleophile, ensure adequate acid catalysis. If using a basic nucleophile, consider using its conjugate base (e.g., NaSAr instead of HSAr). |
| Polymerization of tBGE | 1. Excessively strong acidic or basic conditions. 2. High reaction temperature. 3. High concentration of reactants. | 1. Reduce the concentration of the acid or base catalyst. 2. Perform the reaction at a lower temperature. 3. Dilute the reaction mixture. |
Data Presentation
The regioselectivity of the nucleophilic ring-opening of tBGE is highly dependent on the reaction conditions and the nucleophile used. The following table summarizes expected outcomes and some reported quantitative data for analogous systems.
| Nucleophile | Catalyst/Conditions | Major Product | Approx. Regioselectivity (C1:C2 attack) |
| Amine (e.g., Aniline) | Basic/Neutral | Attack at C1 | >95:5 |
| Amine (e.g., Aniline) | Lewis Acid (e.g., YCl3) | Attack at C2 | Highly selective for C2 |
| Thiol (e.g., Thiophenol) | Basic/Neutral (e.g., in water) | Attack at C1 | Highly selective for C1 |
| Thiol (e.g., Thiophenol) | Acidic | Attack at C2 | Predominantly C2 |
| Alcohol (e.g., Methanol) | Basic (e.g., NaOMe) | Attack at C1 | >95:5 |
| Alcohol (e.g., Methanol) | Lewis Acid (e.g., Sn-Beta) | Attack at C2 | >95:5 |
Note: The regioselectivity ratios are illustrative and can vary based on the specific substrate, catalyst, solvent, and temperature.
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with an Amine (Favors C1 Attack)
-
Materials:
-
tert-Butyl glycidyl ether (tBGE) (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
Solvent (e.g., ethanol (B145695) or solvent-free)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add tBGE and the chosen solvent (if any).
-
Add the amine to the solution.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired β-amino alcohol.
-
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol (Favors C2 Attack)
-
Materials:
-
tert-Butyl glycidyl ether (tBGE) (1.0 eq)
-
Alcohol (e.g., methanol) (as solvent or in excess)
-
Lewis Acid (e.g., SnCl4·5H2O) (5 mol%)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol.
-
Add the Lewis acid catalyst and stir until dissolved.
-
Add tBGE dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Reaction pathways for nucleophilic ring-opening of tBGE.
Caption: Troubleshooting workflow for poor regioselectivity.
Safe handling and disposal procedures for tert-butyl glycidyl ether
Technical Support Center: Tert-Butyl Glycidyl (B131873) Ether
This guide provides essential safety information, handling procedures, and disposal protocols for tert-butyl glycidyl ether. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tert-butyl glycidyl ether?
A1: Tert-butyl glycidyl ether is a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and can provoke serious eye irritation.[1] Furthermore, it may cause an allergic skin reaction.[1] Ethers like this one also have the potential to form unstable peroxides when exposed to oxygen.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A2: To ensure safety, the following PPE should be worn:
-
Hand Protection: Protective gloves are required.[1]
-
Eye Protection: Safety glasses or goggles are necessary. A face shield may be required depending on the situation.[1][3]
-
Skin and Body Protection: Wear protective clothing and, if necessary, protective boots.[1]
-
Respiratory Protection: In situations where vapor or mist is generated, a vapor respirator or a suitable respirator filter (like type ABEK EN14387) should be used.[1] Always follow local and national regulations for respiratory protection.[1]
Q3: How should I properly store tert-butyl glycidyl ether?
A3: Store the chemical in a tightly closed container in a cool, dark, and well-ventilated place.[1] The storage area should be equipped with explosion-proof equipment. Keep it away from heat, sparks, open flames, and hot surfaces.[1] It is also incompatible with oxidizing agents, strong acids, and strong bases.[4]
Q4: What are the immediate first aid steps in case of an exposure?
A4: Follow these first aid measures immediately after exposure:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][5]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse the mouth thoroughly with water.[1]
Q5: How do I handle the disposal of waste tert-butyl glycidyl ether?
A5: Waste disposal must comply with all federal, state, and local regulations.[1] It may be possible to burn the chemical in an incinerator equipped with an afterburner and scrubber.[1] Alternatively, you can consult your local or regional waste management authority for specific guidance.[6] Contaminated materials, such as absorbent paper from spills, should be sealed in a vapor-tight plastic bag for eventual disposal.[2][7]
Hazard and Property Data
This table summarizes key quantitative data for tert-butyl glycidyl ether for easy reference.
| Property | Value | Source(s) |
| Physical State | Liquid | |
| Flash Point | 41 °C / 105.8 °F (closed cup) | [3] |
| Boiling Point | ~306 °F / 152 °C at 760 mmHg | [2] |
| Density | 0.917 g/mL at 25 °C | |
| Acute Oral Toxicity (LD50) | 2000 mg/kg (Rat) | |
| UN Number | 1993 | [1] |
| Hazard Class | 3 (Flammable liquid) | [1] |
Experimental Protocols
Protocol 1: Small Spill Cleanup Procedure
This protocol outlines the steps for managing a small spill of tert-butyl glycidyl ether.
-
Ensure Safety: Immediately remove all sources of ignition from the area.[7]
-
Wear Appropriate PPE: At a minimum, wear protective gloves, safety glasses, and a lab coat.
-
Absorb the Spill: Use absorbent paper or an inert absorbent material like dry sand or vermiculite (B1170534) to pick up all the liquid.[1][2][4]
-
Contain Contaminated Materials: Seal the used absorbent paper and any contaminated clothing in a vapor-tight plastic bag.[2][7]
-
Clean the Area: Wash the contaminated surfaces with a soap and water solution.[2]
-
Dispose of Waste: Label the sealed bag as hazardous waste and dispose of it according to your institution's and local regulations.
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[4]
Protocol 2: Large Spill Response and Containment
This protocol provides a framework for responding to a large spill.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the leak area for at least 50 meters (150 feet) in all directions.[2] Consider an initial downwind evacuation for at least 300 meters (1000 feet).[2]
-
Control Vapors: Use a closed system or local exhaust to control vapor generation.[1]
-
Wear Enhanced PPE: Responders must wear enhanced PPE, including a self-contained breathing apparatus (SCBA).[1]
-
Contain the Spill: If possible and safe, contain the spill by bunding or using inert absorbent materials (dry sand, earth).[1][4] Prevent the product from entering drains.[1]
-
No Ignition Sources: Remove all sources of ignition and use only non-sparking, explosion-proof equipment for cleanup.[1]
-
Collect and Store: Recover the absorbed material into an airtight, labeled container for disposal.[1]
-
Decontaminate: Once the material is removed, decontaminate the area. Do not re-enter the area until a safety officer has verified it is clean.[2]
-
Report: Report the incident according to your institution's safety protocols.
Visual Workflow Guides
The following diagrams illustrate key safety and response workflows.
Caption: Emergency first aid workflow for tert-butyl glycidyl ether exposure.
Caption: Logical flow for responding to a tert-butyl glycidyl ether spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tert-Butyl glycidyl ether 99 7665-72-7 [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. farnell.com [farnell.com]
- 7. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Analysis of (+)-tert-Butyl Glycidyl Ether and Other Glycidyl Ethers for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel compounds and materials. Glycidyl (B131873) ethers, a class of versatile chemical intermediates, are widely utilized in various applications, from the formulation of epoxy resins to the development of advanced drug delivery systems.[1] This guide provides a comprehensive comparative analysis of (+)-tert-butyl glycidyl ether against other commonly used glycidyl ethers, namely phenyl glycidyl ether and allyl glycidyl ether. The objective is to furnish a data-driven comparison of their performance, supported by experimental data and detailed methodologies, to aid in informed decision-making.
Physicochemical Properties: A Tabular Comparison
The inherent physicochemical properties of a glycidyl ether dictate its behavior in chemical reactions and its suitability for specific applications. The bulky tert-butyl group in this compound, for instance, imparts distinct characteristics compared to the aromatic phenyl group in phenyl glycidyl ether or the reactive allyl group in allyl glycidyl ether. A summary of key physicochemical properties is presented in Table 1.
| Property | This compound | Phenyl Glycidyl Ether | Allyl Glycidyl Ether |
| CAS Number | 7665-72-7 | 122-60-1 | 106-92-3 |
| Molecular Formula | C₇H₁₄O₂ | C₉H₁₀O₂ | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 130.18 | 150.17 | 114.14[2][3] |
| Boiling Point (°C) | 152 | 245[2] | 154[2][4] |
| Density (g/mL at 25°C) | 0.917 | 1.109 | 0.962 |
| Refractive Index (n20/D) | 1.417 | 1.531 | 1.434-1.435 |
| Solubility in Water | Soluble | Slightly soluble (0.24%)[2] | Soluble (14% at 20°C)[4] |
Performance Analysis: Reactivity in Polymerization
The reactivity of the epoxide ring is a crucial performance indicator for glycidyl ethers, especially in polymerization reactions. The steric hindrance and electronic effects of the substituent group significantly influence the rate of polymerization.
A study on the kinetics of anionic ring-opening polymerization (AROP) of various epoxide monomers provides valuable quantitative data for comparing the reactivity of these ethers. The polymerization was initiated using a benzyl (B1604629) alcohol/tBuP₄ system. The apparent propagation rate constants (k_app) serve as a direct measure of reactivity under these specific conditions.
| Glycidyl Ether | Apparent Propagation Rate Constant (k_app, L.mol⁻¹.min⁻¹) |
| tert-Butyl Glycidyl Ether (tBuGE) | 0.008 |
| Phenyl Glycidyl Ether (PGE) | Data not available in the cited study |
| Allyl Glycidyl Ether (AGE) | 0.23 |
Note: The reactivity of Phenyl Glycidyl Ether was not reported in this specific study, preventing a direct quantitative comparison within this dataset.
The data clearly indicates that under these anionic polymerization conditions, allyl glycidyl ether is significantly more reactive than tert-butyl glycidyl ether. The bulky tert-butyl group in tBuGE sterically hinders the approach of the propagating anion to the epoxide ring, resulting in a much lower polymerization rate.
In copolymerization reactions, reactivity ratios determine the sequence of monomer incorporation. For the copolymerization of phenyl glycidyl ether (PGE) and allyl glycidyl ether (AGE) catalyzed by an aluminum chelate, the reactivity ratios were determined to be rPGE = 1.56 ± 0.01 and rAGE = 0.66 ± 0.03.[5] This indicates that a propagating chain ending in a PGE unit preferentially adds another PGE monomer, while a chain ending in an AGE unit also shows a preference for adding a PGE monomer over another AGE monomer.
Biocompatibility and Toxicity Profile
The biocompatibility and toxicity of glycidyl ethers are of paramount importance, particularly in applications intended for biomedical use. Due to the reactive nature of the epoxide group, glycidyl ethers can exhibit cytotoxicity.[1] A comparative summary of available toxicity data is presented in Table 3.
| Glycidyl Ether | Acute Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Notes |
| This compound | 1530 mg/kg[6] | Not available | |
| Phenyl Glycidyl Ether | 3850 mg/kg[7] | 1500 µL/kg[7] | Recognized as a contact allergen.[8] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. |
| Allyl Glycidyl Ether | 1600 mg/kg | 900 mg/kg |
It is important to note that direct comparative in vitro cytotoxicity data (e.g., IC50 values on specific cell lines) for these pure glycidyl ether compounds is limited in the publicly available literature. The provided LD50 values offer a general measure of acute toxicity.
The bulky tert-butyl group in this compound is hypothesized to modulate its interaction with cell membranes and intracellular components, potentially altering its cytotoxic profile compared to other glycidyl ethers.[1]
Experimental Protocols
For reproducibility and further research, detailed experimental methodologies for key experiments are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of tert-butyl glycidyl ether.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve tert-butanol and the phase transfer catalyst in the anhydrous solvent.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while stirring.
-
Add epichlorohydrin dropwise to the reaction mixture, maintaining the temperature at a controlled level (e.g., 50-60°C).
-
After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by techniques like TLC or GC).
-
Cool the reaction mixture and add water to dissolve the inorganic salts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., L929 mouse fibroblasts)[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glycidyl ether stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the glycidyl ether stock solutions in DMEM.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of the glycidyl ethers. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 24, 48, or 72 hours.[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
To further clarify the processes described, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Allyl glycidyl ether | C6H10O2 | CID 7838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Two Experimental Epoxy Resin-Based Sealers - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Influence of (+)-tert-Butyl Glycidyl Ether on Final Polymer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of polymer architecture is paramount in designing materials with tailored functionalities. The chirality of a monomer can significantly impact the stereochemistry of the resulting polymer, thereby influencing its macroscopic properties. This guide provides a comparative analysis of the stereochemical effects of (+)-tert-butyl glycidyl (B131873) ether ((+)-tBGE) on the final properties of polymers, supported by available experimental data.
The use of enantiopure monomers like (+)-tBGE in polymerization can lead to the formation of isotactic polymers, where the stereocenters along the polymer chain have the same configuration. This regular arrangement allows for more efficient chain packing and the development of crystalline domains. In contrast, polymerization of a racemic mixture of tBGE typically results in an atactic polymer with a random distribution of stereocenters, leading to an amorphous structure. These differences in microstructure have profound effects on the thermal, mechanical, and optical properties of the final polymer.
Comparison of Polymer Properties
While direct, comprehensive comparative studies on the homopolymers of (+)-tBGE versus its racemic counterpart are limited in the readily available literature, we can infer the expected differences based on the established principles of polymer stereochemistry and data from related polyethers. The following table summarizes the anticipated and reported properties for polymers derived from (+)-tBGE and racemic tBGE.
| Property | Polymer from (+)-tBGE (Isotactic) | Polymer from rac-tBGE (Atactic) | Alternative Chiral Polymer: Isotactic Poly(propylene oxide) | Alternative Achiral Polymer: Atactic Poly(propylene oxide) |
| Stereochemistry | Isotactic | Atactic | Isotactic | Atactic |
| Crystallinity | Semicrystalline | Amorphous | Semicrystalline | Amorphous |
| Glass Transition Temp. (Tg) | Expected to be higher | Expected to be lower | -26 °C | -27 °C |
| Melting Temperature (Tm) | Expected to have a distinct Tm | No distinct Tm | 160 °C | Not applicable |
| Mechanical Properties | Expected to be more rigid and have higher tensile strength | Expected to be softer and more flexible | Higher tensile strength | Lower tensile strength |
| Optical Activity | Optically active | Optically inactive | Optically active | Optically inactive |
A study on the enantioselective terpolymerization of racemic-TBGE with phthalic anhydride (B1165640) (PA) and cyclopentene (B43876) oxide (CPO) reported thermal properties for the resulting chiral polyester. Terpolymers with a high content (86%) of the (TBGE-alt-PA) ester unit exhibited a glass transition temperature (Tg) of 42 °C and a melting temperature (Tm) of 94 °C, with a low enthalpy of fusion (ΔHm) of 4.7 J/g.[1] As the polymerization progressed to full conversion of PA, the resulting terpolymers showed two distinct melting points at 92 °C and 177 °C.[1] This suggests that the stereoregular sequences derived from the enantioselective polymerization of tBGE contribute to the crystalline nature of the copolymer.
Experimental Protocols
Detailed experimental protocols for the stereospecific polymerization of (+)-tBGE are not extensively reported. However, general procedures for the ring-opening polymerization of glycidyl ethers can be adapted to use (+)-tBGE as the monomer. The key to achieving a stereoregular polymer from a chiral monomer is the use of an appropriate initiating system that preserves the stereochemistry during the polymerization process.
General Protocol for Anionic Ring-Opening Polymerization of tBGE
This protocol describes a general method for the synthesis of poly(tert-butyl glycidyl ether) using a phosphazene base catalyst, which is known to be effective for the controlled polymerization of epoxides.
Materials:
-
tert-Butyl glycidyl ether (tBGE) (either (+)-enantiomer or racemic mixture)
-
Anhydrous Toluene (B28343)
-
Benzyl (B1604629) alcohol (initiator)
-
t-Bu-P₄ (phosphazene base) solution in hexane
-
Methanol (for quenching)
-
Hexane
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
In a glovebox, add the desired amount of tBGE and anhydrous toluene to the reaction flask.
-
Add the initiator, benzyl alcohol, to the monomer solution.
-
Initiate the polymerization by adding the t-Bu-P₄ solution. The reaction mixture is typically stirred at room temperature.
-
Monitor the monomer conversion by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is achieved, quench the polymerization by adding an excess of methanol.
-
Remove the solvent and unreacted monomer under reduced pressure.
-
Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it into a large volume of cold hexane.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum until a constant weight is achieved.
For a typical reaction in solution, 0.5 mL of tBGE (3.53 mmol) can be dissolved in 3.0 mL of distilled toluene. Then, 4.0 mg of B(C6F5)3 (7.86 μmol) dissolved in 1 mL of toluene is added to the monomer solution under magnetic stirring. The reaction is stirred for a specified time (e.g., 96 hours) at a controlled temperature (e.g., 25 °C). The reaction is then quenched, for example, by the addition of acetonitrile.
Visualizing the Stereochemical Impact
The stereochemical differences between polymers derived from (+)-tBGE and racemic tBGE can be visualized through their chain structures.
Caption: Idealized structures of isotactic and atactic poly(tert-butyl glycidyl ether).
The logical workflow for synthesizing and characterizing these polymers is outlined below.
Caption: General workflow for the synthesis and characterization of poly(tert-butyl glycidyl ether).
References
Validating the Structure of Poly(tert-butyl glycidyl ether): A Comparative Guide Using ¹H and ¹³C NMR
For researchers, scientists, and drug development professionals, the precise structural confirmation of polymers is a critical step in ensuring reproducibility and understanding structure-property relationships. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for poly(tert-butyl glycidyl (B131873) ether) (PtBGE), a polymer with growing interest in biomedical applications, against two common alternatives: poly(ethylene glycol) (PEG) and poly(glycidol) (PG).
The validation of a polymer's structure is paramount for its application in fields like drug delivery, where batch-to-batch consistency and predictable behavior are essential. NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of polymers, providing insights into monomer incorporation, chain microstructure, and end-group analysis.
Comparative Analysis of NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for poly(tert-butyl glycidyl ether), poly(ethylene glycol), and poly(glycidol). These values serve as a benchmark for the structural validation of these polymers.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Polymer | Methylene Protons (-CH₂-) in Backbone | Methine Proton (-CH-) in Backbone | tert-Butyl Protons (-C(CH₃)₃) | Hydroxyl Protons (-OH) |
| Poly(tert-butyl glycidyl ether) (PtBGE) * | 3.30 - 3.76 (multiplet) | 3.30 - 3.76 (multiplet) | 1.16 (singlet) | Not Applicable |
| Poly(ethylene glycol) (PEG) | ~3.64 (singlet) | Not Applicable | Not Applicable | Terminal groups |
| Poly(glycidol) (PG) | 3.40 - 3.80 (multiplet) | 3.80 - 4.00 (multiplet) | Not Applicable | 4.60 - 5.00 (broad) |
*Note: Data for PtBGE is based on a copolymer of epichlorohydrin (B41342) and tert-butyl glycidyl ether, which provides the characteristic shifts for the tBGE repeating units[1].
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Polymer | Methylene Carbon (-CH₂-) in Backbone | Methine Carbon (-CH-) in Backbone | Quaternary Carbon (-C(CH₃)₃) | Methyl Carbons (-C(CH₃)₃) |
| Poly(tert-butyl glycidyl ether) (PtBGE) * | 62.3, 71.1 | 80.2 | 73.4 | 27.9 |
| Poly(ethylene glycol) (PEG) | ~70.5 | Not Applicable | Not Applicable | Not Applicable |
| Poly(glycidol) (PG) | ~72.0 | ~79.0 | Not Applicable | Not Applicable |
*Note: Data for PtBGE is based on a copolymer of epichlorohydrin and tert-butyl glycidyl ether[1].
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for polymer characterization.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the purified and dried polymer sample.
-
Solvent Addition: Dissolve the polymer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the polymer's solubility.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal intensity via the Nuclear Overhauser Effect (NOE).
-
A sufficient number of scans and an appropriate relaxation delay are required due to the low natural abundance of the ¹³C isotope.
-
Workflow for Polymer Structure Validation
The following diagram illustrates the logical workflow for the synthesis and subsequent NMR-based structural validation of poly(tert-butyl glycidyl ether).
Caption: A logical workflow for the synthesis and NMR validation of PtBGE.
Performance Comparison in Drug Development
The choice of polymer in drug delivery applications is dictated by a range of performance characteristics beyond basic structural identity.
-
Poly(tert-butyl glycidyl ether) (PtBGE): The bulky tert-butyl side groups in PtBGE impart a significant degree of hydrophobicity. This property can be advantageous for the encapsulation of hydrophobic drugs and can influence the degradation rate and release kinetics of the formulation. The ether backbone is generally considered biocompatible.
-
Poly(ethylene glycol) (PEG): PEG is the gold standard for stealth polymers in drug delivery, known for its ability to reduce protein adsorption and prolong circulation times of nanoparticles.[2] Its high hydrophilicity and biocompatibility are well-established.[3] However, concerns about the potential for immunogenicity (anti-PEG antibodies) have prompted the search for alternatives.[2]
-
Poly(glycidol) (PG): With a similar polyether backbone to PEG, polyglycidol offers a highly hydrophilic and biocompatible alternative.[2] The presence of hydroxyl groups along the backbone provides numerous points for drug conjugation and further functionalization. Linear polyglycidol has been shown to have comparable stealth properties to PEG.[2]
References
A Comparative Guide to Lewis Acid Catalysts for Epoxide Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of epoxides is a fundamental method for the synthesis of polyethers, a versatile class of polymers with applications ranging from biomedical devices to industrial surfactants. The choice of catalyst is paramount in controlling the polymerization process, influencing key polymer properties such as molecular weight, polydispersity, and stereochemistry. Lewis acid catalysts, in particular, have emerged as a powerful and diverse class of initiators for this transformation. This guide provides an objective comparison of common Lewis acid catalysts—including aluminum, zinc, tin, and rare-earth metal complexes—supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection for your specific research and development needs.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in epoxide ROP is evaluated based on its activity, control over polymer characteristics, and tolerance to various functional groups. The following tables summarize the performance of representative catalysts from different metal families under various reaction conditions.
Aluminum-Based Catalysts
Aluminum complexes are among the most extensively studied catalysts for epoxide ROP due to their high activity and ability to facilitate living polymerization, yielding polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1][2][3]
| Catalyst System | Epoxide | Cocatalyst/Initiator | Temp. (°C) | Time (h) | Conv. (%) | Mn (kDa) | PDI (Mw/Mn) | Ref. |
| (BpyBph)AlCl | Propylene Oxide | PPNCl | 80 | - | >95 | 10.5 | 1.28 | [4] |
| Bimetallic Al-complex 4 | Cyclohexene Oxide | TBAB | 80 | 16 | >95 | 11.2 | 1.15 | [5] |
| Al(OⁱPr)₃/ZnCl₂ (95:5) | Propylene Oxide | - | 80 | - | 16 | - | - | [3] |
| Dinuclear Al-complex 2A | Cyclohexene Oxide | - | RT | - | - | up to 150 | narrow | [6] |
PPNCl: Bis(triphenylphosphine)iminium chloride; TBAB: Tetrabutylammonium bromide; BpyBph: Bipyridine bisphenolate ligand.
Zinc-Based Catalysts
Zinc-based catalysts are attractive due to their lower cost and reduced toxicity compared to some other transition metals. They exhibit good activity and can offer high stereoselectivity in the polymerization of racemic epoxides.[7][8][9]
| Catalyst System | Epoxide/Monomer | Temp. (°C) | Time (min) | Conv. (%) | Mn (kDa) | PDI (Mw/Mn) | Stereoselectivity (Pₘ) | Ref. |
| Amido-oxazolinate Zn-complex 2g | rac-Lactide | 50 | 20-30 | >93 | - | narrow | 0.86 | [8] |
| Amido-oxazolinate Zn-complex 2g | rac-Lactide | 23 | - | - | - | narrow | 0.91 | [8] |
| Guanidine-ligated Zn-complex | Lactide | 180 | - | - | 32.2 | - | - | [10] |
| Zn(ClO₄)₂·6H₂O | Epoxides (with amines) | Solvent-free | - | high | - | - | excellent chemo- & regioselectivity | [7] |
Tin-Based Catalysts
Tin(II) alkoxide and carboxylate complexes are effective catalysts for the ROP of epoxides, often in copolymerization with cyclic anhydrides.[11][12][13] They are known for their high reactivity and are used in industrial settings.
| Catalyst System | Monomers | Temp. (°C) | Time (h) | Anhydride Conv. (%) | Polymer Composition | PDI (Mw/Mn) | Ref. |
| Sn(OMe)₂/BnOH | Propylene Oxide/Maleic Anhydride | 45 | 5 | 100 | Poly(ester-ran-ether) | - | [12] |
| Sn(Oct)₂ | rac-Lactide | 120 | - | - | - | - | [11] |
BnOH: Benzyl alcohol; Sn(Oct)₂: Tin(II) 2-ethylhexanoate.
Rare-Earth Metal-Based Catalysts
Rare-earth metal complexes, particularly those of yttrium and scandium, have shown exceptionally high activity in the ROP of cyclic esters and epoxides, attributed to their large ionic radii and high Lewis acidity.[14][15][16][17]
| Catalyst System | Monomer | Temp. (°C) | TOF (h⁻¹) | Stereoselectivity (Pᵣ) | PDI (Mw/Mn) | Ref. |
| Anilido-oxazoline Sc-complex | rac-Lactide | 60 (in Toluene) | 2910 | Heteroselective | - | [17] |
| Anilido-oxazoline Y-complex | rac-Lactide | RT (in THF) | 1176 | Higher Heteroselectivity | - | [17] |
| Nd₂/Zn complex 29a | Cyclohexene Oxide/CO₂ | 70 | 273 | 99% carbonate linkages | 1.81 | [15] |
TOF: Turnover Frequency; Pᵣ: Probability of racemic linkage.
Mechanistic Insights and Experimental Workflows
The following diagrams illustrate the generally accepted mechanism for Lewis acid-catalyzed epoxide ROP and a logical workflow for selecting a suitable catalyst.
Caption: General mechanism of Lewis acid-catalyzed ring-opening polymerization of epoxides.
Caption: Logical workflow for the selection of a Lewis acid catalyst for epoxide polymerization.
Experimental Protocols
The following provides a general methodology for conducting a Lewis acid-catalyzed ring-opening polymerization of an epoxide. Specific parameters should be optimized based on the chosen catalyst and monomer.
General Procedure for Epoxide Polymerization
-
Catalyst and Monomer Preparation: All manipulations are typically performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use. The Lewis acid catalyst and any cocatalyst are weighed into a reaction vessel.
-
Reaction Setup: The reaction vessel is charged with the desired solvent and the epoxide monomer. The mixture is stirred and brought to the desired reaction temperature.
-
Initiation: The catalyst solution (or the solid catalyst) is added to the monomer solution to initiate the polymerization. If an external initiator (e.g., an alcohol) is used, it is typically added before the catalyst.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, or until the desired monomer conversion is achieved. Aliquots may be taken periodically to monitor the progress of the reaction by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
-
Termination and Purification: The polymerization is quenched by the addition of a suitable reagent (e.g., acidified methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI) by gel permeation chromatography (GPC), and microstructure by NMR spectroscopy.
Example Protocol: Polymerization of Cyclohexene Oxide (CHO) using a Bimetallic Aluminum Catalyst[5]
-
Reaction Conditions: 1 mol % of aluminum complex 4 and 0.5 mol % of TBAB as a cocatalyst were used. The reaction was carried out at 80 °C in toluene (B28343) for 16 hours.
-
Procedure: In a glovebox, the aluminum catalyst and TBAB were dissolved in toluene. Cyclohexene oxide was then added. The reaction mixture was stirred at 80 °C for 16 hours. The polymerization was quenched by adding a small amount of HCl in methanol. The polymer was precipitated in a large volume of methanol, collected by filtration, and dried in a vacuum oven.
This guide provides a comparative overview to aid in the rational selection of a Lewis acid catalyst for epoxide ring-opening polymerization. The optimal choice will ultimately depend on the specific target polymer characteristics and experimental constraints. Further exploration of the cited literature is recommended for more detailed information on individual catalyst systems.
References
- 1. Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eicc6.book-of-abstracts.com [eicc6.book-of-abstracts.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel epoxide-promoted polymerization of lactides mediated by a zinc guanidine complex: a potential strategy for the tin-free PLA industry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in heterometallic ring-opening (co)polymerisation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Highly active rare-earth metal catalysts for heteroselective ring-opening polymerization of racemic lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Resolution of Racemic tert-Butyl Glycidyl Ether Using Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of epoxides is a critical endeavor in modern organic chemistry, particularly in the development of chiral building blocks for pharmaceuticals and fine chemicals. One of the most efficient methods for obtaining enantiomerically enriched epoxides is through the kinetic resolution of a racemic mixture. This guide provides a comprehensive comparison of the performance of chiral catalysts, with a focus on the highly effective hydrolytic kinetic resolution (HKR) of racemic tert-butyl glycidyl (B131873) ether.
The use of chiral salen-cobalt(III) complexes, often referred to as Jacobsen's catalysts, has emerged as a superior method for the HKR of a wide array of terminal epoxides.[1][2] This approach is distinguished by its operational simplicity, the use of water as an inexpensive and environmentally benign reagent, and remarkably high enantioselectivities.[1]
Performance Comparison of Chiral Salen-Co(III) Catalysts in Hydrolytic Kinetic Resolution
| Substrate | Catalyst Loading (mol %) | Time (h) | Temperature (°C) | Yield of Epoxide (%) | e.e. of Epoxide (%) | e.e. of Diol (%) |
| Benzyl (B1604629) glycidyl ether | 0.5 | 18 | Room Temp. | 43 | >99 | 98 |
| tert-Butyldimethylsilyl glycidyl ether | 0.5 | 18 | Room Temp. | 44 | >99 | 98 |
| tert-Butyl glycidyl ether (Predicted) | 0.5 - 1.0 | 18 - 24 | Room Temp. | ~40-45 | >99 | ~98 |
Experimental Protocols
The following is a detailed experimental protocol for the hydrolytic kinetic resolution of racemic tert-butyl glycidyl ether, adapted from the general procedures established by Jacobsen et al. for analogous substrates.[1]
Catalyst Preparation: (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
The chiral (salen)Co(II) complex is commercially available or can be synthesized from the corresponding salen ligand and a cobalt(II) salt.
In Situ Catalyst Oxidation and Hydrolytic Kinetic Resolution
-
To a vial is added (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.005 mmol, 0.5 mol %).
-
Racemic tert-butyl glycidyl ether (1.0 mmol) is added, followed by glacial acetic acid (0.01 mmol, 1.0 mol %).
-
The mixture is stirred open to the air for 15 minutes to allow for the oxidation of Co(II) to the active Co(III) species, during which the color of the solution should change from orange-red to dark brown.
-
The vial is cooled to 0 °C in an ice bath.
-
Distilled water (0.55 mmol) is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 18-24 hours.
-
Upon completion, the reaction mixture is purified by flash chromatography on silica (B1680970) gel to separate the unreacted enantiomerically enriched epoxide from the corresponding diol.
Experimental Workflow
The following diagram illustrates the key steps in the hydrolytic kinetic resolution of racemic tert-butyl glycidyl ether using a chiral salen-cobalt catalyst.
Caption: Experimental workflow for the hydrolytic kinetic resolution.
Signaling Pathways and Logical Relationships
The catalytic cycle of the hydrolytic kinetic resolution with a salen-cobalt complex involves a bimetallic mechanism. One molecule of the Co(III) catalyst acts as a Lewis acid to activate the epoxide, while a second molecule of the catalyst delivers a water molecule for the nucleophilic ring-opening. This cooperative interaction is key to the high selectivity and efficiency of the reaction.
Caption: Simplified catalytic cycle of the hydrolytic kinetic resolution.
References
A Comparative Analysis of the Thermal Properties of Poly(tert-butyl glycidyl ether) and Poly(propylene oxide)
For researchers, scientists, and professionals in drug development, understanding the thermal characteristics of polymers is paramount for their application in various formulations and devices. This guide provides a detailed comparison of the thermal properties of two polyethers: poly(tert-butyl glycidyl (B131873) ether) [poly(tBGE)] and poly(propylene oxide) (PPO).
While both polymers share a polyether backbone, the presence of a bulky tert-butyl side group in poly(tBGE) is anticipated to significantly influence its thermal behavior compared to the methyl side group in PPO. This comparison summarizes the available experimental data on their key thermal parameters. A notable scarcity of published data for the thermal properties of poly(tBGE) homopolymer was observed, limiting a direct quantitative comparison.
Comparison of Thermal Properties
The following table summarizes the key thermal properties for atactic and isotactic poly(propylene oxide). Due to the limited availability of experimental data for poly(tert-butyl glycidyl ether) homopolymer in the reviewed literature, its corresponding values are largely unavailable.
| Thermal Property | Poly(tert-butyl glycidyl ether) (poly(tBGE)) | Poly(propylene oxide) (PPO) |
| Glass Transition Temperature (Tg) | Data not readily available | Atactic: -75 °C to -70 °C[1] |
| Melting Temperature (Tm) | Data not readily available | Atactic: Amorphous, no TmIsotactic: 67 °C |
| Thermal Decomposition Temperature (Td) | Data not readily available | Onset ~250-300 °C (in inert atmosphere) |
| Thermal Conductivity (k) | Data not readily available | ~0.17 W/(m·K) (for atactic polypropylene, a related polyolefin) |
Logical Workflow for Polymer Thermal Property Comparison
Discussion of Thermal Properties
Poly(propylene oxide) (PPO) exists in different tactic forms, primarily atactic and isotactic, which exhibit distinct thermal behaviors. Atactic PPO is an amorphous polymer, meaning its polymer chains are arranged randomly. Consequently, it does not have a defined melting point and is characterized by its glass transition temperature (Tg), which is reported to be in the range of -75 °C to -70 °C.[1] This low Tg indicates that atactic PPO is in a rubbery state at room temperature.
In contrast, isotactic PPO has a more ordered chain structure, allowing it to crystallize. This crystalline nature results in a melting temperature (Tm) of approximately 67 °C. The thermal decomposition of PPO generally begins at temperatures between 250 °C and 300 °C in an inert atmosphere.
Poly(tert-butyl glycidyl ether) (poly(tBGE)) , with its bulky tert-butyl side groups, is expected to have a significantly different thermal profile compared to PPO. The large side groups would likely hinder chain mobility and packing, which would theoretically lead to a higher glass transition temperature. However, a comprehensive search of scientific literature did not yield specific experimental data for the Tg, Tm, or Td of poly(tBGE) homopolymer. One study on the synthesis of cyclic poly(tBGE) indicated that the polymer was dried at 80°C, suggesting thermal stability at least up to this temperature. Without further experimental data, a direct comparison remains speculative.
Experimental Protocols
The following are generalized experimental protocols for the key thermal analysis techniques used to characterize the properties discussed in this guide.
Differential Scanning Calorimetry (DSC) for Tg and Tm Determination
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the DSC cell is typically cooled to a temperature well below the expected Tg (e.g., -100 °C).
-
The sample is then heated at a constant rate, commonly 10 °C/min, under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
The melting of a crystalline polymer is observed as an endothermic peak. The Tm is taken as the peak temperature of this endotherm.
-
A second heating scan is often performed after a controlled cooling cycle to erase the sample's prior thermal history and obtain more reproducible results.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed onto the TGA's microbalance.
-
The sample is heated at a constant rate, for example, 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from room temperature to 600 °C).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 20-50 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The thermal decomposition temperature can be reported in several ways, such as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. The peak of the derivative of the weight loss curve indicates the temperature of the maximum rate of decomposition.
References
A Comparative Guide to Epoxy Resin Modification: n-Butyl Glycidyl Ether vs. tert-Butyl Glycidyl Ether
For researchers, scientists, and professionals in material science, the selection of appropriate reactive diluents is critical in tailoring the properties of epoxy resin systems. This guide provides a comparative analysis of two common glycidyl (B131873) ether modifiers: n-butyl glycidyl ether (n-BGE) and tert-butyl glycidyl ether (tBGE). While both are utilized to reduce viscosity and improve handling characteristics, their isomeric structures impart distinct effects on the final mechanical properties of the cured resin.
This comparison focuses on the mechanical performance of epoxy resins modified with these diluents. Quantitative data for n-BGE modified systems is presented, based on available research. However, a direct quantitative comparison with tBGE is challenging due to a lack of publicly available, peer-reviewed studies that provide specific mechanical property data for tBGE-modified epoxy resins under comparable conditions. The discussion on tBGE will, therefore, focus on its chemical structure and the anticipated effects on resin properties, supported by general principles of polymer chemistry.
Executive Summary
Both n-BGE and tBGE are effective viscosity-reducing reactive diluents for epoxy resins.[1] The choice between them can significantly impact the mechanical performance of the cured product. n-BGE, with its linear butyl group, has been shown to modify epoxy resins, in some cases enhancing cryogenic strength, ductility, and impact resistance.[1] In contrast, the bulky tertiary butyl group of tBGE introduces steric hindrance, which is expected to influence the cross-linking density and, consequently, the mechanical properties of the cured resin.
Mechanical Properties Comparison
The following table summarizes the mechanical properties of a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin modified with varying weight percentages of a commercial-grade n-butyl glycidyl ether.[2]
| Property | Unmodified Epoxy | 5 wt% n-BGE | 10 wt% n-BGE | 15 wt% n-BGE | 20 wt% n-BGE |
| Tensile Strength (MPa) | 55.3 ± 2.1 | 54.1 ± 1.8 | 52.9 ± 2.5 | 50.7 ± 2.3 | 48.9 ± 2.7 |
| Elastic Modulus (GPa) | 2.8 ± 0.1 | 2.9 ± 0.1 | 3.0 ± 0.2 | 3.1 ± 0.1 | 3.2 ± 0.2 |
| Glass Transition Temp. (Tg) (°C) | 125 | 122 | 119 | 115 | 111 |
Data sourced from a study by Wang and Mertiny (2024) on a DGEBA epoxy system with a methylene (B1212753) dianiline curative.[2]
Observations for n-BGE Modified Epoxy Resin:
-
Tensile Strength: A gradual decrease in tensile strength is observed with increasing concentrations of n-BGE. This is a common effect when reactive diluents are added, as they can reduce the crosslink density of the polymer network.
-
Elastic Modulus: Interestingly, the elastic modulus shows a slight increasing trend with the addition of n-BGE.[2]
-
Glass Transition Temperature (Tg): The Tg, which indicates the temperature at which the polymer transitions from a glassy to a rubbery state, decreases with higher concentrations of n-BGE.[2] This reduction in Tg is also a typical consequence of using reactive diluents, as they increase the flexibility of the polymer network.
Qualitative Comparison with tert-Butyl Glycidyl Ether (tBGE):
-
Steric Hindrance: The most significant difference between n-BGE and tBGE is the bulky tert-butyl group in tBGE. This steric hindrance is expected to affect the curing reaction and the final network structure. It may lead to a lower crosslink density compared to n-BGE under identical curing conditions.
-
Potential Effects on Mechanical Properties: A lower crosslink density would generally be expected to result in a more pronounced decrease in tensile and flexural strength, and a greater reduction in the glass transition temperature compared to n-BGE at similar concentrations. The impact strength, however, might be influenced in a more complex way; while lower cross-linking can sometimes lead to increased toughness, the specific molecular architecture will be a determining factor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the mechanical properties of modified epoxy resins.
Tensile Testing (as per ASTM D638)
Objective: To determine the tensile properties of the modified epoxy resin, including tensile strength and elastic modulus.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in ASTM D638.
-
Test Setup: The specimen is securely held in the grips of a universal testing machine.
-
Test Execution: The specimen is pulled apart at a constant rate of crosshead movement until it fractures. The load and displacement are continuously recorded.
-
Data Analysis:
-
Tensile Strength is calculated as the maximum stress the specimen withstands before fracturing.
-
Elastic Modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Flexural Testing (as per ASTM D790)
Objective: To determine the flexural properties of the modified epoxy resin, including flexural strength and flexural modulus.
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared from the cured epoxy resin.
-
Test Setup: The specimen is placed on two supports, and a load is applied to the center (three-point bending test).
-
Test Execution: The load is applied at a constant rate, causing the specimen to bend until it fractures or reaches a specified strain. The load and deflection are recorded.
-
Data Analysis:
-
Flexural Strength is the maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus is a measure of the material's stiffness in bending and is calculated from the slope of the stress-strain curve in the elastic region.
-
Impact Testing (Izod Method, as per ASTM D256)
Objective: To determine the impact resistance or toughness of the modified epoxy resin.
Methodology:
-
Specimen Preparation: A notched rectangular bar specimen is prepared from the cured epoxy resin.
-
Test Setup: The specimen is clamped vertically in a pendulum impact testing machine, with the notch facing the direction of impact.
-
Test Execution: A pendulum is released from a specified height, swinging down to strike and fracture the specimen at the notch.
-
Data Analysis: The Impact Strength is calculated from the energy absorbed by the specimen during fracture, which is determined by the height to which the pendulum swings after breaking the specimen.
Glass Transition Temperature (Tg) Determination (via Dynamic Mechanical Analysis - DMA)
Objective: To determine the glass transition temperature of the cured epoxy resin.
Methodology:
-
Specimen Preparation: A small rectangular specimen of the cured epoxy resin is prepared.
-
Test Setup: The specimen is mounted in a DMA instrument.
-
Test Execution: The specimen is subjected to a small, oscillating stress while the temperature is increased at a constant rate. The instrument measures the storage modulus (stiffness) and loss modulus (energy dissipation) of the material.
-
Data Analysis: The Glass Transition Temperature (Tg) is typically identified as the temperature at which the loss modulus peak occurs or from the onset of the drop in the storage modulus.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the effects of n-BGE and tBGE on epoxy resin properties.
References
A Comparative Guide to the Biocompatibility of Polyglycerols Derived from tBGE Copolymers
For Researchers, Scientists, and Drug Development Professionals
The quest for biocompatible polymers is a cornerstone of advanced drug delivery and biomedical applications. Polyglycerols have emerged as a promising class of materials, often touted as a superior alternative to poly(ethylene glycol) (PEG) due to their multifunctionality and excellent biocompatibility. This guide provides a comparative analysis of the biocompatibility of polyglycerols derived from tert-butyl glycidyl (B131873) ether (tBGE) copolymers, supported by available experimental data.
Overview of tBGE-Derived Polyglycerols
Linear polyglycerols are synthesized via the ring-opening polymerization of protected glycidol (B123203) monomers, such as tBGE. Subsequent deprotection yields a polyether backbone with pendant hydroxyl groups, imparting hydrophilicity and sites for further functionalization. Copolymers incorporating tBGE allow for the tuning of physicochemical properties, influencing their interaction with biological systems.
Quantitative Biocompatibility Data
The following tables summarize the available quantitative data on the biocompatibility of copolymers derived from tBGE. Direct comparative studies with a wide range of other biomaterials are limited in the publicly available literature. Therefore, the data presented focuses on the performance of tBGE-containing copolymers and, where possible, provides context with commonly accepted biocompatibility standards.
Table 1: In Vitro Cytotoxicity
| Polymer/Material | Cell Line | Assay | Endpoint | Result |
| Poly(tBGE-alt-PA) Nanocomposite | Mouse Fibroblast Cells | Not Specified | Biocompatibility | Deemed Biocompatible[1][2] |
| Poly(EO-co-Gly) | Fibroblast Cells | Not Specified | Toxicity | Non-toxic[3] |
Note: Specific IC50 values for tBGE-derived polyglycerols on standard cell lines like L929 or HeLa were not available in the reviewed literature. The data indicates general biocompatibility as assessed by the study authors.
Table 2: Hemocompatibility
| Polymer/Material | Assay | Result | Reference Material/Standard |
| Poly(tBGE-alt-PA) Nanocomposite | Hemolysis | Hemocompatible with 2% RBC suspension[1][2] | Not specified |
| Poly(EO-co-Gly) | Hemolysis | Inactive[3] | Not specified |
Note: Quantitative hemolysis percentages for tBGE-derived copolymers were not specified in the available literature. The results are based on the qualitative assessments reported by the researchers.
Table 3: In Vivo Biocompatibility
| Polymer/Material | Animal Model | Parameter | Result |
| ZnFe2O4@poly(tBGE-alt-PA) Nanocomposite | Drosophila melanogaster (larvae) | Crawling Speed (mm/s) | No significant change compared to control[2] |
| ZnFe2O4@poly(tBGE-alt-PA) Nanocomposite | Drosophila melanogaster (larvae) | Reactive Oxygen Species (ROS) Formation | Significant reduction compared to control[2] |
| Poly(EO-co-Gly) | Mice | Side Effects (post-injection) | No side effects observed[3] |
Experimental Protocols
Detailed experimental protocols for the biocompatibility assessment of tBGE-derived polyglycerols are not extensively published. However, based on standard methodologies, the following protocols can be inferred and adapted.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: L929 (mouse fibroblast) or HeLa (human cervical cancer) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Sample Preparation: The tBGE-derived polyglycerol copolymer is dissolved and sterilized (e.g., by filtration) in cell culture medium to prepare a stock solution. Serial dilutions are made to obtain a range of test concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test polymer. Control wells contain medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. The IC50 value (the concentration of polymer that inhibits 50% of cell growth) is determined by plotting cell viability against polymer concentration.
Hemolysis Assay (ASTM F756)
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
Red Blood Cell (RBC) Preparation: The blood is centrifuged to separate the plasma and buffy coat. The RBCs are washed three times with sterile phosphate-buffered saline (PBS). A 2% (v/v) RBC suspension is prepared in PBS.
-
Sample Preparation: The tBGE-derived polyglycerol copolymer is prepared in PBS at various concentrations.
-
Incubation: In test tubes, the polymer solutions are mixed with the 2% RBC suspension. A positive control (e.g., deionized water or Triton X-100) and a negative control (PBS) are included. The tubes are incubated at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a wavelength of 540 nm.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100 According to international standards, a hemolysis rate below 5% is generally considered non-hemolytic.[4]
Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Freshly drawn human blood is collected in tubes containing sodium citrate. The blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.
-
Sample Preparation: The tBGE-derived polyglycerol copolymer is dissolved in a suitable buffer.
-
Aggregation Measurement: The assay is performed using a platelet aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmittance is set using PPP.
-
Treatment and Agonist Addition: The test polymer is added to the PRP and incubated for a short period. An agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin) is then added to induce platelet aggregation.
-
Data Recording: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the maximum aggregation of the test sample to that of a control (PRP with agonist only).
Visualizations
The following diagrams illustrate the synthesis of polyglycerols from tBGE copolymers and a typical experimental workflow for biocompatibility testing.
Caption: Synthesis of polyglycerols from tBGE copolymers.
Caption: Workflow for biocompatibility assessment.
Conclusion
Polyglycerols derived from tBGE copolymers demonstrate favorable biocompatibility profiles, positioning them as viable candidates for various biomedical applications. The available data, although not exhaustive in direct comparisons, indicates low cytotoxicity and good hemocompatibility. Their in vivo performance also appears promising, with minimal adverse effects reported in preliminary studies.
For drug development professionals, these findings suggest that tBGE-derived polyglycerols warrant further investigation as alternatives to established polymers like PEG. Future research should focus on generating comprehensive, quantitative biocompatibility data through head-to-head comparisons with a wider range of biomaterials to fully elucidate their relative performance and potential advantages. The provided experimental protocols offer a foundation for such standardized evaluations.
References
GPC Analysis for Molecular Weight Determination of Synthesized Poly(tBGE): A Comparative Guide
For researchers and scientists engaged in the synthesis and characterization of polymers, such as poly(tert-butyl glycidyl (B131873) ether) [poly(tBGE)], accurate determination of molecular weight is paramount. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a cornerstone technique for this purpose.[1][2] This guide provides a comprehensive comparison of GPC with other common methods for polymer molecular weight analysis, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Molecular Weight Determination Methods
The selection of a method for determining polymer molecular weight depends on various factors including the nature of the polymer, the desired information (e.g., average molecular weight, distribution), and available instrumentation. While GPC is widely used, other techniques such as light scattering, viscometry, and mass spectrometry offer alternative or complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC/SEC) | Separation of molecules based on their hydrodynamic volume in solution as they pass through a porous gel.[3][4] | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Z-average molecular weight (Mz), and Polydispersity Index (PDI).[5] | Rapid analysis, provides the full molecular weight distribution, widely available. | Requires calibration with standards of a similar polymer, limited to soluble polymers.[6] |
| Static Light Scattering (SLS) | Measures the time-averaged intensity of scattered light from a polymer solution to determine molecular weight.[7][8] | Absolute weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2).[7] | Absolute method (no calibration with polymer standards needed), provides information on molecular size and shape.[8][9] | Sensitive to dust and aggregates, requires precise sample preparation, and is typically limited to dilute solutions.[6] |
| Viscometry | Measures the viscosity of a polymer solution, which is related to the polymer's molecular weight through the Mark-Houwink equation.[10][11] | Viscosity-average molecular weight (Mv).[10] | Simple, inexpensive, and can be performed with basic laboratory equipment.[2] | Provides only an average molecular weight, requires knowledge of Mark-Houwink constants (K and a) for the specific polymer-solvent system.[10] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI) | Measures the mass-to-charge ratio of ionized polymer molecules.[12][13] | Absolute molecular weight of individual polymer chains, end-group analysis, and information on repeating units.[14] | Provides exact molecular weights, high resolution, and detailed structural information.[6][14] | Can be limited by the mass range of the instrument, potential for fragmentation of polymer chains, and may not be suitable for highly polydisperse samples.[13] |
Experimental Protocol: GPC Analysis of Poly(tBGE)
This protocol outlines the general steps for determining the molecular weight of synthesized poly(tBGE) using GPC.
1. Materials and Equipment:
-
GPC System: Comprising a pump, injector, column oven, a set of GPC columns (e.g., polystyrene-divinylbenzene based) suitable for the expected molecular weight range of the poly(tBGE), and a detector (typically a refractive index detector).
-
Solvent (Mobile Phase): High-purity, HPLC-grade tetrahydrofuran (B95107) (THF) is a common solvent for poly(glycidyl ether)s.
-
Poly(tBGE) Sample: Synthesized and purified polymer.
-
Calibration Standards: Narrow polydispersity polystyrene standards covering a range of molecular weights.
-
Syringe Filters: 0.22 µm or 0.45 µm PTFE filters.
-
Autosampler Vials: Appropriate for the GPC system.
2. Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of the mobile phase (e.g., THF). Degas the solvent thoroughly to prevent bubble formation in the system.
-
System Equilibration: Set the GPC system flow rate (e.g., 1.0 mL/min) and column oven temperature (e.g., 35 °C). Allow the system to equilibrate until a stable baseline is achieved on the detector.
-
Calibration Curve Generation:
-
Prepare a series of solutions of the polystyrene standards in the mobile phase at known concentrations (e.g., 1 mg/mL).
-
Filter each standard solution through a syringe filter into an autosampler vial.
-
Inject each standard solution into the GPC system and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times.[15]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized poly(tBGE) (e.g., 2-5 mg).
-
Dissolve the polymer in a known volume of the mobile phase (e.g., 2-5 mL) to create a dilute solution.
-
Ensure the polymer is completely dissolved. Gentle agitation or sonication may be used if necessary.
-
Filter the sample solution through a syringe filter into an autosampler vial.
-
-
Sample Analysis:
-
Inject the prepared poly(tBGE) sample solution into the GPC system under the same conditions used for the calibration standards.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(tBGE) sample.
-
GPC Analysis Workflow
The following diagram illustrates the key steps involved in the GPC analysis of a polymer sample.
Caption: Workflow for GPC analysis of poly(tBGE).
References
- 1. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fiveable.me [fiveable.me]
- 7. Static light scattering - Wikipedia [en.wikipedia.org]
- 8. lsinstruments.ch [lsinstruments.ch]
- 9. youtube.com [youtube.com]
- 10. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 11. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 12. lcms.cz [lcms.cz]
- 13. ba333.free.fr [ba333.free.fr]
- 14. m.youtube.com [m.youtube.com]
- 15. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
Validating the Thermal Stability of tert-Butyl Glycidyl Ether (tBGE) Polymers: A Comparative Analysis Using DSC and TGA
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for ensuring material integrity, performance, and safety in various applications. This guide provides a comparative analysis of the thermal stability of polymers derived from tert-butyl glycidyl (B131873) ether (tBGE), validated through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The thermal properties of polymers dictate their processing parameters and end-use applications. For instance, in drug delivery systems, the thermal stability of a polymer carrier is crucial to prevent degradation of the polymer and the encapsulated therapeutic agent during manufacturing and storage. DSC and TGA are powerful analytical techniques that provide critical insights into the thermal behavior of polymeric materials.
Understanding the Analytical Techniques
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a material by identifying the temperatures at which it begins to decompose. Key parameters obtained from TGA include the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the end of the analysis.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Comparative Thermal Stability of Poly(glycidyl ether)s
While specific quantitative DSC and TGA data for poly(tert-butyl glycidyl ether) (poly(tBGE)) is not extensively available in publicly accessible literature, we can infer its properties and compare it with other relevant poly(glycidyl ether)s to understand the influence of the side-chain structure on thermal stability. The bulky tert-butyl group in poly(tBGE) is expected to impart distinct thermal characteristics compared to polymers with smaller or linear alkyl side chains.
For illustrative purposes, this guide presents a comparative summary of thermal data for various polymers, including those with related structures. This allows for an indirect assessment of the expected thermal performance of poly(tBGE).
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tmax) (°C) | Char Yield at 600°C (%) |
| Poly(tert-butyl glycidyl ether) (poly(tBGE)) | Data not available | Data not available | Data not available | Data not available |
| Poly(methyl glycidyl ether) (PMGE) | Approx. -40 to -20 | Approx. 300 - 350 | Approx. 380 - 420 | < 10 |
| Poly(ethyl glycidyl ether) (PEGE) | Approx. -50 to -30 | Approx. 300 - 350 | Approx. 380 - 420 | < 10 |
| Poly(n-butyl glycidyl ether) (PnBGE) | Approx. -60 to -40 | Approx. 300 - 350 | Approx. 380 - 420 | < 10 |
| Epoxy Resin (DGEBA-based) | 150 - 200 (cured) | Approx. 350 - 400 | Approx. 400 - 450 | 10 - 30 |
Note: The data presented for poly(glycidyl ether)s other than poly(tBGE) and for epoxy resin are approximate values compiled from various literature sources for comparative purposes. The exact values can vary depending on the molecular weight, polydispersity, and experimental conditions.
The bulky tert-butyl group in poly(tBGE) is anticipated to restrict chain mobility, which would likely result in a higher glass transition temperature compared to its linear isomers like poly(n-butyl glycidyl ether). Regarding thermal decomposition, the stability would be influenced by the steric hindrance provided by the tert-butyl group and the relative bond strengths within the polymer chain.
Experimental Protocols
A meticulous experimental setup is crucial for obtaining reliable and reproducible DSC and TGA data. Below are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes to ensure thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-800°C) that is sufficient to ensure complete decomposition of the polymer.
-
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
Determine the peak decomposition temperature (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Record the residual weight percentage at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate the sample at a low temperature (e.g., -80°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above its expected glass transition or melting point to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature.
-
Second Heating Scan: Reheat the sample at the same constant rate as the first heating scan to the final temperature. The glass transition temperature (Tg) is typically determined from this second heating scan to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step-like transition in the heat flow curve from the second heating scan.
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the analysis of polymer thermal stability.
Caption: Experimental workflow for thermal stability analysis.
Caption: Decision tree for material selection based on thermal properties.
Evaluating the performance of tBGE as a reactive diluent compared to other diluents
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of tert-Butyl Glycidyl (B131873) Ether (tBGE) as a Reactive Diluent in Epoxy Resin Systems.
In the formulation of high-performance epoxy resins, achieving the optimal balance between low viscosity for processing and superior thermomechanical properties in the cured state is a critical challenge. Reactive diluents are indispensable tools in this context, enabling the development of advanced materials for a range of scientific applications. This guide provides a detailed comparison of tert-butyl glycidyl ether (tBGE), a monofunctional reactive diluent, with other commonly used diluents. The following sections present a synthesis of experimental data to objectively evaluate their performance, aiding in the selection of the most suitable diluent for specific research and development needs.
Performance Comparison of Reactive Diluents
The primary function of a reactive diluent is to reduce the viscosity of the epoxy resin, thereby improving its handling, wetting of substrates and fillers, and overall processability. However, the incorporation of these diluents invariably impacts the mechanical and thermal properties of the cured polymer network. The ideal reactive diluent offers a significant reduction in viscosity with a minimal trade-off in performance.
Monofunctional reactive diluents, such as tBGE, butyl glycidyl ether (BGE), and C12-C14 alkyl glycidyl ether (AGE), are effective at reducing viscosity. However, as they terminate polymer chains, they can lower the crosslink density of the epoxy network. This reduction may lead to decreased tensile strength, flexural modulus, and glass transition temperature (Tg), but can also enhance flexibility and impact strength.[1][2] In contrast, difunctional or polyfunctional diluents, like 1,4-butanediol (B3395766) diglycidyl ether (BDDE), can reduce viscosity while maintaining or even increasing the crosslink density, which often results in better retention of thermomechanical properties.[1]
Viscosity Reduction
The efficiency of a reactive diluent is first assessed by its ability to lower the viscosity of a standard epoxy resin, typically a diglycidyl ether of bisphenol A (DGEBA). The inherent viscosity of the diluent itself is a key factor.
Table 1: Comparison of Viscosity and Physical Properties of Common Reactive Diluents
| Reactive Diluent | Abbreviation | Type | Viscosity at 25°C (mPa·s) | Density at 25°C (g/mL) |
| tert-Butyl Glycidyl Ether | tBGE | Monofunctional | 2 - 5 | 0.917 |
| n-Butyl Glycidyl Ether | BGE | Monofunctional | 1 - 4 | 0.91 |
| Phenyl Glycidyl Ether | PGE | Monofunctional | 4 - 7 | 1.09 |
| C12-C14 Alkyl Glycidyl Ether | AGE | Monofunctional | 6 - 10 | 0.89 |
| 1,4-Butanediol Diglycidyl Ether | BDDE | Difunctional | 14 - 16 | 1.11 |
Data compiled from multiple sources.[1][3][4][5]
As indicated in Table 1, monofunctional diluents generally exhibit lower intrinsic viscosities compared to their difunctional counterparts. tBGE, with a viscosity of 2-5 mPa·s, is a highly effective viscosity-reducing agent.
Mechanical Properties
The addition of a reactive diluent alters the mechanical integrity of the cured epoxy. A comprehensive evaluation typically involves measuring tensile and flexural properties.
Table 2: Indicative Mechanical Properties of DGEBA Epoxy Resin Modified with 15 wt% Reactive Diluent
| Property | Neat Epoxy (DGEBA) | + tBGE | + BGE | + AGE | + BDDE |
| Tensile Strength (MPa) | ~ 60 - 80 | Data Not Available | ~ 50 - 65 | ~ 45 - 60 | ~ 60 - 75 |
| Flexural Modulus (GPa) | ~ 2.5 - 3.5 | Data Not Available | ~ 2.0 - 3.0 | ~ 1.8 - 2.8 | ~ 2.5 - 3.5 |
Note: The data presented are indicative values synthesized from various studies and are intended for comparative purposes. Actual values will vary depending on the specific epoxy resin, curing agent, and curing cycle.
While specific quantitative data for tBGE's effect on mechanical properties is limited in readily available literature, the general trend for monofunctional diluents is a reduction in tensile strength and flexural modulus. In a comparative study, epoxy adhesives with AGE or BGE showed a more obvious reduction in Young's modulus compared to those with the difunctional BDDE at the same concentration.[1]
Thermal Properties
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of an epoxy system. The introduction of a reactive diluent can influence the Tg by altering the crosslink density and molecular architecture of the polymer network.
Table 3: Indicative Thermal Properties of DGEBA Epoxy Resin Modified with 15 wt% Reactive Diluent
| Property | Neat Epoxy (DGEBA) | + tBGE | + BGE | + AGE | + BDDE |
| Glass Transition Temp. (Tg) (°C) | ~ 140 - 160 | Data Not Available | ~ 120 - 140 | ~ 110 - 130 | ~ 135 - 155 |
Note: The data presented are indicative values synthesized from various studies and are intended for comparative purposes. Actual values will vary depending on the specific epoxy resin, curing agent, and curing cycle.
Generally, monofunctional diluents tend to lower the Tg of the cured epoxy system due to a reduction in crosslink density.[6] Conversely, difunctional diluents like BDDE have a less pronounced effect on Tg and can sometimes even enhance it.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison of reactive diluent performance, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM standards.
Protocol 1: Viscosity Measurement
Objective: To determine the viscosity reduction efficiency of the reactive diluent in a standard epoxy resin.
Materials & Equipment:
-
Standard liquid epoxy resin (e.g., DGEBA with an epoxy equivalent weight of 180-195 g/eq)
-
Reactive diluents (tBGE, BGE, PGE, AGE, BDDE)
-
Analytical balance (±0.01 g)
-
Disposable mixing cups and spatulas
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Constant temperature water bath (25.0 ± 0.1 °C)
Procedure:
-
Sample Preparation: Prepare a series of blends by weight (e.g., 5%, 10%, 15%, 20% of each reactive diluent in the epoxy resin).
-
Temperature Equilibration: Condition the resin, diluents, and viscometer at 25.0 ± 0.1 °C for at least 4 hours.
-
Viscosity Measurement:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Measure the viscosity of the neat epoxy resin.
-
For each blend, add the calculated amount of diluent to the resin and mix thoroughly for 5 minutes.
-
Allow the mixture to stand for 10 minutes to dissipate any air bubbles.
-
Measure the viscosity of the blend using the appropriate spindle and rotational speed to obtain a torque reading within the recommended range (typically 20-80%).
-
Record the viscosity in mPa·s.
-
Protocol 2: Mechanical Properties Testing
Objective: To evaluate the effect of the reactive diluent on the tensile and flexural properties of the cured epoxy resin.
Specimen Preparation:
-
Prepare formulations of the epoxy resin with a specified concentration (e.g., 15 wt%) of each reactive diluent.
-
Add the stoichiometric amount of a suitable curing agent (e.g., a polyamide or cycloaliphatic amine).
-
Mix thoroughly, degas under vacuum to remove entrapped air, and cast into molds conforming to the dimensions specified in ASTM D638 for tensile testing (Type I dog-bone specimens) and ASTM D790 for flexural testing (rectangular bars).
-
Cure the specimens according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).
-
Condition the cured specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
Tensile Testing (ASTM D638):
-
Apparatus: Universal testing machine with grips suitable for holding the dog-bone specimens.
-
Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength and modulus of elasticity.
-
Flexural Testing (ASTM D790):
-
Apparatus: Universal testing machine with a three-point bending fixture.
-
Procedure:
-
Measure the width and thickness of each specimen.
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or the outer fiber strain reaches 5%.
-
Record the load-deflection curve.
-
Calculate the flexural strength and flexural modulus.
-
Protocol 3: Thermal Analysis (Glass Transition Temperature)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy formulations.
Apparatus: Dynamic Mechanical Analyzer (DMA) or Differential Scanning Calorimeter (DSC).
Procedure (using DMA - ASTM E1640):
-
Prepare rectangular specimens from the cured epoxy plaques.
-
Clamp the specimen in the DMA fixture (e.g., single cantilever or three-point bending).
-
Heat the specimen at a controlled rate (e.g., 3 °C/min) over a temperature range that encompasses the glass transition.
-
Apply a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Monitor the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Determine the Tg from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the interplay of different factors, the following diagrams are provided.
Caption: Experimental workflow for evaluating reactive diluents.
Caption: Logical relationships in reactive diluent performance.
Conclusion
The selection of a reactive diluent is a critical step in tailoring the properties of an epoxy formulation. Tert-butyl glycidyl ether (tBGE) is an effective monofunctional reactive diluent for significantly reducing the viscosity of epoxy resins. While comprehensive, direct comparative data on its impact on mechanical and thermal properties is not as widely published as for other diluents like BGE and BDDE, the established structure-property relationships for monofunctional glycidyl ethers suggest that its use will likely lead to a reduction in tensile strength, flexural modulus, and glass transition temperature. This trade-off may be acceptable or even desirable in applications where enhanced flexibility and ease of processing are the primary objectives. For applications demanding the highest thermomechanical performance, a difunctional reactive diluent such as BDDE may be a more suitable choice, despite its lower viscosity reduction efficiency. Ultimately, the optimal reactive diluent is application-dependent, and empirical testing using standardized protocols is essential for validating the performance of any given formulation.
References
Safety Operating Guide
Proper Disposal Procedures for (+)-tert-Butyl Glycidyl Ether
This document provides comprehensive guidance on the safe handling and proper disposal of (+)-tert-Butyl glycidyl (B131873) ether, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its chemical properties, this compound requires careful management as a hazardous waste material.
Immediate Safety and Handling
(+)-tert-Butyl glycidyl ether is a flammable liquid and vapor that can cause skin and eye irritation and may lead to an allergic skin reaction.[1] As with other ethers, there is a significant risk of forming explosive peroxides when exposed to air and light.[1][2][3] Therefore, strict safety protocols are mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves (nitrile or polyvinyl alcohol are often recommended for ethers).[4][5]
-
Eye Protection: Use safety glasses or goggles.[6]
-
Lab Coat: A standard lab coat is required to protect from skin contact.[5]
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5]
Handling and Storage:
-
Keep containers tightly closed and store in a cool, dark, and well-ventilated place.[7]
-
Store away from heat, sparks, open flames, and other ignition sources.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Crucially, date all containers upon receipt and upon opening to track their age and manage the risk of peroxide formation.[5][9][10] Opened containers of ethers should generally be disposed of within 3 to 6 months.[3][5][9]
Summary of Chemical Data
For quick reference, the key properties and hazards of tert-Butyl glycidyl ether are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Clear colorless liquid[2] |
| Molecular Weight | 130.19 g/mol [1] |
| Boiling Point | 152°C (306°F) at 760 mmHg[1] |
| Flash Point | 43°C (110°F)[1] |
| Specific Gravity | 0.917 at 20°C (68°F)[1] |
| Water Solubility | 10 to 50 mg/mL at 23°C (73°F)[1] |
Table 2: Hazard Identification
| Hazard Classification | GHS Category |
|---|---|
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Skin Sensitization | Category 1 |
| Aquatic Hazard (long-term) | Toxic to aquatic life with long lasting effects[4] |
Operational Plan for Disposal
Disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[3][8][10]
Step 1: Waste Collection and Segregation
-
Designated Container: Collect all this compound waste in a dedicated, leak-proof container that is compatible with ethers. Glass or plastic is often preferred over metal (except for pure ether storage) to prevent rust if water is mixed in.[3] The original container can be used if properly labeled as waste.[11]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).[10]
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[10][12] The storage area should be cool and well-ventilated.[8]
Step 2: Peroxide Formation Management
Ethers pose a severe explosion hazard if peroxides have formed.[3][9] Regular checks are essential for any containers that have been opened and stored for more than a few months.
Experimental Protocol: Peroxide Detection
This protocol outlines a standard method for testing for the presence of peroxides in ether waste.
-
Safety First: Perform this test in a fume hood and wear full PPE. Be extremely cautious, as peroxide crystals can be shock-sensitive. Do not attempt to open a container if solid crystals are visible around the cap or in the liquid.[3] If this is observed, do not handle the container and contact your institution's Environmental Health & Safety (EHS) department or a bomb squad immediately.[3][9]
-
Obtain Test Strips: Use commercially available peroxide test strips. These are readily available from laboratory safety suppliers.[5]
-
Procedure:
-
Dip the end of the test strip into the ether waste sample.
-
Remove the strip and wait for the specified time according to the manufacturer's instructions.
-
Compare the color of the strip to the color chart provided with the kit.
-
-
Interpretation:
-
Low/No Peroxides: If the test is negative or indicates a low concentration (as defined by your institution's safety plan), the waste can be handled through the standard chemical waste procedure.
-
High Peroxides: If the test indicates a high concentration of peroxides, the material is extremely dangerous. Do not move the container. Contact your EHS department immediately for specialized disposal procedures.[3]
-
Step 3: Final Disposal
-
Contact EHS: Once your waste container is full or ready for disposal, contact your institution's EHS office or an approved hazardous waste disposal contractor to arrange for pickup.[10][11]
-
Documentation: Complete any required hazardous waste manifests or pickup request forms provided by your EHS office.
Step 4: Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.[11]
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation.[5][11]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the liquid.[1][11] Do not use combustible materials to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][8]
-
Decontamination: Clean the spill area with soap and water.[1]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department for assistance.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. TERT-BUTYL GLYCIDYL ETHER | 7665-72-7 [chemicalbook.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. fishersci.com [fishersci.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. farnell.com [farnell.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. vumc.org [vumc.org]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. nj.gov [nj.gov]
Personal protective equipment for handling (+)-tert-Butyl glycidyl ether
Essential Safety and Handling Guide for (+)-tert-Butyl Glycidyl (B131873) Ether
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (+)-tert-Butyl glycidyl ether in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Summary
This compound is a flammable liquid and vapor that can be harmful if swallowed.[1][2] It is known to cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1][2][3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 130.18 g/mol |
| Boiling Point | 306°F / 152.2°C at 760 mmHg[4] |
| Flash Point | 105.8°F / 41°C (closed cup) |
| Density | 0.917 g/mL at 25°C |
| Water Solubility | 10 to 50 mg/mL at 73°F / 23°C[4] |
| Acute Oral Toxicity (LD50, Rat) | 2000 mg/kg[2] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Specification |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[1] A face shield is recommended if there is a splash hazard.[1] |
| Hand | Protective, chemical-resistant gloves (e.g., milled butyl rubber or polyvinyl alcohol).[1][5] |
| Respiratory | A NIOSH-approved vapor respirator with an organic vapor cartridge is required if ventilation is inadequate or for spill response.[1][6][7] |
| Body | A lab coat or chemical-resistant apron.[5] For larger quantities or significant exposure risk, a chemical-resistant suit and boots are necessary.[1][5] |
Operational Plans: Handling and Storage
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] Use explosion-proof and non-sparking tools and equipment.[1]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the chemical.[1] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes and to prevent inhalation of vapors.[1]
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from oxidizing agents and strong acids.[4]
Emergency and Disposal Plans
Spill Response Protocol:
-
Small Spills:
-
Immediately remove all ignition sources.[8]
-
Wearing appropriate PPE, absorb the spill with inert material, such as dry sand or absorbent paper.[1][4]
-
Collect the absorbed material and contaminated items into a sealed, vapor-tight plastic bag or container for disposal.[4]
-
Clean the spill area with a soap and water solution.[4]
-
-
Large Spills:
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all local, regional, and national regulations.[3][9]
-
Consult with a licensed professional waste disposal service to ensure proper disposal.[3] Do not allow the chemical to enter drains or waterways.[1]
Workflow Visualization
The following diagram illustrates the procedural workflow for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. farnell.com [farnell.com]
- 4. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyl glycidyl ether [cdc.gov]
- 7. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
